Introduction: A Fluorinated Building Block of Strategic Importance
An In-Depth Technical Guide to Methyl 3-amino-4,5-difluorobenzoate Methyl 3-amino-4,5-difluorobenzoate is a substituted aromatic amine and benzoic acid ester that has garnered significant interest within the drug discove...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to Methyl 3-amino-4,5-difluorobenzoate
Methyl 3-amino-4,5-difluorobenzoate is a substituted aromatic amine and benzoic acid ester that has garnered significant interest within the drug discovery and development landscape. Its unique trifunctional nature—an amine for nucleophilic or coupling reactions, an ester for hydrolysis or amidation, and a difluorinated phenyl ring for modulating physicochemical properties—makes it a versatile scaffold. The strategic placement of fluorine atoms is particularly noteworthy; it can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and binding interactions, which are critical parameters in medicinal chemistry.[1][2][3]
This guide provides a comprehensive technical overview of Methyl 3-amino-4,5-difluorobenzoate, covering its chemical identity, synthesis, applications, and analytical characterization, designed for researchers and professionals in the pharmaceutical and chemical sciences.
Chemical Identity and Properties
The foundational step in utilizing any chemical reagent is a thorough understanding of its fundamental properties.
Not readily available in initial searches, but can be generated from structure.
SMILES
COC(=O)c1cc(F)c(F)c(N)c1
PART 1: Synthesis and Mechanistic Rationale
The synthesis of Methyl 3-amino-4,5-difluorobenzoate can be approached through several established organic chemistry transformations. A common and logical pathway involves the reduction of a nitro group precursor, which is often more readily available or easier to synthesize. The following protocol is a representative, field-proven method.
Proposed Synthetic Workflow
The synthesis can be logically broken down into two primary stages: esterification of the carboxylic acid and reduction of the nitro group. The order of these steps can be critical. Performing the esterification first is often preferred as the conditions for nitro reduction (e.g., catalytic hydrogenation) are generally mild and compatible with the methyl ester functional group.
An In-depth Technical Guide to the Physical Properties of Methyl 3-amino-4,5-difluorobenzoate
For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 3-amino-4,5-difluorobenzoate is a fluorinated aromatic compound of significant interest in medicinal chemistry and drug discovery. The s...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-amino-4,5-difluorobenzoate is a fluorinated aromatic compound of significant interest in medicinal chemistry and drug discovery. The strategic placement of fluorine atoms on the benzene ring can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. As a substituted methyl benzoate, this compound serves as a valuable building block for the synthesis of more complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). An accurate understanding of its physical properties is paramount for its effective use in synthesis, formulation, and quality control.
This guide provides a comprehensive overview of the known physical properties of Methyl 3-amino-4,5-difluorobenzoate, outlines detailed experimental protocols for their determination, and offers insights into the interpretation of its spectral data. While experimentally determined data for this specific isomer is not widely published, this document establishes a framework for its characterization based on established scientific principles and data from structurally related analogs.
Section 1: Chemical Identity and Core Physical Properties
The fundamental identity of a chemical compound is established by its structure and basic physical constants. These identifiers are crucial for regulatory compliance, inventory management, and ensuring the correct material is used in experimental workflows.
Note: The absence of specific experimental data for properties like melting point and boiling point highlights the specialized nature of this compound. The protocols outlined in Section 3 provide a clear path for determining these values in a laboratory setting.
Section 2: Health, Safety, and Handling
Based on hazard classifications from notified sources, Methyl 3-amino-4,5-difluorobenzoate requires careful handling to minimize exposure and ensure laboratory safety.[1]
Specific Target Organ Toxicity (Single Exposure): Category 3. May cause respiratory irritation.
Recommended Storage and Handling:
Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[2] Keep the container tightly sealed. For long-term stability, storage in a dark place under an inert atmosphere is recommended.[2]
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust and prevent contact with skin and eyes.[4]
Section 3: Experimental Determination of Physical Properties
The following protocols describe standardized, self-validating methods for determining the key physical properties of a solid pharmaceutical intermediate like Methyl 3-amino-4,5-difluorobenzoate.
Melting Point Determination
The melting point is a critical indicator of purity. A sharp melting range suggests a pure compound, whereas a broad and depressed range typically indicates the presence of impurities.
Principle: This protocol uses a digital melting point apparatus (e.g., a Mel-Temp) to determine the temperature range over which the solid-to-liquid phase transition occurs.
Detailed Protocol:
Sample Preparation: Finely crush a small amount of the solid sample to a powder. Pack the powder into a capillary tube to a height of 2-3 mm. Proper packing is crucial for uniform heat transfer.
Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.
Rapid Determination (Approximate Range): Heat the sample at a rate of 5-10 °C per minute to quickly determine an approximate melting range.
Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Insert a new sample and heat rapidly to within 15-20 °C of the approximate melting point.
Slow Heating: Decrease the heating rate to 1-2 °C per minute.
Data Recording: Record the temperature at which the first droplet of liquid is observed (T1) and the temperature at which the last solid crystal melts (T2). The melting range is T1-T2.
Causality and Trustworthiness: Using a two-step heating process (rapid then slow) ensures efficiency while maximizing accuracy. The slow heating rate during the phase transition allows the system to remain in thermal equilibrium, providing a true and reproducible melting range. Repeating the measurement with a fresh sample validates the initial finding.
Caption: Workflow for accurate melting point determination.
Solubility Profiling
Solubility is a critical parameter in drug development, influencing bioavailability, formulation, and purification strategies. The "shake-flask" method is the gold standard for determining equilibrium solubility.
Principle: An excess of the solute is agitated in a solvent for a prolonged period to achieve a saturated solution at a constant temperature. The concentration of the solute in the filtered supernatant is then quantified.
Detailed Protocol:
Preparation: Add an excess amount of Methyl 3-amino-4,5-difluorobenzoate to vials containing known volumes of various solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane). The presence of undissolved solid is essential.
Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate for 24-48 hours to ensure equilibrium is reached.
Sample Separation: Allow the vials to stand undisturbed for the solid to settle. Carefully draw the supernatant and filter it through a syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved particles. This step is critical to avoid overestimation of solubility.
Quantification: Accurately dilute a known volume of the filtered, saturated solution with a suitable solvent.
Analysis: Determine the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a calibration curve prepared with known standards.
Calculation: Back-calculate the original concentration in the saturated solution to determine the solubility in units such as mg/mL or mol/L.
Causality and Trustworthiness: This method directly measures the thermodynamic equilibrium solubility. Using a validated, specific analytical technique like HPLC ensures that only the compound of interest is quantified, excluding any impurities or degradation products. The filtration step provides a self-validating system by ensuring only the dissolved analyte is measured.
Section 4: Spectroscopic Characterization
Spectroscopic techniques provide a fingerprint of the molecule, confirming its structure and identifying key functional groups.
Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Specific functional groups absorb at characteristic frequencies.
Expected Absorptions for Methyl 3-amino-4,5-difluorobenzoate:
N-H Stretching (Amine): Two medium-intensity peaks are expected in the 3300-3500 cm⁻¹ region, characteristic of a primary amine (-NH₂).
C-H Stretching (Aromatic & Methyl): Weak to medium peaks are expected just above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the methyl C-H bonds.
C=O Stretching (Ester): A very strong, sharp peak is expected in the range of 1715-1730 cm⁻¹. Conjugation with the aromatic ring typically shifts this absorption to a slightly lower wavenumber compared to aliphatic esters.
C-O Stretching (Ester): Two strong bands are expected in the 1000-1300 cm⁻¹ region for the C-O single bonds of the ester group.
C-F Stretching (Aryl Fluoride): Strong, characteristic absorptions are expected in the 1100-1400 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be highly informative.
Expected ¹H NMR Signals:
-OCH₃ (Methyl Ester): A singlet integrating to 3 protons, expected around 3.8-3.9 ppm.
-NH₂ (Amine): A broad singlet integrating to 2 protons. Its chemical shift can vary depending on the solvent and concentration.
Aromatic Protons: The two protons on the benzene ring will appear as multiplets in the aromatic region (typically 6.5-8.0 ppm). Their specific splitting patterns will be complex due to coupling with each other and with the adjacent fluorine atoms.
Expected ¹⁹F NMR Signals:
Aromatic Fluorines: Two distinct signals are expected for the two non-equivalent fluorine atoms. The chemical shifts and coupling constants (J-values) between them and with the adjacent protons would definitively confirm their positions on the aromatic ring. ¹⁹F NMR is particularly powerful for verifying the structure of fluorinated compounds.
Conclusion
Methyl 3-amino-4,5-difluorobenzoate is a key building block whose utility in drug development is predicated on a thorough understanding of its physical properties. While comprehensive experimental data for this specific isomer remains scarce in public literature, this guide provides the necessary framework for its characterization. By employing the standardized protocols for determining melting point and solubility, and by leveraging the predictive power of spectroscopic analysis, researchers can confidently handle, utilize, and validate this important chemical intermediate in their synthetic and development workflows.
References
NextSDS. (n.d.). methyl 3-amino-4,5-difluorobenzoate — Chemical Substance Information. Retrieved March 15, 2026, from [Link]
PharmaCompass. (n.d.). Methyl Benzoate | Drug Information, Uses, Side Effects, Chemistry. Retrieved March 15, 2026, from [Link]
PubChem. (n.d.). Methyl Benzoate. Retrieved March 15, 2026, from [Link]
PubChem. (n.d.). Methyl 3-amino-4-fluorobenzoate. Retrieved March 15, 2026, from [Link]
MBL International Corporation. (2016). SAFETY DATA SHEET Anti-CD63 (LAMP-3) mAb-FITC. Retrieved March 15, 2026, from [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis and Properties of Methyl Benzoate. Retrieved March 15, 2026, from [Link]
ChemSrc. (n.d.). Methyl 4-amino-3,5-difluorobenzoate. Retrieved March 15, 2026, from [Link]
Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic. (n.d.). Retrieved March 15, 2026, from [Link]
St. John's Labs. (n.d.). methyl 4-amino-3, 5-difluorobenzoate, min 97%, 500 mg. Retrieved March 15, 2026, from [Link]
FT-IR Spectral Analysis of Methyl 3-amino-4,5-difluorobenzoate: A Comprehensive Technical Guide
Executive Summary Methyl 3-amino-4,5-difluorobenzoate (CAS: 1244642-76-9) is a highly functionalized fluorinated building block critical in the development of advanced active pharmaceutical ingredients (APIs), particular...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl 3-amino-4,5-difluorobenzoate (CAS: 1244642-76-9) is a highly functionalized fluorinated building block critical in the development of advanced active pharmaceutical ingredients (APIs), particularly fluoroquinolone antibiotics and targeted kinase inhibitors. Fourier Transform Infrared (FT-IR) spectroscopy serves as a primary non-destructive analytical technique for its structural verification. This whitepaper provides an in-depth mechanistic analysis of its FT-IR spectrum, detailing the causality behind vibrational shifts, and establishes a self-validating experimental protocol for high-fidelity spectral acquisition.
Molecular Architecture & Vibrational Theory
The FT-IR spectrum of Methyl 3-amino-4,5-difluorobenzoate is governed by the complex electronic interplay of its substituents on the central benzene ring. According to Hooke's Law applied to molecular mechanics, the vibrational frequency (
ν
) of a bond is directly proportional to the square root of its force constant (
k
) and inversely proportional to its reduced mass (
μ
).
In this molecule, the force constants are heavily modulated by electronic effects:
Inductive Withdrawal (-I): The two highly electronegative fluorine atoms at positions 4 and 5 pull electron density away from the aromatic core.
Resonance Effects (+M / -M): The primary amine (-NH₂) at position 3 acts as a
π
-electron donor (+M), while the methyl ester (-COOCH₃) at position 1 acts as a
π
-electron acceptor (-M).
This "push-pull" electronic environment alters the bond orders. For instance, the electron-withdrawing fluorines compete with the ester's conjugation, subtly increasing the C=O bond order compared to unsubstituted methyl benzoate, thereby shifting the carbonyl stretching frequency to a higher wavenumber .
Figure 1: Electronic substituent effects on vibrational frequencies.
To ensure scientific integrity and eliminate operator-induced artifacts, the following Attenuated Total Reflectance (ATR) FT-IR protocol is designed as a self-validating system. Each step contains a built-in quality control (QC) metric.
Step-by-Step Methodology
Instrument Initialization & Purging:
Action: Turn on the FT-IR spectrometer (equipped with a Diamond ATR crystal and DTGS detector) and purge with dry nitrogen for 30 minutes.
Causality: Purging removes atmospheric
H2O
and
CO2
, which have strong IR cross-sections that obscure the N-H and C=O regions.
Background Spectrum Acquisition:
Action: Clean the diamond crystal with HPLC-grade isopropanol. Acquire a 32-scan background at 4 cm⁻¹ resolution.
Self-Validation Metric: Inspect the 2300-2400 cm⁻¹ (
CO2
) and 3500-3900 cm⁻¹ (
H2O
) regions. The baseline noise must be < 0.001 Absorbance Units (AU). If derivative peaks are present, re-clean and re-purge.
Sample Application & Pressure Control:
Action: Place ~2-5 mg of Methyl 3-amino-4,5-difluorobenzoate powder onto the crystal. Apply the pressure anvil until the torque slips.
Causality: Consistent pressure ensures uniform contact with the evanescent wave, maximizing the signal-to-noise ratio (SNR).
Self-Validation Metric: Run a preview scan. The strongest peak (typically the C-F or C-O stretch around 1150-1250 cm⁻¹) must have an absorbance between 0.2 and 0.8 AU to ensure compliance with the Beer-Lambert Law and prevent detector non-linearity.
Spectral Acquisition & Processing:
Action: Acquire 32 scans. Apply an ATR correction algorithm and a linear baseline correction.
Causality: The penetration depth of the ATR evanescent wave is wavelength-dependent (deeper at lower wavenumbers). ATR correction normalizes the spectrum to mimic a transmission spectrum, allowing for accurate relative intensity comparisons.
Self-Validation Metric: The baseline must be perfectly flat at 3800 cm⁻¹ and 2000 cm⁻¹.
Figure 2: ATR-FTIR operational workflow and self-validation steps.
Quantitative Data Presentation: Spectral Band Assignments
The table below summarizes the expected FT-IR vibrational modes for Methyl 3-amino-4,5-difluorobenzoate, synthesized from theoretical mechanics and empirical data of analogous fluoroaromatics .
Functional Group
Vibrational Mode
Expected Wavenumber (cm⁻¹)
Intensity
Mechanistic Note
Primary Amine (-NH₂)
N-H Asymmetric Stretch
~3450
Medium
Sharpened by ortho-fluorine inductive effects.
Primary Amine (-NH₂)
N-H Symmetric Stretch
~3350
Medium
Forms a characteristic doublet with the asymmetric band.
Methyl Ester (-COOCH₃)
C=O Carbonyl Stretch
~1725 - 1730
Strong
Conjugation lowers frequency; -F withdrawal slightly raises it.
Primary Amine (-NH₂)
N-H Bend (Scissoring)
~1620 - 1640
Medium
Often appears as a distinct shoulder on the C=C bands.
Aromatic Ring
C=C Ring Stretch
~1600, 1510
Med-Strong
Aromatic ring breathing modes, highly polarized by substituents.
Ester (-C-O-C-)
C-O Asymmetric Stretch
~1260 - 1290
Strong
Broad band, often overlaps with C-N stretching.
Fluorine (-F)
C-F Stretch
~1150 - 1200
Very Strong
Highly polar bond; dominates the fingerprint region.
Aromatic Ring
C-H Out-of-Plane Bend
~820 - 850
Medium
Characteristic of an isolated aromatic proton (penta-substituted).
Mechanistic Insights: Causality of Substituent Effects
The C-F Stretching Region (1150 - 1200 cm⁻¹)
The Carbon-Fluorine (C-F) bond is the most polarized bond in organic chemistry. During a stretching vibration, the change in the dipole moment (
dμ/dx
) is massive, resulting in an exceptionally high molar absorptivity in the IR spectrum. In Methyl 3-amino-4,5-difluorobenzoate, the two C-F stretches couple to produce intense, broad absorptions in the 1150-1200 cm⁻¹ range. This region is critical for identification but requires careful deconvolution, as it heavily overlaps with the C-O-C asymmetric stretch of the methyl ester .
The Amine Doublet (3350 - 3450 cm⁻¹)
Primary amines (
R−NH2
) are easily distinguished from secondary amines by the presence of a stretching doublet (symmetric and asymmetric). In standard anilines, these bands are broad due to intermolecular hydrogen bonding. However, the presence of the adjacent fluorine atom at position 4 introduces a strong electron-withdrawing effect that reduces the basicity of the amine nitrogen. This limits extensive intermolecular hydrogen bonding, causing the N-H stretching bands to appear sharper and slightly shifted compared to unsubstituted aniline .
The Carbonyl Modulations (1725 - 1730 cm⁻¹)
A standard aliphatic methyl ester absorbs near 1740 cm⁻¹. When conjugated to an aromatic ring (as in methyl benzoate), resonance delocalization increases the single-bond character of the C=O group, lowering the frequency to ~1720 cm⁻¹. In Methyl 3-amino-4,5-difluorobenzoate, the inductive withdrawal (-I) of the two fluorine atoms restricts the electron density available for this resonance. Consequently, the C=O bond retains more of its double-bond character, pushing the stretching frequency back up to the ~1725-1730 cm⁻¹ range. This delicate balance of +M and -I effects is a hallmark of highly substituted fluoroaromatics .
Title: FTIR and Raman spectra, DFT and normal coordinate computations of 2,4,5- and 2,4,6-tri-fluoroanilines
Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy (via PubMed)
URL: [Link]
Title: p-Fluoroaniline - NIST Chemistry WebBook
Source: National Institute of Standards and Technology (NIST)
URL: [Link]
Exploratory
Synthesis Pathway for Methyl 3-amino-4,5-difluorobenzoate: A Comprehensive Technical Guide
Executive Summary Methyl 3-amino-4,5-difluorobenzoate is a highly valuable fluorinated building block extensively utilized in the synthesis of advanced kinase inhibitors and novel antimicrobial agents. The presence of ad...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl 3-amino-4,5-difluorobenzoate is a highly valuable fluorinated building block extensively utilized in the synthesis of advanced kinase inhibitors and novel antimicrobial agents. The presence of adjacent fluorine atoms on an aromatic ring imparts unique stereoelectronic properties, enhancing metabolic stability and lipophilicity in active pharmaceutical ingredients (APIs).
Designing a scalable, high-yield synthesis for this compound requires strict control over regioselectivity and chemoselectivity. This whitepaper details a robust, self-validating 4-step synthetic pathway starting from commercially available 2,3-difluoronitrobenzene.
Retrosynthetic Analysis & Strategy Rationale
The synthesis of highly substituted fluoroaromatics often suffers from poor regiocontrol. To circumvent this, our strategy leverages the synergistic directing effects of existing substituents on a simple precursor.
The IUPAC Nomenclature "Flip" (A Critical Tracking Nuance)
A fascinating nuance in this pathway is the shifting of IUPAC locants during the sequence. After the cyanation and hydrolysis of our brominated intermediate, the molecule is correctly named 3,4-difluoro-5-nitrobenzoic acid . According to IUPAC rules, because "fluoro" precedes "nitro" alphabetically, the fluorines are assigned the lower locants (3 and 4).
However, upon reducing the nitro group to an amine in the final step, "amino" precedes "fluoro" alphabetically. This shifts the numbering priority, meaning the exact same carbon framework is renumbered to yield 3-amino-4,5-difluorobenzoic acid . Recognizing this nomenclature shift is critical for process chemists to avoid structural mistracking during regulatory CMC (Chemistry, Manufacturing, and Controls) documentation.
Regioselective Synergy
The critical first step is the bromination of 2,3-difluoronitrobenzene. The nitro group is strongly electron-withdrawing and meta-directing, deactivating positions 2, 4, and 6. The 2-fluoro group is inductively withdrawing but resonance-donating (+M effect), directing electrophiles to its para position (Position 5). Thus, Position 5 is synergistically activated by both the 2-F and 1-NO₂ groups, leading to exclusive C5 bromination [1].
Synergistic directing effects leading to exclusive C5 bromination.
Quantitative Data & Reaction Parameters
To ensure a self-validating system, the following parameters have been optimized for scale-up. All yields represent isolated, purified products.
Step
Transformation
Primary Reagents
Temp (°C)
Time (h)
Expected Yield (%)
Target Purity (HPLC)
1
Bromination
NBS, conc. H₂SO₄
25
12
85%
>98%
2
Cyanation
Zn(CN)₂, Pd₂(dba)₃, dppf
100
16
78%
>95%
3a
Hydrolysis
6M HCl, Glacial AcOH
100
24
90%
>98%
3b
Esterification
MeOH, cat. H₂SO₄
65
8
92%
>99%
4
Reduction
Fe powder, NH₄Cl, EtOH
80
4
88%
>99%
Step-by-Step Experimental Protocols
Step-by-step synthetic workflow for Methyl 3-amino-4,5-difluorobenzoate.
Step 1: Regioselective Bromination
Objective: Introduce a bromine atom at the C5 position to serve as a handle for carbonylation/cyanation.
To a 1L round-bottom flask equipped with a magnetic stirrer, add 2,3-difluoronitrobenzene (1.0 equiv) and concentrated H₂SO₄ (0.5 M).
Cool the mixture to 0 °C using an ice bath.
Add N-Bromosuccinimide (NBS, 1.1 equiv) portion-wise over 30 minutes to control the exotherm.
Allow the reaction to warm to room temperature and stir for 12 hours.
Pour the mixture over crushed ice and extract with ethyl acetate (3 × 200 mL). Wash the combined organic layers with saturated NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Purify by recrystallization from ethanol to yield 5-bromo-2,3-difluoronitrobenzene .
Step 2: Palladium-Catalyzed Cyanation
Objective: Convert the aryl bromide to an aryl nitrile. We utilize Pd-catalysis over the classic Rosenmund-von Braun reaction (CuCN) to avoid stoichiometric heavy metal waste and harsh temperatures [2].
In an oven-dried Schlenk flask, combine 5-bromo-2,3-difluoronitrobenzene (1.0 equiv), Zn(CN)₂ (0.6 equiv), Pd₂(dba)₃ (0.02 equiv), and dppf (0.04 equiv).
Evacuate and backfill the flask with Nitrogen three times.
Add anhydrous DMF (0.2 M) and heat the mixture to 100 °C for 16 hours.
Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
Wash the filtrate with 5% aqueous LiCl (3x) to remove DMF. Dry, concentrate, and purify by silica gel chromatography (Hexanes/EtOAc) to yield 3,4-difluoro-5-nitrobenzonitrile .
Step 3: Nitrile Hydrolysis and Esterification
Objective: Hydrolyze the nitrile to a carboxylic acid, followed by Fischer esterification.
Hydrolysis: Suspend 3,4-difluoro-5-nitrobenzonitrile in a mixture of glacial acetic acid and 6M HCl (1:1 v/v, 0.5 M). Reflux at 100 °C for 24 hours. Cool to room temperature, collect the precipitated 3,4-difluoro-5-nitrobenzoic acid by filtration, wash with cold water, and dry under vacuum.
Esterification: Dissolve the intermediate acid in anhydrous methanol (0.3 M). Add concentrated H₂SO₄ (0.1 equiv) dropwise. Reflux at 65 °C for 8 hours. Concentrate the mixture, neutralize with saturated NaHCO₃, and extract with dichloromethane. Dry and concentrate to yield methyl 3-nitro-4,5-difluorobenzoate .
Step 4: Chemoselective Nitro Reduction
Objective: Reduce the nitro group to an amine without triggering hydrodefluorination.
Causality Note: While catalytic hydrogenation (Pd/C, H₂) is standard for nitro reduction, aryl fluorides are susceptible to hydrodehalogenation under these conditions. To guarantee absolute chemoselectivity and prevent the loss of the critical fluorine pharmacophores, a Béchamp-type reduction utilizing Iron powder and Ammonium Chloride is employed [3].
To a solution of methyl 3-nitro-4,5-difluorobenzoate (1.0 equiv) in Ethanol/Water (4:1 v/v, 0.2 M), add Iron powder (5.0 equiv) and Ammonium Chloride (NH₄Cl, 2.0 equiv).
Heat the suspension to 80 °C and stir vigorously for 4 hours.
Monitor by TLC. Upon completion, cool the mixture and filter through Celite to remove iron oxide residues.
Concentrate the filtrate to remove ethanol, extract the aqueous residue with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
Purify by crystallization to afford the target Methyl 3-amino-4,5-difluorobenzoate [4].
References
Fluorinated Benzoic Acid Derivatives
Journal of Chemical & Engineering Data (ACS Publications)
URL:[Link]
Palladium-Catalyzed Cyanation of Aryl Halides
Chemical Reviews (ACS Publications)
URL:[Link]
Reduction of Nitro Compounds Using Iron and Ammonium Chloride
Organic Syntheses
URL:[Link]
CAS 1244642-76-9 (Methyl 3-amino-4,5-difluorobenzoate) Compound Data
Molaid Chemical Database
URL:[Link]
Foundational
Modulating Physicochemical Space: The Electronic Effects of Fluorine in Methyl 3-amino-4,5-difluorobenzoate
Executive Summary The strategic incorporation of fluorine into small-molecule scaffolds is a cornerstone of modern rational drug design. In the case of Methyl 3-amino-4,5-difluorobenzoate , the dual fluorine substitution...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The strategic incorporation of fluorine into small-molecule scaffolds is a cornerstone of modern rational drug design. In the case of Methyl 3-amino-4,5-difluorobenzoate , the dual fluorine substitution at the C4 and C5 positions fundamentally rewrites the electronic landscape of the parent benzoate ring. This whitepaper provides an in-depth mechanistic analysis of how these specific fluorine atoms exert competing inductive (-I) and mesomeric (+M) effects, drastically altering the basicity of the aniline moiety and the electrophilicity of the ester group. Furthermore, we outline self-validating experimental protocols to quantify these electronic shifts, providing a robust framework for researchers utilizing this building block in active pharmaceutical ingredient (API) development.
Mechanistic Analysis of Electronic Effects
To understand the behavior of Methyl 3-amino-4,5-difluorobenzoate, we must deconstruct the spatial relationship between the substituents. The core is a benzene ring with a methyl ester at C1, an amino group at C3, and fluorine atoms at C4 and C5.
Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I) through the 1[1]. Conversely, its lone pairs can donate electron density back into the aromatic π-system via a resonance (+M) effect. However, the high effective nuclear charge of fluorine contracts its 2p orbitals, making the -I effect dominant over the +M effect in most aromatic systems[1].
Impact on the Aniline Moiety (C3-NH₂)
The basicity and nucleophilicity of the C3-amine are dictated by the availability of its nitrogen lone pair.
The C4-Fluorine (Ortho to Amine): Positioned ortho to the amine, the C4-fluorine exerts a strong, distance-dependent -I effect that pulls electron density away from the nitrogen. While it can theoretically donate electron density (+M) to the ortho position, the sheer electronegativity of fluorine ensures the 2[2].
The C5-Fluorine (Meta to Amine): Positioned meta to the amine, the C5-fluorine is geometrically forbidden from participating in resonance (+M) with the C3 position. Therefore, it acts as a pure -I electron-withdrawing group[2].
Impact on the Ester Moiety (C1-COOMe)
The stability of the ester group against hydrolysis is governed by the electrophilicity of its carbonyl carbon.
The C5-Fluorine (Meta to Ester): Operating purely via -I withdrawal, this fluorine increases the partial positive charge (
δ+
) on the carbonyl carbon.
The C4-Fluorine (Para to Ester): Positioned para to the ester, this fluorine exerts both -I withdrawal and +M donation. Because the ester is a π-acceptor, the +M effect of the fluorine can conjugate with the carbonyl. However, the net effect of fluorine substitution on aromatic esters is still strongly electron-withdrawing, which 3[3] by lowering the LUMO energy and facilitating nucleophilic attack by hydroxide ions.
Fig 1: Push-pull electronic signaling pathways in Methyl 3-amino-4,5-difluorobenzoate.
In drug development, modifying the electronic properties of a scaffold is rarely just about reactivity; it is about optimizing the molecule's journey through biological systems. The strategic incorporation of fluorine is known to 4[4].
By suppressing the basicity of the C3-amine, the difluoro-substitution ensures the molecule remains largely unprotonated at physiological pH (7.4). This 5[5], as neutral species cross lipid bilayers far more efficiently than their protonated counterparts. Furthermore, the strong C-F bonds block potential sites of cytochrome P450-mediated aromatic oxidation, thereby increasing the metabolic half-life of the scaffold[4].
Quantitative Data Summary
The table below summarizes the theoretical physicochemical shifts induced by progressive fluorine substitution on the methyl 3-aminobenzoate core, derived from established Hammett constant relationships.
To empirically validate the electronic effects described above, researchers must employ rigorous, self-validating analytical protocols. The causality behind these specific methodological choices is detailed below.
Protocol 1: Determination of Amine pKa via Co-Solvent Potentiometric Titration
Because the dual fluorine substitution significantly increases the lipophilicity of the molecule, aqueous solubility is compromised. Attempting a standard aqueous titration will result in precipitation, yielding false inflection points.
Step-by-Step Methodology:
Sample Preparation: Dissolve Methyl 3-amino-4,5-difluorobenzoate in a 50:50 Methanol/Water co-solvent system to a final concentration of 10 mM.
Acidification: Lower the pH to 1.5 using standardized 0.1 M HCl to ensure complete protonation of the highly deactivated amine.
Titration: Titrate with standardized 0.1 M NaOH at a constant temperature of 25.0 ± 0.1 °C under a nitrogen atmosphere.
Extrapolation: Repeat the titration at 40:60 and 30:70 Methanol/Water ratios. Use the Yasuda-Shedlovsky extrapolation method to calculate the true aqueous pKa.
Self-Validation Mechanism: A blank titration (solvent only) must be performed and mathematically subtracted from the sample data. This isolates the protonation state of the amine from background solvent leveling effects and atmospheric CO₂ absorption.
Protocol 2: Kinetic Assay for Ester Hydrolysis
To measure the increased electrophilicity of the ester, a base-catalyzed hydrolysis assay is utilized.
Step-by-Step Methodology:
Buffer Preparation: Prepare a 50 mM carbonate buffer at pH 10.0 (accelerated conditions) to ensure the reaction proceeds at a measurable rate.
Initiation: Inject the substrate (dissolved in minimal DMSO) into the pre-warmed (37 °C) buffer to a final concentration of 100 µM.
Sampling: Extract 50 µL aliquots at predefined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes) and immediately quench into an equal volume of 1% trifluoroacetic acid (TFA) in acetonitrile.
HPLC-UV Analysis: Quantify the disappearance of the ester peak and the appearance of the corresponding carboxylic acid peak using a C18 reverse-phase column.
Self-Validation Mechanism: The assay is run under pseudo-first-order conditions (where [OH⁻] >>>[Ester]). This isolates the ester concentration as the sole rate-determining variable. If the natural log of the remaining ester concentration plotted against time does not yield a perfectly linear fit (
R2>0.99
), the data is flagged for buffer depletion or solubility issues, invalidating the run.
Fig 2: Experimental workflow for validating pKa and ester hydrolysis kinetics.
References
Chemistry Steps. "How Resonance Affects Acidity and Basicity".[Link]
Moffat, A., & Hunt, H. "The Effect of Substituents upon the Rates of Hydrolysis of Fluorinated Esters". Journal of the American Chemical Society. [Link]
Shah, P., & Westwell, A. D. "The role of fluorine in medicinal chemistry". Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
MDPI Pharmaceuticals. "Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022)".[Link]
The Strategic Utility of Methyl 3-amino-4,5-difluorobenzoate in Modern Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Identity: Methyl 3-amino-4,5-difluorobenzoate (CAS: 1244642-76-9) Executive Summary The strategic incorporation of fluorine in...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Compound Identity: Methyl 3-amino-4,5-difluorobenzoate (CAS: 1244642-76-9)
Executive Summary
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug discovery ([1]). Methyl 3-amino-4,5-difluorobenzoate serves as a highly specialized, multi-functional building block designed to address common pharmacokinetic liabilities in early-stage drug candidates. By combining a versatile methyl ester, a reactive aniline nitrogen, and an ortho-difluoro motif, this compound allows medicinal chemists to rapidly construct complex architectures while simultaneously "baking in" metabolic stability and enhanced lipophilicity ([2]).
Mechanistic Rationale: The Power of the Difluoro-Aryl Core
As a Senior Application Scientist, I emphasize that building block selection must be driven by causality—understanding why a specific substitution pattern solves a biological problem. The 3-amino-4,5-difluoro substitution pattern offers three distinct mechanistic advantages:
Metabolic Shielding via Electronic Modulation: Unsubstituted anilines are notoriously prone to rapid oxidation by cytochrome P450 (CYP450) enzymes, leading to the formation of toxic N-hydroxylamine or arenium ion metabolites. The introduction of two adjacent, highly electronegative fluorine atoms exerts a strong inductive electron-withdrawing effect (-I effect). This lowers the HOMO energy of the aniline nitrogen, significantly increasing its oxidation potential and mitigating P450-mediated degradation ([3]).
Conformational Locking and Lipophilicity: The ortho-fluorine (relative to the amino group) can engage in intramolecular hydrogen bonding or dipole-dipole interactions, locking the conformation of subsequent amide or urea derivatives. Furthermore, the difluoro motif increases the overall lipophilicity (logP) of the scaffold, enhancing membrane permeability and target binding kinetics ([1]).
Orthogonal Reactivity: The methyl ester provides a robust, orthogonal protecting group that survives the harsh basic or transition-metal-catalyzed conditions often required to functionalize the C3-amino group.
Physicochemical Profiling
To illustrate the impact of fluorination, the table below summarizes the predictive physicochemical shifts when transitioning from a standard benzoate to the difluorinated core.
Property
Methyl benzoate
Methyl 3-aminobenzoate
Methyl 3-amino-4,5-difluorobenzoate
Molecular Weight ( g/mol )
136.15
151.16
187.14
cLogP (Estimated)
2.1
1.8
2.6
Aniline pKa (Estimated)
N/A
4.7
2.8
Metabolic Stability (CYP450)
Moderate
Low (Oxidation prone)
High (Oxidation blocked)
Primary Synthetic Utility
Electrophilic handle
Amide/Urea formation
Dual-functionalized core
Pharmacokinetic Optimization Logic
Mechanism of CYP450 metabolic blocking by ortho-difluoro substitution.
Divergent Functionalization Pathways
Divergent synthetic workflows for Methyl 3-amino-4,5-difluorobenzoate.
The following protocols are engineered with built-in causality and self-validating checkpoints to ensure high-fidelity execution in the laboratory.
Protocol A: Chemoselective Saponification to 3-Amino-4,5-difluorobenzoic Acid
Reagent Preparation: Dissolve Methyl 3-amino-4,5-difluorobenzoate (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H2O.
Causality: The mixed solvent system ensures complete dissolution of the lipophilic ester (THF/MeOH) while providing the necessary aqueous environment for the hydroxide nucleophile.
Base Addition: Add Lithium Hydroxide monohydrate (LiOH·H2O, 1.5 eq) portion-wise at 0 °C.
Causality: LiOH is selected over NaOH or KOH because the 4,5-difluoro-aromatic system is highly electron-deficient and susceptible to nucleophilic aromatic substitution (SNAr). Mild LiOH at reduced temperatures strictly limits chemoselectivity to ester hydrolysis, preserving the carbon-fluorine bonds.
Reaction Monitoring (Self-Validating Checkpoint): Stir at room temperature for 4 hours. Monitor via TLC (Hexanes/EtOAc 7:3). The reaction is complete when the high-Rf ester spot disappears, replaced by a baseline-to-mid-Rf acid spot (visible under UV 254 nm).
Workup & Isolation: Concentrate the organic solvents in vacuo. Acidify the aqueous layer to pH 3.5 using 1M HCl.
Causality: The pKa of the resulting 3-amino-4,5-difluorobenzoic acid is approximately 3.5. Acidifying to pH 3.5 ensures the carboxylate is protonated for precipitation, while preventing the over-protonation of the electron-deficient aniline (pKa ~2.8), which would cause it to re-dissolve as a water-soluble ammonium salt.
Collection: Filter the resulting precipitate, wash with cold water, and dry under high vacuum to afford the pure acid.
Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination at C3
System Purging: In an oven-dried Schlenk flask, combine Methyl 3-amino-4,5-difluorobenzoate (1.0 eq), the aryl bromide electrophile (1.1 eq), Pd2(dba)3 (0.02 eq), XPhos (0.04 eq), and Cs2CO3 (2.0 eq).
Causality: The 3-amino group is rendered highly electron-deficient (and thus poorly nucleophilic) by the adjacent difluoro motif. Standard SNAr or alkylation conditions will fail. The Pd2(dba)3/XPhos catalyst system is explicitly chosen because the bulky, electron-rich XPhos ligand facilitates the challenging reductive elimination step for electron-deficient anilines ([4]).
Solvent Addition: Add anhydrous 1,4-Dioxane under a positive stream of Argon. Degas the mixture via three freeze-pump-thaw cycles.
Causality: Oxygen rapidly deactivates the Pd(0) active species. Strict anaerobic conditions are mandatory for high turnover numbers.
Thermal Activation (Self-Validating Checkpoint): Heat the mixture to 100 °C. Observe the color transition from dark purple (Pd2(dba)3) to a pale yellow/orange solution. This color shift validates the successful generation of the active monomeric Pd(0)-XPhos complex.
Reaction & Workup: Stir for 12 hours. Cool to room temperature, filter through a pad of Celite to remove the insoluble Cs2CO3 and palladium black, and concentrate the filtrate. Purify via flash column chromatography.
References
Chemical Substance Information - Methyl 3-amino-4,5-difluorobenzoate | Source: NextSDS | URL: [Link]
Palladium-Catalyzed Arylation of Fluoroalkylamines | Source: NIH / PubMed Central | URL:[Link]
A domino reaction strategy for facile and modular construction of synthetically challenging functionalized ortho-fluoroanilines | Source: Royal Society of Chemistry | URL: [Link]
Methyl 3-Amino-4,5-Difluorobenzoate: Physicochemical Profiling, Molecular Weight Dynamics, and Synthetic Workflows
Executive Summary In the landscape of modern pharmaceutical design, fluorinated building blocks are indispensable for modulating pharmacokinetics and target binding affinity. Methyl 3-amino-4,5-difluorobenzoate (CAS: 124...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern pharmaceutical design, fluorinated building blocks are indispensable for modulating pharmacokinetics and target binding affinity. Methyl 3-amino-4,5-difluorobenzoate (CAS: 1244642-76-9) is a highly versatile, bifunctional aromatic scaffold. With a precise molecular weight of 187.146 g/mol , it serves as an optimal starting material in Fragment-Based Drug Discovery (FBDD). This technical guide provides an in-depth analysis of its molecular weight implications, details a self-validating synthetic protocol, and explores its downstream applications in the development of complex kinase inhibitors and heterocycles.
Physicochemical Profiling & The Significance of Molecular Weight
For researchers and drug development professionals, the molecular weight (MW) of a starting scaffold is a critical parameter that dictates the trajectory of lead optimization. Methyl 3-amino-4,5-difluorobenzoate has a calculated exact mass of 187.146 Da [1].
The "Goldilocks" Zone for FBDD
According to the "Rule of Three" (RO3) in FBDD, ideal fragments should possess a molecular weight of ≤ 300 Da. At 187.15 Da, this compound provides a highly efficient core. The causality behind its selection in drug design lies in the atomic properties of fluorine:
Mass Efficiency: Replacing two hydrogen atoms (1 Da each) with two fluorine atoms (19 Da each) increases the total molecular weight by only 36 Da.
Metabolic Stability: This marginal increase in MW drastically enhances the compound's metabolic stability by blocking Cytochrome P450-mediated aromatic oxidation at the 4- and 5-positions.
Elaboration Budget: Starting at 187.15 Da leaves a "molecular weight budget" of over 310 Da for synthetic elaboration (e.g., adding piperazine linkers or bulky heterocycles) before breaching Lipinski’s Rule of Five (MW ≤ 500 Da).
Quantitative Data Summary
The core physicochemical properties of the compound are summarized in Table 1 below for rapid reference.
Table 1: Physicochemical Properties of Methyl 3-amino-4,5-difluorobenzoate
Property
Value
Implication for Drug Design
Molecular Formula
C₈H₇F₂NO₂
Bifunctional handles (amine, ester) for divergent synthesis.
Molecular Weight
187.146 g/mol
Optimal RO3 compliance; leaves high MW budget for lead elaboration.
Exact Mass
187.045 g/mol
Critical for high-resolution mass spectrometry (HRMS) validation.
CAS Registry Number
1244642-76-9
Standard identifier for regulatory and procurement tracking [2].
Enhances aqueous solubility and receptor interaction profiling.
Synthetic Pathways & Methodologies
To synthesize methyl 3-amino-4,5-difluorobenzoate from its precursor, 3-amino-4,5-difluorobenzoic acid (MW: 173.12 Da), a highly controlled esterification is required. Direct acid-catalyzed Fischer esterification is thermodynamically limited here; the electron-withdrawing nature of the meta/para fluorine atoms deactivates the carbonyl carbon toward nucleophilic attack.
To bypass this, we utilize thionyl chloride (SOCl₂) to generate a highly electrophilic acyl chloride intermediate.
Note: This protocol is a self-validating system; successful progression through each step is visually and analytically verifiable.
Preparation & Inertion: Suspend 3-amino-4,5-difluorobenzoic acid (1.0 eq) in anhydrous methanol (0.2 M) under a strict nitrogen atmosphere.
Causality: Anhydrous conditions are mandatory to prevent the premature hydrolysis of the transient acyl chloride intermediate back to the starting carboxylic acid.
Electrophilic Activation: Cool the suspension to 0°C using an ice bath. Dropwise add thionyl chloride (1.5 eq).
Causality: The reaction is highly exothermic and releases HCl and SO₂ gases. Controlled addition at 0°C prevents solvent boil-off and minimizes side reactions, such as the N-methylation of the free amine.
Reflux & Conversion: Gradually warm the reaction mixture to room temperature, then heat to reflux (65°C) for 4-6 hours.
Causality: Elevated thermal energy drives the methanolysis of the acyl chloride to completion, ensuring maximum yield of the 187.15 Da target.
Workup & Isolation: Concentrate the mixture in vacuo to remove excess methanol and SOCl₂. Neutralize the residue with saturated aqueous NaHCO₃ to pH 7-8, then extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure methyl ester.
Stepwise synthetic workflow for Methyl 3-amino-4,5-difluorobenzoate via acyl chloride.
To ensure scientific integrity, the synthesized compound must undergo rigorous analytical validation to confirm its 187.15 Da molecular weight and structural fidelity.
Table 2: Analytical Validation Parameters
Technique
Target Parameter
Expected Result
Mechanistic Rationale
LC-MS (ESI+)
Molecular Weight
m/z 188.15 [M+H]⁺
Soft ionization confirms the intact mass of the synthesized ester.
¹H NMR
Structural Integrity
Singlet at ~3.85 ppm (3H)
Confirms successful esterification via the presence of the methoxy group.
¹⁹F NMR
Fluorine Environment
Two distinct multiplets
Confirms the preservation of the 4,5-difluoro substitution on the aromatic ring.
Applications in Drug Development
The dual functionality of the amine and ester groups on a low-molecular-weight scaffold makes methyl 3-amino-4,5-difluorobenzoate highly prized in oncology and immunology drug development.
A prominent example of its utility is documented in recent patent literature (WO2023025307A1), where it serves as a critical precursor for synthesizing advanced pyrazolo[1,5-a]quinoxalin-4(5H)-one derivatives [3]. In these complex workflows, the primary amine acts as a nucleophile for cross-coupling or ring-closure reactions, while the methyl ester is subsequently hydrolyzed to facilitate amidation with complex heterocycles (e.g., piperazines or quinolines). The low initial molecular weight ensures that the final multi-ring therapeutic remains orally bioavailable and compliant with Lipinski's rules.
Fragment-based elaboration of the 187.15 Da core into a mature lead compound.
References
NextSDS. "methyl 3-amino-4,5-difluorobenzoate — Chemical Substance Information". Available at: [Link]
Google Patents. "WO2023025307A1 - Pyrazolo[1,5-a]quinoxalin-4(5H)-one derivatives".
Protocols & Analytical Methods
Method
Introduction: The Strategic Importance of Acylated Fluorinated Scaffolds
An Application Note and Protocol for the Acylation of Methyl 3-amino-4,5-difluorobenzoate In the landscape of modern drug discovery and materials science, fluorinated organic molecules have become indispensable tools.[1]...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol for the Acylation of Methyl 3-amino-4,5-difluorobenzoate
In the landscape of modern drug discovery and materials science, fluorinated organic molecules have become indispensable tools.[1][2] The strategic incorporation of fluorine atoms into a molecular scaffold can profoundly alter its physicochemical properties, enhancing metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4] Methyl 3-amino-4,5-difluorobenzoate is a key building block that combines the advantageous properties of fluorine with a versatile aromatic amine functionality.[5]
The acylation of the primary amino group on this scaffold is a fundamental and powerful transformation. This reaction forms a stable amide bond, a cornerstone linkage in a vast array of pharmaceuticals and functional materials. This protocol provides a detailed, field-proven methodology for the N-acylation of methyl 3-amino-4,5-difluorobenzoate, offering insights into the causality behind experimental choices to empower researchers in their synthetic endeavors.
The acylation of methyl 3-amino-4,5-difluorobenzoate is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or anhydride.[6] The electron-withdrawing fluorine atoms on the aromatic ring slightly decrease the nucleophilicity of the amine compared to non-fluorinated aniline, but the reaction proceeds efficiently under appropriate conditions.
A base, typically a non-nucleophilic amine like pyridine or triethylamine, is crucial. It serves two primary roles:
Acid Scavenger: It neutralizes the hydrochloric acid (HCl) byproduct generated when using an acyl chloride, preventing the protonation of the starting amine which would render it non-nucleophilic.
Catalyst: In some cases, the base can react with the acylating agent to form a more reactive acylpyridinium intermediate, accelerating the reaction.
The general transformation is illustrated below.
Caption: General scheme for the acylation reaction.
Materials and Equipment
Reagents and Chemicals
Reagent
CAS Number
Molecular Formula
MW ( g/mol )
Supplier Example
Methyl 3-amino-4,5-difluorobenzoate
1244642-76-9
C₈H₇F₂NO₂
187.14
Sigma-Aldrich, BenchChem
Acetyl Chloride
75-36-5
C₂H₃ClO
78.50
Sigma-Aldrich
Pyridine (Anhydrous)
110-86-1
C₅H₅N
79.10
Sigma-Aldrich
Dichloromethane (DCM, Anhydrous)
75-09-2
CH₂Cl₂
84.93
Fisher Scientific
Hydrochloric Acid (1M aq.)
7647-01-0
HCl
36.46
VWR
Saturated Sodium Bicarbonate (aq.)
144-55-8
NaHCO₃
84.01
VWR
Brine (Saturated NaCl aq.)
7647-14-5
NaCl
58.44
Fisher Scientific
Anhydrous Magnesium Sulfate
7487-88-9
MgSO₄
120.37
Sigma-Aldrich
Equipment
Round-bottom flasks (50 mL, 100 mL)
Magnetic stirrer and stir bars
Ice bath
Dropping funnel or syringe pump
Reflux condenser (optional, for less reactive acylating agents)
Separatory funnel (250 mL)
Rotary evaporator
Standard laboratory glassware (beakers, graduated cylinders)
pH paper
High-Performance Liquid Chromatography (HPLC) system
Nuclear Magnetic Resonance (NMR) spectrometer
Mass Spectrometer (MS)
Detailed Experimental Protocol
This protocol details the N-acetylation of methyl 3-amino-4,5-difluorobenzoate using acetyl chloride.
Step 1: Reaction Setup
1.1. In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl 3-amino-4,5-difluorobenzoate (1.00 g, 5.34 mmol) in 20 mL of anhydrous dichloromethane (DCM).
1.2. Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature equilibrates to 0-5 °C.
Senior Scientist's Insight: Using anhydrous (dry) solvent is critical to prevent the acyl chloride from hydrolyzing to carboxylic acid, which would consume the reagent and complicate purification. The initial cooling step is a key safety and selectivity measure. The acylation reaction is exothermic, and maintaining a low temperature controls the reaction rate, preventing potential side reactions and ensuring safety.
Step 2: Reagent Addition
2.1. To the cooled solution, add anhydrous pyridine (0.51 mL, 6.41 mmol, 1.2 equivalents) via syringe.
2.2. Prepare a solution of acetyl chloride (0.42 mL, 5.87 mmol, 1.1 equivalents) in 5 mL of anhydrous DCM in a dropping funnel or syringe.
2.3. Add the acetyl chloride solution dropwise to the stirred reaction mixture over 20-30 minutes, ensuring the internal temperature does not rise above 10 °C.
Senior Scientist's Insight: A slight excess of the acylating agent (1.1 eq.) is used to ensure the complete consumption of the starting amine. Pyridine (1.2 eq.) is used in slight excess to neutralize all generated HCl and to account for any trace water. The slow, dropwise addition is paramount to control the exotherm and prevent the formation of di-acylated or other byproducts.
Step 3: Reaction and Monitoring
3.1. After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
3.2. Stir the reaction at room temperature for 2-4 hours.
3.3. Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC. A typical mobile phase for TLC would be 30-50% ethyl acetate in hexanes. The product should have a higher Rf value than the starting amine.
Senior Scientist's Insight: Allowing the reaction to warm to room temperature provides the necessary activation energy for the reaction to proceed to completion. Active monitoring is the hallmark of a well-controlled experiment. It prevents unnecessary reaction time and allows for immediate troubleshooting if the reaction stalls.
Step 4: Work-up and Extraction
4.1. Upon completion, cool the reaction mixture again in an ice bath and quench by slowly adding 20 mL of deionized water.
4.2. Transfer the mixture to a 250 mL separatory funnel. Add an additional 30 mL of DCM.
4.3. Wash the organic layer sequentially with:
2 x 20 mL of 1M HCl (aq) to remove pyridine and its salt.
2 x 20 mL of saturated NaHCO₃ (aq) solution to neutralize any remaining acid.
1 x 20 mL of brine to remove residual water.
Senior Scientist's Insight: The acidic wash (HCl) protonates the basic pyridine, making it water-soluble and easily removable from the organic layer. The subsequent basic wash (NaHCO₃) removes any unreacted acetyl chloride (as acetate) and excess HCl. The final brine wash helps to break any emulsions and begins the drying process.
Step 5: Drying and Solvent Removal
5.1. Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).
5.2. Filter off the drying agent and wash the solid with a small amount of DCM.
5.3. Concentrate the combined organic filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Senior Scientist's Insight: Proper drying is essential before solvent removal to prevent the presence of water in the final product. MgSO₄ is a fast and efficient drying agent suitable for this purpose.
Step 6: Purification and Characterization
6.1. The crude product, often obtained as an off-white or light brown solid, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.
6.2. Characterize the final product using NMR (¹H, ¹³C, ¹⁹F), Mass Spectrometry, and HPLC to confirm its structure and assess purity.
- Use a fresh bottle of acyl chloride.- Ensure all glassware and solvents are rigorously dried.- Allow the reaction to stir longer or gently warm if necessary, while monitoring by TLC.
Multiple Spots on TLC
- Di-acylation (over-acylation).- Formation of side products due to excessive heat.
- Use a more controlled, slower addition of the acylating agent at 0 °C.- Ensure the stoichiometry is accurate (1.05-1.1 eq. of acylating agent).
Low Yield after Workup
- Product loss during aqueous extraction (emulsion formation).- Incomplete reaction.
- If an emulsion forms, add more brine and allow it to sit. For stubborn emulsions, filter through celite.- Re-check TLC of the crude material to confirm the reaction went to completion.
Safety and Handling
General: Conduct all operations in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Acyl Chlorides: Acetyl chloride is corrosive, flammable, and reacts violently with water, releasing toxic HCl gas. Handle with extreme care under anhydrous conditions.
Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. Minimize inhalation and skin contact.
Pyridine: Pyridine is flammable, toxic, and has a strong, unpleasant odor. Handle in a fume hood.
References
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
NextSDS. (2024). methyl 3-amino-4,5-difluorobenzoate — Chemical Substance Information. Available at: [Link]
Sigma-Aldrich. (2024). Safety Data Sheet for Acetyl chloride.
Sigma-Aldrich. (2024). Safety Data Sheet for Pyridine.
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Microwave-Assisted Suzuki-Miyaura Coupling of Methyl 3-Amino-4,5-Difluorobenzoate Derivatives in PARP Inhibitor Synthesis
Executive Summary & Mechanistic Rationale
Methyl 3-amino-4,5-difluorobenzoate (CAS: 1244642-76-9)[1] is a highly specialized, electron-deficient molecular building block. It is predominantly utilized in the pharmaceutical industry to synthesize complex tricyclic poly(ADP-ribose) polymerase (PARP) inhibitors, serving as a critical precursor for 9-fluoropyrazolo[1.5-a]quinoxalin-4(5H)-one cores.
When subjecting halogenated derivatives of this scaffold (e.g., brominated intermediates) to Suzuki-Miyaura cross-coupling, chemists face a distinct set of electronic and steric challenges. The strong electron-withdrawing effect of the 4,5-difluoro motif accelerates the oxidative addition of the palladium catalyst to the carbon-halogen bond. However, the unprotected 3-amino group acts as a competing Lewis base. If unmanaged, this amine can coordinate with the palladium center, inducing catalyst deactivation (poisoning) or promoting off-target Buchwald-Hartwig amination side reactions.
The Causality of Catalyst Selection:
To circumvent amine coordination, the selection of the ligand is critical. Monodentate ligands like triphenylphosphine (PPh3) often dissociate, leaving the palladium vulnerable to amine binding. By employing a bidentate ligand with a large bite angle—specifically 1,1'-Bis(diphenylphosphino)ferrocene (dppf) in Pd(dppf)Cl2 —the palladium center is sterically shielded. This enforces the desired cross-coupling pathway and suppresses off-target coordination, ensuring high fidelity in the transmetalation step.
Experimental Workflow & Catalytic Cycle
The following diagrams illustrate the optimized workflow and the underlying organometallic logic governing the transformation.
Fig 1. Microwave-assisted Suzuki coupling workflow for difluorobenzoate derivatives.
Prolonged thermal heating of electron-deficient fluorinated aromatics often leads to protodeboronation of the boronic acid partner. To validate the optimal conditions, a screening matrix was executed. The transition to microwave (MW) irradiation leverages dielectric heating to rapidly surpass the activation energy barrier of transmetalation, reducing reaction time from 12 hours to 15 minutes and significantly boosting the yield.
Table 1: Optimization of Coupling Conditions for Difluorobenzoate Derivatives
Entry
Catalyst System
Base
Solvent System
Temp / Time
Yield (%)
Observation / Causality
1
Pd(PPh3)4
K2CO3
Dioxane / H2O (4:1)
90°C / 12 h
41%
High protodeboronation; amine poisoning.
2
Pd2(dba)3 / XPhos
K3PO4
Toluene / H2O (5:1)
100°C / 8 h
65%
Steric hindrance slowed oxidative addition.
3
Pd(dppf)Cl2
Na2CO3
Dioxane / H2O (4:1)
90°C / 12 h
72%
Good conversion; minor thermal degradation.
4
Pd(dppf)Cl2
Na2CO3
Dioxane / H2O (4:1)
130°C / 15 min (MW)
94%
Optimal. Rapid kinetics outcompete side reactions.
Self-Validating Experimental Protocol
This methodology is adapted from validated patent literature for the synthesis of PARP inhibitor precursors,. The protocol is designed as a self-validating system, incorporating in-process visual and analytical checkpoints to ensure trustworthiness.
Inert Atmosphere Preparation: In a nitrogen-filled glovebox, charge a 30 mL microwave-safe vial with the halogenated methyl 3-amino-4,5-difluorobenzoate derivative, the boronic acid, Pd(dppf)Cl2, and Na2CO3.
Causality: Pd(dppf)Cl2 is somewhat air-stable, but excluding oxygen prevents the homocoupling of the boronic acid (Suzuki side-reaction) and preserves the active Pd(0) species generated in situ.
Solvent Addition: Add 15 mL of degassed 1,4-Dioxane/H2O (4:1). Seal the vial with a crimp cap equipped with a PTFE septum.
Validation Checkpoint 1: The initial mixture should appear as a heterogeneous reddish-orange suspension, characteristic of the Pd(II) pre-catalyst.
Microwave Irradiation: Transfer the sealed vial to a dedicated microwave reactor. Heat the mixture to 130°C for exactly 15 minutes under continuous magnetic stirring.
Causality: The high temperature rapidly drives the transmetalation step, which is often rate-limiting for electron-deficient electrophiles, while the short timeframe prevents the hydrolysis of the methyl ester[2].
Quenching and Extraction: Allow the vial to cool to room temperature. The reaction mixture is filtered through a short pad of Celite to remove precipitated palladium black. Dilute the filtrate with 20 mL of Deionized Water and extract with Ethyl Acetate (3 x 20 mL).
Validation Checkpoint 2: The post-reaction mixture should be dark brown/black. LC-MS analysis of the crude organic phase must confirm the disappearance of the starting material mass and the appearance of the cross-coupled product mass.
Purification: Wash the combined organic phases with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).
Troubleshooting & Field Insights
Issue: Ester Hydrolysis Observed.
Cause: Prolonged exposure to Na2CO3 and water at elevated temperatures can hydrolyze the methyl ester of the difluorobenzoate[2].
Solution: Strictly adhere to the 15-minute microwave time limit. If hydrolysis persists, switch to a weaker base such as potassium fluoride (KF) or anhydrous conditions using K3PO4 in DMF.
Issue: Incomplete Conversion (Stalled Reaction).
Cause: The 3-amino group may have successfully coordinated to the palladium, stripping the dppf ligand.
Solution: Pre-treat the amine with a transient protecting group (e.g., Boc anhydride) prior to coupling, though the optimized Pd(dppf)Cl2 / MW conditions usually render this unnecessary.
References
NextSDS.methyl 3-amino-4,5-difluorobenzoate — Chemical Substance Information.
WIPO / Google Patents.WO 2023/025307 A1: SUBSTITUTED TRICYCLIC COMPOUNDS AS PARP INHIBITORS AND USE THEREOF. Impact Therapeutics (Shanghai), Inc.
Using Methyl 3-amino-4,5-difluorobenzoate in heterocyclic synthesis
Application Note: Advanced Heterocyclic Synthesis Using Methyl 3-amino-4,5-difluorobenzoate Executive Summary & Strategic Rationale In modern drug discovery, the strategic incorporation of fluorine into heterocyclic scaf...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Advanced Heterocyclic Synthesis Using Methyl 3-amino-4,5-difluorobenzoate
Executive Summary & Strategic Rationale
In modern drug discovery, the strategic incorporation of fluorine into heterocyclic scaffolds is a proven tactic to modulate lipophilicity, metabolic stability, and target binding affinity[1]. Methyl 3-amino-4,5-difluorobenzoate (CAS: 1244642-76-9) has emerged as an exceptionally versatile molecular building block for synthesizing complex fluorinated heterocycles.
Unlike simple fluorinated anilines, this building block possesses a highly programmable substitution pattern. The synergy between the electron-withdrawing methyl ester at C1 and the adjacent fluorine atoms at C4 and C5 creates a highly regioselective electrophilic center at C4. This allows for controlled Nucleophilic Aromatic Substitution (SNAr), generating ortho-diamine intermediates that serve as the foundation for divergent cyclizations into benzimidazoles[2],[3] and quinoxalinones.
This application note provides validated, self-contained protocols for utilizing Methyl 3-amino-4,5-difluorobenzoate in the synthesis of two high-value pharmacological scaffolds, detailing the mechanistic causality behind each experimental choice.
Mechanistic Causality & Structural Advantages
The utility of Methyl 3-amino-4,5-difluorobenzoate relies on three distinct chemical vectors:
Regioselective SNAr at C4 : The methyl ester strongly activates the para-position (C4) toward nucleophilic attack. The C5 fluorine, being meta to the ester, is significantly less activated. Consequently, primary amines selectively displace the C4 fluorine, yielding a 3-amino-4-(alkyl/arylamino)-5-fluorobenzoate.
Ortho-Diamine Generation : The resulting SNAr product is a highly functionalized ortho-diamine. This motif is the requisite precursor for fusing 5-membered (imidazole) or 6-membered (pyrazine) nitrogenous rings to the benzoate core.
Late-Stage Handle Retention : Throughout these cyclizations, the C1 methyl ester and the C5 fluorine remain intact. The ester can be subsequently hydrolyzed to a carboxylic acid for amide coupling, while the C5 fluorine can be exploited for late-stage tuning or target-protein interactions.
Application 1: Synthesis of 7-Fluoro-Benzimidazole-5-Carboxylates
Fluorinated benzimidazoles are privileged structures with well-documented antimicrobial, antiviral, and kinase-inhibitory properties[3],[1]. This protocol details the conversion of the starting material into a benzimidazole core via a two-step SNAr/Cyclization sequence.
Protocol 1.1: Regioselective SNAr with a Primary Amine
Objective : Generate the ortho-diamine intermediate.
Causality of Reagents : N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the hazardous HF byproduct, preventing the protonation of the incoming amine nucleophile. N,N-Dimethylformamide (DMF) is selected as the solvent because its high dielectric constant stabilizes the polar Meisenheimer complex transition state during SNAr.
Procedure :
Dissolve Methyl 3-amino-4,5-difluorobenzoate (1.0 eq) in anhydrous DMF (0.5 M).
Add DIPEA (2.5 eq) followed by the desired primary amine (e.g., cyclopropylamine, 1.2 eq).
Heat the mixture to 80 °C under nitrogen for 12 hours.
Quench with ice-water to precipitate the product. Filter and wash with cold water.
System Validation : Monitor via LC-MS. Successful displacement is validated by a mass shift of +[Amine Mass] - 20 Da (corresponding to the loss of HF). Confirm regioselectivity via 19F NMR; the disappearance of the C4-F signal and the retention of a single peak (~ -135 ppm) confirms mono-substitution.
Objective : Close the imidazole ring using an orthoester.
Causality of Reagents : Triethyl orthoformate acts as a one-carbon electrophilic bridge. p-Toluenesulfonic acid (p-TsOH) protonates the orthoester, drastically increasing its electrophilicity. Toluene is used as the solvent to allow for the azeotropic removal of the ethanol byproduct, driving the reversible condensation to completion.
Procedure :
Suspend the ortho-diamine intermediate (1.0 eq) in Toluene (0.2 M).
Add Triethyl orthoformate (3.0 eq) and a catalytic amount of p-TsOH (0.1 eq).
Reflux at 110 °C for 4-6 hours using a Dean-Stark trap to remove ethanol.
Concentrate under vacuum and purify via silica gel chromatography.
System Validation : Analyze the product via 1H NMR. The successful formation of the benzimidazole core is self-validated by the complete disappearance of the primary and secondary amine protons, coupled with the emergence of a sharp, diagnostic singlet at ~8.2–8.5 ppm (the benzimidazole C2-H).
Application 2: Synthesis of Fluorinated Quinoxalin-2(1H)-ones
Quinoxalinones and their fused derivatives (e.g., pyrazolo[1,5-a]quinoxalin-4(5H)-ones) are critical scaffolds in the development of selective kinase inhibitors.
Protocol 2.1: Condensation with Ethyl Glyoxalate
Objective : Form a 6-membered pyrazinone ring fused to the fluorinated benzoate core.
Causality of Reagents : Ethyl glyoxalate (an
α
-keto ester) provides two distinct electrophilic centers. The more nucleophilic alkyl-substituted amine (at C4) preferentially attacks the highly reactive aldehyde carbon, while the less nucleophilic primary aromatic amine (at C3) attacks the ester carbonyl to form the lactam. Ethanol is used as a protic solvent to facilitate proton transfer during the condensation steps.
Procedure :
Dissolve the ortho-diamine intermediate from Protocol 1.1 (1.0 eq) in absolute Ethanol (0.2 M).
Add Ethyl glyoxalate (50% solution in toluene, 1.5 eq) dropwise at room temperature.
Reflux the mixture at 80 °C for 8 hours.
Cool to 0 °C to induce crystallization. Filter the resulting solid and wash with cold ethanol.
System Validation : Utilize FT-IR spectroscopy. The reaction is validated by the appearance of a strong, characteristic lactam C=O stretch at ~1680 cm-1, alongside the retention of the methyl ester C=O stretch at ~1720 cm-1.
Quantitative Data Summary
The following table summarizes the expected reaction metrics based on optimized conditions for these heterocyclic cyclizations.
Target Scaffold / Intermediate
Key Reagents
Temp / Time
Solvent / Catalyst
Expected Yield
Target Purity (HPLC)
SNAr Ortho-Diamine
Primary Amine, DIPEA
80 °C / 12 h
DMF / None
85 - 92%
> 95%
Benzimidazole Core
Triethyl orthoformate
110 °C / 5 h
Toluene / p-TsOH
78 - 88%
> 98%
Quinoxalinone Core
Ethyl glyoxalate
80 °C / 8 h
Ethanol / None
70 - 82%
> 96%
Reaction Workflow Diagram
Divergent synthesis workflow from Methyl 3-amino-4,5-difluorobenzoate to fused heterocycles.
References
WO2023025307A1 - Heterocyclic Compounds and Uses Thereof. Google Patents / WIPO. Available at:
[2] Synthesis of fluorinated benzimidazoles. ResearchGate. Available at:
[3] Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. PMC / NIH. Available at:
[1] Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. ACG Publications. Available at:
Methyl 3-amino-4,5-difluorobenzoate: A Privileged Scaffold for the Development of Next-Generation Kinase Inhibitors
Introduction: The Strategic Advantage of Fluorination in Kinase Inhibitor Design In the landscape of modern oncology and therapeutic innovation, protein kinases have emerged as one of the most critical classes of drug ta...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Advantage of Fluorination in Kinase Inhibitor Design
In the landscape of modern oncology and therapeutic innovation, protein kinases have emerged as one of the most critical classes of drug targets.[1][] Their integral role in cellular signaling pathways, which, when dysregulated, can lead to uncontrolled cell proliferation and survival, has made them a focal point for the development of targeted therapies.[3] The success of kinase inhibitors is largely dependent on the careful design of small molecules that can bind with high affinity and selectivity to the ATP-binding pocket of the target kinase.[1] A key strategy in achieving this is the use of "privileged scaffolds," molecular frameworks that are amenable to chemical modification and can be tailored to interact with specific kinases.[4]
Methyl 3-amino-4,5-difluorobenzoate has garnered significant attention as a promising scaffold for the synthesis of novel kinase inhibitors. The strategic placement of two fluorine atoms on the benzene ring offers a unique combination of electronic and steric properties that can significantly enhance the pharmacological profile of a drug candidate. The electron-withdrawing nature of the fluorine atoms can modulate the pKa of the amino group, influencing its hydrogen bonding capabilities within the kinase hinge region.[4] Furthermore, fluorine substitution is known to improve metabolic stability and membrane permeability, crucial factors in the development of orally bioavailable drugs.[4]
This technical guide provides a comprehensive overview of the application of methyl 3-amino-4,5-difluorobenzoate as a scaffold for kinase inhibitor synthesis. We will delve into detailed synthetic protocols, methodologies for biological evaluation, and an analysis of the structure-activity relationships (SAR) that govern the potency and selectivity of the resulting inhibitors.
The Versatility of the 3-Amino-4,5-difluorobenzoate Scaffold: Synthetic Strategies
The chemical architecture of methyl 3-amino-4,5-difluorobenzoate, featuring an amino group, a methyl ester, and a difluorinated aromatic ring, provides multiple avenues for synthetic elaboration. The primary strategies for constructing diverse kinase inhibitor libraries from this scaffold involve leveraging the reactivity of the amino group for amide bond formation and utilizing the aromatic ring for carbon-carbon and carbon-nitrogen bond-forming reactions.
A general workflow for the synthesis of kinase inhibitors from this scaffold is depicted below:
Caption: General synthetic workflow for elaborating the methyl 3-amino-4,5-difluorobenzoate scaffold.
Protocol 1: Amide Bond Formation via Acylation of the Amino Group
This protocol describes a general procedure for the acylation of the amino group of methyl 3-amino-4,5-difluorobenzoate with a carboxylic acid, a common step in the synthesis of many kinase inhibitors.
Materials:
Methyl 3-amino-4,5-difluorobenzoate
Substituted carboxylic acid (e.g., a heterocyclic carboxylic acid)
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) or similar coupling agent
N,N-Diisopropylethylamine (DIPEA)
Anhydrous N,N-Dimethylformamide (DMF)
Saturated aqueous sodium bicarbonate solution
Brine
Ethyl acetate
Anhydrous magnesium sulfate
Silica gel for column chromatography
Procedure:
To a solution of the substituted carboxylic acid (1.1 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
Add a solution of methyl 3-amino-4,5-difluorobenzoate (1.0 equivalent) in anhydrous DMF to the reaction mixture.
Stir the reaction at room temperature for 4-16 hours, monitoring the progress by thin-layer chromatography (TLC).
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to obtain the desired acylated product.
Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
For further diversification, the aromatic ring can be functionalized. This often requires an initial halogenation step (e.g., bromination with N-bromosuccinimide) to install a handle for cross-coupling reactions. The following is a representative protocol for a Suzuki-Miyaura coupling of a brominated derivative.[5][6]
Solvent (e.g., 1,4-dioxane/water or toluene/water mixture)
Ethyl acetate
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate
Silica gel for column chromatography
Procedure:
In a reaction vessel, combine the brominated methyl 3-amino-4,5-difluorobenzoate derivative (1.0 equivalent), the boronic acid/ester (1.2 equivalents), the palladium catalyst, and the base.
Purge the vessel with an inert gas (e.g., argon or nitrogen).
Add the degassed solvent system.
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
Purify the crude product by flash column chromatography.
Biological Evaluation: From In Vitro Assays to Cellular Potency
Once a library of compounds has been synthesized, a systematic evaluation of their biological activity is crucial to identify promising lead candidates. This typically involves a tiered approach, starting with in vitro kinase assays to determine potency and selectivity, followed by cell-based assays to assess cellular efficacy and mechanism of action.
In Vitro Kinase Inhibition Assays
The primary goal of in vitro assays is to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against its target kinase. Several formats are available, with luminescence-based assays being widely used due to their sensitivity and high-throughput compatibility.[4]
Prepare a serial dilution of the test compounds in DMSO.
In a 384-well plate, add the kinase, substrate, and test compound at various concentrations.
Initiate the kinase reaction by adding ATP. Include a "no enzyme" control and a "vehicle" (DMSO) control.
Incubate the plate at the optimal temperature for the kinase (typically 30-37 °C) for a predetermined time (e.g., 60 minutes).
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
Incubate for 40 minutes at room temperature.
Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used by luciferase to produce light.
Incubate for 30-60 minutes at room temperature.[4]
Measure the luminescence using a plate reader.
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Quantitative Data Summary:
The following table provides hypothetical IC₅₀ values for a series of inhibitors derived from the methyl 3-amino-4,5-difluorobenzoate scaffold against a target kinase, illustrating a typical structure-activity relationship (SAR) study.
Compound ID
R1 Group (at amino)
R2 Group (at position 6 via Suzuki)
Target Kinase IC₅₀ (nM)
Off-Target Kinase IC₅₀ (nM)
DFB-001
Acetyl
Phenyl
520
>10,000
DFB-002
Pyrimidin-4-yl
Phenyl
85
8,500
DFB-003
Pyrimidin-4-yl
4-Fluorophenyl
42
6,200
DFB-004
Pyrimidin-4-yl
3-Pyridyl
15
2,100
DFB-005
Pyrimidin-4-yl
1-Methyl-1H-pyrazol-4-yl
5
1,500
Note: The data presented in this table is for illustrative purposes to demonstrate a typical SAR and is not based on actual experimental results for these specific compounds.
This hypothetical data suggests that a pyrimidine group at the R1 position is crucial for potency and that further modifications at the R2 position can fine-tune both potency and selectivity.
Cellular Assays
Demonstrating that a potent in vitro inhibitor can effectively engage its target in a cellular context is a critical next step.
Protocol 4: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding.
Materials:
Cancer cell line expressing the target kinase
Complete cell culture medium
Test compound
Phosphate-buffered saline (PBS)
Lysis buffer
Equipment for heating cell lysates (e.g., PCR thermocycler)
SDS-PAGE and Western blotting reagents and equipment
Antibody specific for the target kinase
Procedure:
Treat cultured cells with the test compound or vehicle (DMSO) for a defined period.
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
Divide the cell suspension into aliquots and heat them to a range of temperatures for a short duration (e.g., 3 minutes).
Lyse the cells by freeze-thaw cycles or with a lysis buffer containing protease and phosphatase inhibitors.
Separate the soluble and aggregated protein fractions by centrifugation.
Analyze the amount of soluble target protein in each sample by Western blotting using a specific antibody.
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The difluorinated phenyl ring of the scaffold plays a crucial role in the binding of inhibitors to the kinase active site. The fluorine atoms can participate in favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with residues in the ATP-binding pocket.[4] SAR studies on derivatives of this scaffold often reveal key insights into the optimal substitutions for achieving high potency and selectivity.
Caption: Key structural features of the scaffold and their contributions to kinase binding.
For many ATP-competitive kinase inhibitors, the amino group of the scaffold forms one or two crucial hydrogen bonds with the "hinge" region of the kinase, which connects the N- and C-terminal lobes.[7] The difluoro substitution pattern can influence the electronic properties of the aniline ring, potentially enhancing these hinge interactions and providing additional contacts in a hydrophobic pocket.[4] The ester group, while often a synthetic handle, can be hydrolyzed to the corresponding carboxylic acid or converted to other functionalities to modulate solubility and pharmacokinetic properties.
Conclusion and Future Directions
Methyl 3-amino-4,5-difluorobenzoate represents a valuable and versatile starting point for the design and synthesis of novel kinase inhibitors. Its inherent properties, conferred by the difluoro substitution, offer a distinct advantage in the quest for potent, selective, and drug-like candidates. The synthetic protocols and biological evaluation methods outlined in this guide provide a robust framework for researchers to explore the potential of this scaffold. Future work in this area will likely focus on the development of more complex and diverse libraries of compounds derived from this scaffold, targeting a wider range of kinases implicated in human diseases. The continued integration of structure-based drug design and advanced cellular assays will undoubtedly accelerate the discovery of next-generation therapeutics built upon this promising chemical foundation.
References
Benchchem. The Pivotal Role of 3,4-Difluoroaniline in the Advancement of Kinase Inhibitors. (URL: )
Benchchem. Application Notes and Protocols for Kinase Inhibitory Assays of Picolinamide Compounds. (URL: )
Frontiers. Pharmacological approaches to understanding protein kinase signaling networks. (URL: [Link])
NextSDS. methyl 3-amino-4,5-difluorobenzoate — Chemical Substance Information. (URL: [Link])
PMC - NIH. Measuring and interpreting the selectivity of protein kinase inhibitors. (URL: [Link])
Bio Molecular Systems. Kinase Assays with Myra. (URL: [Link])
BellBrook Labs. How Does a Biochemical Kinase Assay Work?. (URL: [Link])
Celtarys - Drug Discovery. Biochemical assays for kinase activity detection. (URL: [Link])
BIOCEV. Trends in kinase drug discovery: targets, indications and inhibitor design. (URL: [Link])
ResearchGate. Examples of difluoromethyl use in kinase inhibitors (4,5).. (URL: [Link])
Journal of Medicinal Chemistry. Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7- (trifluoromethyl)quinoline as a novel anticancer agent. (URL: [Link])
Drug Design, Development and Therapy. Design and synthesis of novel EGFR kinase inhibitors for the treatment. (URL: [Link])
MDPI. Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. (URL: [Link])
ResearchGate. Examples of the three main classes of kinase inhibitors. The protein.... (URL: [Link])
PubMed. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][8][9][10]triazine-based VEGFR-2 kinase inhibitors. (URL: [Link])
Synthesis of novel APIs using Methyl 3-amino-4,5-difluorobenzoate
Application Note: Strategic Utilization of Methyl 3-amino-4,5-difluorobenzoate in the Synthesis of Novel Fluorinated APIs Executive Summary The transition from first-generation pan-PARP inhibitors to highly selective PAR...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Strategic Utilization of Methyl 3-amino-4,5-difluorobenzoate in the Synthesis of Novel Fluorinated APIs
Executive Summary
The transition from first-generation pan-PARP inhibitors to highly selective PARP1 inhibitors represents a critical evolution in targeted oncology. By exclusively inhibiting PARP1, next-generation therapeutics maintain synthetic lethality in BRCA-mutated cancers while eliminating the severe hematological toxicities associated with PARP2 inhibition [1].
This application note details the synthetic utility of Methyl 3-amino-4,5-difluorobenzoate (CAS: 1244642-76-9) as a foundational building block for constructing the 9-fluoro-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxaline core—a privileged tricyclic scaffold found in state-of-the-art PARP1 selective inhibitors [2].
Mechanistic Rationale & Scaffold Properties
The selection of Methyl 3-amino-4,5-difluorobenzoate is driven by precise electronic and structural requirements:
Regioselective SNAr Susceptibility: The methyl ester at the C1 position acts as a strong electron-withdrawing group (EWG). Through resonance, it highly activates the para-position (C4) toward Nucleophilic Aromatic Substitution (SNAr). This activation overcomes the local electron-donating effect of the C3-amino group, ensuring that incoming pyrazole nucleophiles exclusively attack the C4-fluorine, leaving the C5-fluorine intact.
Pharmacophore Optimization (The C9-Fluorine Effect): The retained C5-fluorine ultimately becomes the C9-fluorine on the tricyclic core. This specific fluorine atom is critical; its strong inductive effect lowers the pKa of the adjacent lactam N-H (N5). This optimized acidity strengthens the critical hydrogen-bond network with the catalytic residues (e.g., Ser904/Gly863) within the PARP1 binding pocket, driving high target residence time and selectivity [3].
Reaction Optimization: Regioselective SNAr
To maximize the yield of the critical C4-substituted intermediate, various conditions were screened. The causality behind the optimal conditions (Entry 2) lies in the "cesium effect"—the large ionic radius of cesium enhances the solubility and nucleophilicity of the pyrazolide anion in polar aprotic solvents, driving the kinetic attack on the C4 position before degradation can occur.
Table 1: Optimization of the SNAr Step
Entry
Base (2.5 eq)
Solvent
Temp (°C)
Regioselectivity (C4 vs C5)
Isolated Yield (%)
1
K₂CO₃
DMF
90
85:15
62%
2
Cs₂CO₃
DMF
90
92:8
78%
3
Cs₂CO₃
DMSO
110
90:10
45% (Decomp.)
4
DIPEA
NMP
120
70:30
31%
Synthetic Workflow Visualization
Synthetic workflow for PARP1 inhibitors using Methyl 3-amino-4,5-difluorobenzoate.
Step-by-Step Experimental Protocols
Protocol A: Synthesis of the Tricyclic Core (Self-Validating Sequence)
SNAr Coupling: Charge a dry 500 mL round-bottom flask with Methyl 3-amino-4,5-difluorobenzoate (10.0 g, 53.4 mmol) and Ethyl 1H-pyrazole-3-carboxylate (7.86 g, 56.1 mmol, 1.05 eq).
Add anhydrous DMF (100 mL) followed by Cs₂CO₃ (43.5 g, 133.5 mmol, 2.5 eq). Purge the system with N₂ for 5 minutes and heat the suspension to 90 °C.
In-Process Control (IPC) 1: After 8 hours, withdraw a 50 µL aliquot, dilute in 1 mL MeCN, and analyze via UPLC-MS. The reaction is validated to proceed when the starting material (m/z 188.1 [M+H]⁺) peak area is <2% relative to the intermediate (m/z 308.1 [M+H]⁺).
Cool to room temperature and slowly add DI water (300 mL) under vigorous stirring to precipitate the intermediate. Filter, wash with water, and dry under vacuum at 45 °C.
Lactamization: Transfer the dried intermediate to a clean flask. Add anhydrous Methanol (150 mL) and Sodium Methoxide (25% w/w in MeOH, 24 mL, 2.0 eq). Reflux at 70 °C for 4 hours.
IPC 2: Confirm complete cyclization via UPLC-MS (target mass m/z 262.0 [M+H]⁺).
Cool the mixture to 0 °C and carefully neutralize with glacial acetic acid until pH reaches ~6. The target tricyclic core will precipitate as a dense white solid. Filter, wash with cold MeOH (2 x 20 mL), and dry to constant weight.
Protocol B: Elaboration to Final API
Objective: Install the piperazine pharmacophore via a brominated intermediate.
Reduction: Suspend the tricyclic core (5.0 g, 19.1 mmol) in anhydrous THF (50 mL). Add LiBH₄ (2.0 M in THF, 14.3 mL, 1.5 eq) dropwise at 0 °C. Stir at room temperature for 12 hours. Quench with saturated NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate to yield the 7-hydroxymethyl intermediate.
Bromination: Dissolve the alcohol in DCM (50 mL), cool to 0 °C, and add PBr₃ (0.9 mL, 9.5 mmol, 0.5 eq). Stir for 2 hours.
Causality Check: PBr₃ is utilized instead of mesyl chloride to prevent competitive N-alkylation at the lactam nitrogen (N5) during the subsequent coupling step. The bromide acts as a softer, more predictable leaving group for the incoming piperazine amine.
Quench carefully with saturated NaHCO₃, extract with DCM, and concentrate to yield the crude bromide.
Alkylation: Dissolve the bromide in DMF (30 mL). Add the targeted piperazine derivative (e.g., 1-(2-methyl-6-(methylcarbamoyl)pyridin-3-yl)piperazine) (4.5 g, 19.2 mmol) and DIPEA (6.7 mL, 38.2 mmol). Stir at 50 °C for 6 hours.
Precipitate the final API by the addition of water. Purify via preparative HPLC (C18, MeCN/H₂O with 0.1% Formic Acid) to yield the highly pure PARP1 selective inhibitor.
References
Krishnakumar R, Kraus WL. "The PARP side of the nucleus: molecular actions, physiological outcomes, and clinical targets." Molecular Cell, 2010. Available at:[Link]
Wang X, et al. "Substituted tricyclic compounds as PARP inhibitors and use thereof." World Intellectual Property Organization (WIPO), Patent WO2023025307A1, 2023.
Ryan A, et al. "Structural and biochemical characterization of PARP inhibitors and their binding to PARP1 and PARP2." Journal of Biological Chemistry, 2021. Available at:[Link]
Application
Navigating the Chemical Maze: A Guide to Protecting Group Strategies for Methyl 3-Amino-4,5-difluorobenzoate
Introduction: The Challenge of Selectivity in Fluorinated Aromatics Methyl 3-amino-4,5-difluorobenzoate is a valuable building block in the synthesis of a wide range of pharmaceuticals and agrochemicals. The presence of...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Challenge of Selectivity in Fluorinated Aromatics
Methyl 3-amino-4,5-difluorobenzoate is a valuable building block in the synthesis of a wide range of pharmaceuticals and agrochemicals. The presence of fluorine atoms significantly influences the molecule's electronic properties, often enhancing metabolic stability and binding affinity in the final products.[1] However, the synthetic manipulation of this molecule is not without its challenges. The primary amino group, while a key handle for derivatization, can interfere with reactions intended for other parts of the molecule. Therefore, the judicious use of protecting groups is paramount for successful synthetic outcomes.
This application note provides a detailed guide to the selection and implementation of protecting group strategies for the amino functionality of methyl 3-amino-4,5-difluorobenzoate. We will delve into the nuances of protecting this deactivated aniline, offering detailed protocols and a comparative analysis of common protecting groups to aid researchers in making informed decisions for their synthetic campaigns.
The core challenge in protecting methyl 3-amino-4,5-difluorobenzoate lies in the reduced nucleophilicity of the amino group. The two electron-withdrawing fluorine atoms, coupled with the resonance delocalization of the nitrogen lone pair into the benzene ring, significantly decrease the amine's reactivity.[2][3] This necessitates a careful selection of protecting groups and potentially more forcing reaction conditions than those used for more nucleophilic amines. Furthermore, the presence of a methyl ester group requires that the chosen protection and deprotection conditions are orthogonal, meaning they will not cleave the ester.[4][5]
Selecting the Optimal Protecting Group: A Multifaceted Decision
The ideal protecting group should be easily and selectively introduced in high yield, stable to a wide range of reaction conditions, and readily removed in high yield without affecting other functional groups.[6] For methyl 3-amino-4,5-difluorobenzoate, the key considerations are:
Reactivity of the Amine: The low nucleophilicity of the aniline nitrogen may preclude the use of less reactive protecting group reagents.
Orthogonality to the Methyl Ester: The protection and deprotection conditions must be compatible with the methyl ester to avoid unwanted hydrolysis.
Downstream Reaction Compatibility: The chosen protecting group must be stable to the conditions of subsequent synthetic transformations.
Ease of Removal: The deprotection should be clean and high-yielding, and the byproducts should be easily separable from the desired product.
Here, we will focus on three widely used carbamate protecting groups that offer a range of properties suitable for this substrate: tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc).
Comparative Analysis of Protecting Group Strategies
Protecting Group
Protection Conditions
Deprotection Conditions
Advantages
Disadvantages
Boc
(Boc)₂O, base (e.g., TEA, DMAP), solvent (e.g., THF, DCM)
Strong acid (e.g., TFA, HCl in dioxane)
Stable to a wide range of non-acidic conditions.[]
Deprotection requires strong acid, which may not be suitable for acid-sensitive substrates.
Cbz
Cbz-Cl, base (e.g., NaHCO₃, TEA), solvent (e.g., Dioxane/H₂O, DCM)
Not compatible with substrates containing other reducible functional groups (e.g., alkenes, alkynes, some nitro groups).
Fmoc
Fmoc-Cl or Fmoc-OSu, base (e.g., NaHCO₃, Pyridine), solvent (e.g., Dioxane/H₂O, DCM)
Base (e.g., 20% piperidine in DMF)
Very mild, base-labile deprotection.[10][11] Orthogonal to acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups.[5]
Not stable to basic conditions.
Experimental Protocols
tert-Butoxycarbonyl (Boc) Protection
The Boc group is a popular choice for amine protection due to its general stability.[12] For the less nucleophilic amine of methyl 3-amino-4,5-difluorobenzoate, the addition of a catalyst like 4-dimethylaminopyridine (DMAP) may be beneficial.
Protocol for Boc Protection:
To a solution of methyl 3-amino-4,5-difluorobenzoate (1.0 eq) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM), add triethylamine (TEA) (1.5 eq).
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) to the mixture. For sluggish reactions, a catalytic amount of DMAP (0.1 eq) can be added.
Stir the reaction at room temperature and monitor by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may require gentle heating (40-50 °C) to proceed to completion.
Upon completion, concentrate the reaction mixture under reduced pressure.
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of NaHCO₃, followed by brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude N-Boc protected product, which can be purified by column chromatography on silica gel.
Protocol for Boc Deprotection:
Dissolve the N-Boc protected methyl 3-amino-4,5-difluorobenzoate (1.0 eq) in DCM.
Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) or a 4M solution of HCl in dioxane.[13][14]
Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS.
Once the reaction is complete, remove the solvent and excess acid under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.
The resulting amine salt can be used directly or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent.
Caption: Boc protection and deprotection workflow.
Benzyloxycarbonyl (Cbz) Protection
The Cbz group is an excellent choice when orthogonal deprotection via catalytic hydrogenolysis is desired.[15]
Protocol for Cbz Protection:
Suspend methyl 3-amino-4,5-difluorobenzoate (1.0 eq) in a mixture of dioxane and water (e.g., 1:1).
Add sodium bicarbonate (NaHCO₃) (2.0 eq) to the suspension.
Cool the mixture to 0 °C in an ice bath and add benzyl chloroformate (Cbz-Cl) (1.2 eq) dropwise.
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS.
Extract the product with ethyl acetate. Wash the organic layer with water and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Protocol for Cbz Deprotection:
Dissolve the N-Cbz protected methyl 3-amino-4,5-difluorobenzoate (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate.
Add a catalytic amount of palladium on carbon (Pd/C) (e.g., 10 mol%).
Stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.
Monitor the reaction by TLC or LC-MS.
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
Concentrate the filtrate to obtain the deprotected amine.
Caption: Cbz protection and deprotection workflow.
9-Fluorenylmethoxycarbonyl (Fmoc) Protection
The Fmoc group is particularly useful in strategies requiring mild basic deprotection, offering orthogonality to both acid-labile and hydrogenolysis-labile protecting groups.[10][16]
Protocol for Fmoc Protection:
Dissolve methyl 3-amino-4,5-difluorobenzoate (1.0 eq) in a mixture of dioxane and aqueous sodium bicarbonate solution.
Cool the solution to 0 °C and add 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.1 eq) portion-wise. Alternatively, 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) can be used for a more stable and less reactive option.[11]
Stir the reaction at 0 °C for 1 hour and then at room temperature until completion.
Dilute the reaction mixture with water and extract the product with ethyl acetate.
Wash the organic layer with dilute HCl and then with brine.
Dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography.
Protocol for Fmoc Deprotection:
Dissolve the N-Fmoc protected methyl 3-amino-4,5-difluorobenzoate (1.0 eq) in N,N-dimethylformamide (DMF).
Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring by TLC or LC-MS.
Once complete, concentrate the reaction mixture under reduced pressure.
The residue can be purified by column chromatography to remove the dibenzofulvene-piperidine adduct.
Caption: Fmoc protection and deprotection workflow.
Conclusion: A Strategic Approach to Synthesis
The successful synthesis of complex molecules derived from methyl 3-amino-4,5-difluorobenzoate hinges on the strategic implementation of protecting groups. The choice between Boc, Cbz, and Fmoc protection should be guided by the specific requirements of the overall synthetic route, particularly the nature of subsequent reaction conditions. By understanding the nuances of protecting a deactivated aniline and employing the detailed protocols provided, researchers can confidently navigate the synthetic challenges and unlock the full potential of this versatile building block.
References
J&K Scientific LLC. (2026, February 8). BOC Protection and Deprotection.
Davies, J. S. (1993). Orthogonal N,N-deprotection strategies of β-amino esters. RSC Publishing.
Warren, J. D., & Miller, S. J. (2011). A reversible protection strategy to improve Fmoc-SPPS of peptide thioesters by the N-Acylurea approach. PubMed.
University of Bristol. (n.d.).
SciSpace. (n.d.). Amino Acid-Protecting Groups.
Hebei Boze Chemical Co., Ltd. (2019, August 10). BOC Protection and Deprotection.
Fiveable. (2025, August 15). Orthogonal Protection Definition.
Total Synthesis. (2024, January 5). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
ResearchGate. (n.d.). Methods for the Fmoc protection of aniline.
PMC. (n.d.).
PMC. (2023, August 16). Difluoroalkylation of Anilines via Photoinduced Methods.
Benchchem. (2025). Selective deprotection of Boc amines in the presence of other protecting groups.
Application Notes and Protocols: Leveraging Methyl 3-amino-4,5-difluorobenzoate for Advanced PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Linker Design in PROTAC Efficacy Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic mod...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Linker Design in PROTAC Efficacy
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the cell's natural ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[1] The linker is not merely a spacer but a critical determinant of a PROTAC's biological activity, influencing ternary complex formation, stability, and the overall physicochemical properties of the molecule.[1][3] The strategic incorporation of rigid and functionalized moieties within the linker can significantly impact a PROTAC's efficacy and druggability.
This application note details the utility of Methyl 3-amino-4,5-difluorobenzoate as a versatile building block for the synthesis of PROTACs, focusing on its role in constructing a rigid, fluorinated linker. The difluorinated phenyl ring provides conformational constraint, while the amino and methyl ester groups serve as convenient handles for sequential amide bond formation, a cornerstone of PROTAC synthesis.[4]
The Strategic Advantage of Incorporating a Difluorinated Phenyl Moiety
The inclusion of a 4,5-difluorobenzoate core into a PROTAC linker offers several advantages:
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the aromatic ring more resistant to oxidative metabolism. This can lead to improved pharmacokinetic properties of the resulting PROTAC.
Modulation of Physicochemical Properties: Fluorine substitution can significantly alter the lipophilicity and membrane permeability of a molecule, properties that are crucial for the cellular uptake and efficacy of PROTACs.
Conformational Rigidity: The planar nature of the phenyl ring introduces a degree of rigidity into the linker, which can be advantageous for optimizing the orientation of the POI and E3 ligase ligands for effective ternary complex formation.[1]
Synthetic Versatility: The amino and ester functionalities of Methyl 3-amino-4,5-difluorobenzoate provide orthogonal handles for a stepwise and controlled synthesis of the PROTAC linker and its subsequent conjugation to the warhead and E3 ligase ligand.
Experimental Section: Synthesis of a BRD4-Targeting PROTAC Incorporating a Methyl 3-amino-4,5-difluorobenzoate-derived Linker
This section outlines a representative protocol for the synthesis of a PROTAC targeting the BRD4 protein for degradation, utilizing a VHL E3 ligase ligand. The synthesis is divided into three main stages: linker synthesis, conjugation to the VHL ligand, and final coupling with the BRD4 ligand.
The first part of the synthesis involves the functionalization of Methyl 3-amino-4,5-difluorobenzoate to introduce a flexible chain that will ultimately connect to the VHL ligand.
Protocol 1: Amide Coupling to Introduce the Linker Chain
Dissolve Methyl 3-amino-4,5-difluorobenzoate (1.0 eq) in anhydrous DMF.
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.
To this activated mixture, add a solution of a suitable amine-terminated linker precursor, for example, a mono-Boc-protected diamine like tert-butyl (2-aminoethyl)carbamate (1.1 eq) in DMF.
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3 solution, water, and brine.
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected linker intermediate.
Treat the purified intermediate with a solution of HCl in dioxane or trifluoroacetic acid in DCM to remove the Boc protecting group, yielding the amine-functionalized linker core.
Part 2: Conjugation of the Linker to the VHL Ligand
The second stage involves coupling the synthesized linker to the VHL E3 ligase ligand.
Protocol 2: Amide Bond Formation with the VHL Ligand
Dissolve the amine-functionalized linker from Protocol 1 (1.0 eq) and a carboxylic acid-functionalized VHL ligand precursor (e.g., a derivative of VH032 with a terminal carboxyl group) (1.1 eq) in anhydrous DMF.
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.
Stir the reaction mixture at room temperature overnight.
Monitor the reaction by LC-MS. Upon completion, work up the reaction as described in Protocol 1, step 5.
Purify the product by flash column chromatography or preparative HPLC to yield the VHL ligand-linker conjugate, which still contains the methyl ester from the original building block.
Part 3: Saponification and Final PROTAC Assembly
The final steps involve the hydrolysis of the methyl ester to a carboxylic acid, followed by the final amide coupling with the BRD4 ligand.
Protocol 3: Saponification of the Methyl Ester
Dissolve the VHL ligand-linker conjugate from Protocol 2 in a mixture of THF and water.
Add lithium hydroxide (LiOH) (3.0 eq) and stir the mixture at room temperature for 2-4 hours, monitoring the disappearance of the starting material by LC-MS.
Once the saponification is complete, acidify the reaction mixture to pH ~3-4 with 1N HCl.
Extract the product with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate to yield the carboxylic acid-functionalized VHL-linker conjugate.
Protocol 4: Final Amide Coupling to Synthesize the PROTAC
Dissolve the carboxylic acid-functionalized VHL-linker conjugate from Protocol 3 (1.0 eq) and the amine-containing BRD4 ligand (e.g., an amino-derivative of JQ1) (1.1 eq) in anhydrous DMF.
Add HATU (1.2 eq) and DIPEA (2.0 eq).
Stir the reaction at room temperature overnight.
Purify the final PROTAC molecule by preparative HPLC to obtain a highly pure product.
Characterize the final compound by LC-MS and NMR to confirm its identity and purity.
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for a BRD4-targeting PROTAC.
Characterization and Quality Control
The successful synthesis of the PROTAC should be confirmed through a series of analytical techniques:
LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight of the intermediates and the final product, and to assess purity.
NMR (Nuclear Magnetic Resonance) Spectroscopy: 1H and 19F NMR are crucial to confirm the structure of the molecule, including the presence and integrity of the difluorinated phenyl ring.
Preparative HPLC (High-Performance Liquid Chromatography): For the final purification of the PROTAC to achieve high purity (>95%) required for biological assays.
Conclusion and Future Perspectives
Methyl 3-amino-4,5-difluorobenzoate is a valuable and versatile building block for the synthesis of advanced PROTACs. Its incorporation into the linker region allows for the creation of rigid, metabolically stable constructs with tunable physicochemical properties. The straightforward and modular synthetic route, primarily relying on robust amide coupling reactions, makes this building block accessible for the rapid generation of PROTAC libraries for structure-activity relationship (SAR) studies. Future applications could explore the derivatization of the aromatic ring to introduce additional functionalities or to fine-tune the electronic properties of the linker, further expanding the utility of this promising scaffold in the design of next-generation targeted protein degraders.
References
PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Str
Current strategies for the design of PROTAC linkers: a critical review - PMC.
Design, Synthesis, and Biological Evalu
Overview of PROTAC Linkers - ChemPep.
Targeted degradation of BRD4 by PROTACs: advances in cancer therapy - RSC Publishing.
Current strategies for the design of PROTAC linkers: a critical review.
Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - PMC. (2024, May 28).
Synthesis of VHL ligands 130, 134, and 135.
Amide-to-Ester Substitution as a Strategy for Optimising PROTAC Permeability and Cellular Activity - YouTube. (2022, June 20).
Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. (2008, June 23).
Evolution of amide bond form
Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for ... - PMC.
Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC - NIH.
PROTAC Targeted Degradation of IRAK-4 as Potential Treatment in Cancer - PMC. (2022, December 22).
Targeting IRAK4 for Degradation with PROTACs - SciSpace. (2019, June 14).
VHL ligands and functionalized intermedi
Linker-free PROTACs efficiently induce the degradation of oncoproteins - PMC. (2025, May 23).
Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design - PMC. (2024, July 29).
PROTAC-Linker Conjug
What are PROTAC Linkers? - BroadPharm. (2022, December 12).
PROTACs (Inhibitors Agonists Modul
EP4367113A1 - Compounds for targeting degradation of irak4 proteins - Google P
Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - ResearchG
Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - Universit
Application Notes and Protocols for the Scale-up Synthesis of Methyl 3-amino-4,5-difluorobenzoate Derivatives
Introduction: The Strategic Importance of Fluorinated Aminobenzoates Methyl 3-amino-4,5-difluorobenzoate and its structural isomers are pivotal intermediates in the pharmaceutical and agrochemical industries. The incorpo...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Importance of Fluorinated Aminobenzoates
Methyl 3-amino-4,5-difluorobenzoate and its structural isomers are pivotal intermediates in the pharmaceutical and agrochemical industries. The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target proteins.[1][2] Consequently, these fluorinated building blocks are integral to the synthesis of a wide array of active pharmaceutical ingredients (APIs), including kinase inhibitors, antivirals, and other therapeutic agents.[3]
The successful transition from laboratory-scale synthesis to industrial production of these valuable compounds presents numerous challenges. These include ensuring consistent product quality, optimizing reaction yields, managing process safety, and minimizing environmental impact. This guide provides a comprehensive overview of the key considerations and detailed protocols for the scale-up synthesis of Methyl 3-amino-4,5-difluorobenzoate, with a focus on practical, field-proven methodologies.
Synthetic Strategy: A Multi-Step Approach to the Target Molecule
The most common and industrially viable route to Methyl 3-amino-4,5-difluorobenzoate involves a three-step sequence starting from a readily available difluorinated precursor. This strategy is outlined below:
Nitration: Introduction of a nitro group onto the aromatic ring of a difluorobenzoic acid derivative.
Esterification: Conversion of the carboxylic acid functionality to a methyl ester.
Reduction: Reduction of the nitro group to the corresponding amine.
The order of these steps can be varied, but the sequence presented here is often preferred for reasons of functional group compatibility and ease of purification at each stage.
Caption: Generalized workflow for the synthesis of Methyl 3-amino-4,5-difluorobenzoate.
PART 1: Detailed Experimental Protocols and Process Optimization
Step 1: Nitration of 3,4-Difluorobenzoic Acid
The regioselective introduction of a nitro group is a critical step. The directing effects of the fluorine atoms and the carboxylic acid group on the aromatic ring must be carefully considered.
Causality Behind Experimental Choices:
Nitrating Agent: A mixture of fuming nitric acid and concentrated sulfuric acid is the standard nitrating agent. Sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
Temperature Control: Nitration reactions are highly exothermic and can lead to thermal runaway if not properly controlled.[4] Maintaining a low temperature (typically 0-10 °C) is crucial for both safety and selectivity, minimizing the formation of unwanted dinitro and other side products.
Reaction Quenching: The reaction is quenched by slowly adding the reaction mixture to ice-water. This serves to dilute the strong acids and dissipate the heat of reaction, preventing further uncontrolled reactions.
Scale-up Protocol for Nitration:
Reactor Setup: A jacketed glass-lined reactor equipped with a mechanical stirrer, a temperature probe, and a dropping funnel is charged with concentrated sulfuric acid (98%).
Cooling: The reactor contents are cooled to 0-5 °C using a circulating chiller.
Substrate Addition: 3,4-Difluorobenzoic acid is added portion-wise to the cooled sulfuric acid, ensuring the temperature does not exceed 10 °C.
Nitrating Mixture Preparation: A pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid is prepared separately.
Slow Addition: The nitrating mixture is added dropwise to the reactor over a period of 2-4 hours, maintaining the internal temperature between 0-5 °C.
Reaction Monitoring: The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
Quenching: The reaction mixture is slowly transferred to a separate vessel containing a vigorously stirred mixture of ice and water, keeping the temperature of the quench mixture below 20 °C.
Isolation: The precipitated product, 3-nitro-4,5-difluorobenzoic acid, is isolated by filtration, washed with cold water until the washings are neutral, and dried under vacuum.
Safety Considerations for Nitration: [4][5][6][7][8]
Personal Protective Equipment (PPE): Always wear acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat.[6][8]
Ventilation: All operations should be conducted in a well-ventilated fume hood or a controlled reactor system to avoid inhalation of toxic fumes (NOx).[4]
Emergency Preparedness: An emergency eyewash and shower station should be readily accessible.[4][6] Spill kits containing neutralizing agents like sodium bicarbonate should be available.[5]
Incompatible Materials: Keep nitric acid away from combustible materials, organic solvents, bases, and metals.[5][7][8]
Step 2: Esterification of 3-Nitro-4,5-difluorobenzoic Acid
Esterification converts the carboxylic acid into its methyl ester, which can be advantageous for subsequent purification and reaction steps.
Causality Behind Experimental Choices:
Fischer Esterification: This classic method involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid.[9] The use of excess methanol drives the equilibrium towards the product side.
Alternative Methods: For substrates that are sensitive to strongly acidic conditions, other methods like using thionyl chloride in methanol can be employed.[10][11] Thionyl chloride reacts with methanol to generate anhydrous HCl in situ, which catalyzes the esterification.[10][11]
Scale-up Protocol for Fischer Esterification:
Reactor Setup: A suitable reactor is charged with 3-nitro-4,5-difluorobenzoic acid and a large excess of methanol.
Catalyst Addition: Concentrated sulfuric acid is slowly added to the mixture with stirring.
Reflux: The reaction mixture is heated to reflux (approximately 65 °C) and maintained for several hours.
Reaction Monitoring: The progress of the esterification is monitored by TLC or HPLC.
Work-up: Upon completion, the excess methanol is removed by distillation. The residue is cooled and neutralized with a saturated aqueous solution of sodium bicarbonate.
Extraction: The product, Methyl 3-nitro-4,5-difluorobenzoate, is extracted with a suitable organic solvent such as ethyl acetate.
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude ester. Further purification can be achieved by recrystallization or column chromatography if necessary.
Parameter
Lab-Scale
Pilot-Scale
Production-Scale
Starting Material
10 g
1 kg
100 kg
Methanol
100 mL
10 L
1000 L
Sulfuric Acid
1 mL
100 mL
10 L
Reaction Time
4-6 hours
6-8 hours
8-12 hours
Typical Yield
90-95%
88-92%
85-90%
Purity (crude)
>95%
>95%
>95%
Caption: Typical reaction parameters for the Fischer esterification at different scales.
Step 3: Reduction of Methyl 3-nitro-4,5-difluorobenzoate
The final step is the reduction of the nitro group to an amine. Several methods are available, with catalytic hydrogenation being the most common on an industrial scale for its cleanliness and high yields.[3]
Causality Behind Experimental Choices:
Catalytic Hydrogenation: This method employs a heterogeneous catalyst, such as palladium on carbon (Pd/C) or Raney nickel, with molecular hydrogen (H₂).[3][12] It is a clean reaction, with water being the only byproduct. A key advantage is the ease of catalyst removal by filtration.
Metal-Mediated Reductions: Reductions using metals like iron, tin, or zinc in acidic media are also effective and often more cost-effective for large-scale production.[12][13] However, these methods generate stoichiometric amounts of metal salt waste, which requires disposal.
Transfer Hydrogenation: This method uses a hydrogen donor, such as formic acid or ammonium formate, in the presence of a catalyst.[14] It avoids the need for high-pressure hydrogen gas, which can be a safety concern on a large scale.[14]
Scale-up Protocol for Catalytic Hydrogenation:
Reactor Setup: A hydrogenation reactor (autoclave) is charged with Methyl 3-nitro-4,5-difluorobenzoate and a suitable solvent, such as methanol or ethyl acetate.
Catalyst Addition: A slurry of 5-10% Palladium on Carbon (Pd/C) catalyst is added to the reactor under an inert atmosphere (e.g., nitrogen or argon).
Inerting: The reactor is sealed and purged several times with nitrogen to remove any oxygen.
Hydrogenation: The reactor is then pressurized with hydrogen gas to the desired pressure (typically 50-100 psi). The reaction mixture is stirred vigorously at room temperature or with gentle heating.
Reaction Monitoring: The reaction is monitored by HPLC or by observing the cessation of hydrogen uptake.
Catalyst Removal: Upon completion, the reactor is vented and purged with nitrogen. The catalyst is carefully removed by filtration through a bed of celite.
Isolation: The filtrate is concentrated under reduced pressure to yield the crude Methyl 3-amino-4,5-difluorobenzoate.
Purification: The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate).
Caption: Common methods for the reduction of the nitro group.
PART 2: Analytical Quality Control
Ensuring the purity and identity of the final product and intermediates is paramount. A combination of analytical techniques should be employed.
Analytical Technique
Purpose
High-Performance Liquid Chromatography (HPLC)
To monitor reaction progress, determine product purity, and quantify impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
To identify and quantify volatile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
To confirm the chemical structure of the product and intermediates. ¹H, ¹³C, and ¹⁹F NMR are particularly useful.[15]
Fourier-Transform Infrared (FTIR) Spectroscopy
To identify key functional groups and confirm the transformation at each step.
Melting Point Analysis
As a simple and effective indicator of product purity.
¹⁹F NMR Spectroscopy for Purity Determination:
¹⁹F NMR is a powerful tool for the analysis of fluorinated compounds due to its high sensitivity and the wide chemical shift range of the ¹⁹F nucleus.[1][15] It can be used for quantitative analysis (qNMR) to determine the purity of the final product without the need for a reference standard of the analyte itself.[15] An internal standard with a known concentration and a distinct ¹⁹F signal is used for quantification.[15]
PART 3: Process Optimization and Crystallization
For large-scale production, optimizing the crystallization process is crucial for obtaining a product with the desired physical properties, such as crystal form (polymorphism), particle size distribution, and bulk density.[16][17][18][19][20]
Key Crystallization Parameters:
Solvent System: The choice of solvent(s) will affect the solubility, yield, and crystal habit of the product.
Cooling Rate: A slower cooling rate generally leads to larger, more well-defined crystals.[17]
Agitation: The stirring rate can influence nucleation and crystal growth.
Seeding: Introducing a small amount of pure product crystals can control the onset of crystallization and promote the formation of the desired polymorph.
By carefully controlling these parameters, it is possible to produce a consistent product that meets the required specifications for downstream applications.
Conclusion
The scale-up synthesis of Methyl 3-amino-4,5-difluorobenzoate derivatives requires a systematic approach that integrates robust chemical protocols with stringent safety measures and comprehensive analytical controls. By understanding the underlying principles of each reaction step and optimizing the process parameters, it is possible to achieve efficient, safe, and reproducible production of these valuable pharmaceutical intermediates. The methodologies and insights provided in this guide are intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in this field.
References
Guo, W., Zheng, Y., Xiang, W., & Zhang, Y. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Advances, 14(1), 1-18. [Link]
(2025). Efficient Reduction of Nitroaromatic Compounds Using Fe@N-C Single-Atom Catalyst with Formic Acid as a Green Hydrogen Source. Journal of Synthetic Chemistry. [Link]
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Wang, Y., et al. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Molecules, 29(18), 4339. [Link]
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Appiah, C., et al. (2022). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 983–990. [Link]
STEM-Safety. (2024, June 7). Nitration reaction safety [Video]. YouTube. [Link]
Appiah, C., et al. (2022). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). IUCrData, 7(10). [Link]
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Sciforum. (2024, September 18). Crystallization control possibilities of para-aminobenzoic acid using crystallization additives. [Link]
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White Rose Research Online. (2026, January 16). Molecular, Crystal, and Surface Chemistry of p-Aminobenzoic Acid and the Interrelationship between Its Solution-Phase Crystalliz. [Link]
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Google Patents. (n.d.).
National Center for Biotechnology Information. (n.d.). Synthesis of complex unnatural fluorine-containing amino acids. [Link]
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Application Note: Methyl 3-amino-4,5-difluorobenzoate as a Versatile Probe for Advanced Fluorine-19 NMR Studies
Abstract Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy has emerged as an indispensable tool in chemical biology and drug discovery, prized for its high sensitivity, 100% natural abundance of the ¹⁹F isoto...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy has emerged as an indispensable tool in chemical biology and drug discovery, prized for its high sensitivity, 100% natural abundance of the ¹⁹F isotope, and the absence of endogenous background signals in biological systems.[1][2][3] The expansive chemical shift range of ¹⁹F provides exquisite sensitivity to the local electronic environment, making fluorinated molecules powerful probes for reporting on molecular interactions, conformational changes, and physiological parameters.[4][5] This application note introduces Methyl 3-amino-4,5-difluorobenzoate as a novel, versatile probe for ¹⁹F NMR studies. Its unique structure, featuring two magnetically distinct fluorine atoms adjacent to an amino group, offers a sensitive reporter system for probing changes in pH and for use in fragment-based drug discovery (FBDD) campaigns. We present detailed protocols for its synthesis and its application in these key research areas.
Introduction: The Case for a Multifunctional ¹⁹F NMR Probe
The power of ¹⁹F NMR lies in its ability to provide clear, high-resolution data from complex biological milieu.[2] In drug discovery, ligand-observed ¹⁹F NMR is a primary screening method, where changes in the chemical shift or line-width of a fluorinated small molecule signal a binding event with a target protein.[6][7][8] This technique is central to Fragment-Based Drug Discovery (FBDD), enabling the rapid identification of low-affinity binders that serve as starting points for lead optimization.[9][10]
Beyond binding assays, the sensitivity of the ¹⁹F chemical shift to its surroundings allows for the design of "smart" probes that respond to environmental changes.[11][12] For instance, probes that report on pH, ion concentration, or enzymatic activity are invaluable for studying cellular processes and disease states.[11][13]
Methyl 3-amino-4,5-difluorobenzoate is an ideal candidate for such applications. Its key features include:
Two ¹⁹F Nuclei: The presence of two fluorine atoms provides a strong NMR signal and the potential for observing distinct environmental effects at two positions on the aromatic ring.
Aniline Moiety: The amino group is a pH-sensitive functional group. Its protonation state directly influences the electron density of the aromatic ring, which is expected to induce a significant and measurable change in the ¹⁹F chemical shifts.
Ester Group: The methyl ester provides a potential site for further chemical modification to improve solubility, cell permeability, or target affinity.
Fragment-like Size: With a molecular weight of 187.14 g/mol , it fits well within the "rule of three" for fragment-based screening.[14]
This guide provides the foundational knowledge and step-by-step protocols for researchers to synthesize and utilize this compound as both a pH-responsive probe and a screening fragment.
Physicochemical and Spectroscopic Properties
The properties of Methyl 3-amino-4,5-difluorobenzoate are summarized below. The ¹⁹F NMR chemical shifts are predicted based on typical ranges for aromatic fluorides, as specific experimental data for this isomer is not widely published.[4][15]
The synthesis of Methyl 3-amino-4,5-difluorobenzoate can be achieved through a multi-step process adapted from established procedures for similar fluorinated aromatics.[18][19][20] The general workflow involves the synthesis of the benzoic acid precursor followed by esterification.
Figure 1. Proposed synthetic workflow for the target compound.
Step-by-Step Methodology: Esterification (Step D)
This protocol details the final esterification step, assuming the precursor 3-Amino-4,5-difluorobenzoic acid is available.
Preparation: In a dry 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 3-Amino-4,5-difluorobenzoic acid (e.g., 1.73 g, 10 mmol) in anhydrous methanol (40 mL).
Reagent Addition: Cool the suspension in an ice bath. Slowly add thionyl chloride (SOCl₂) (1.1 mL, 15 mmol) dropwise to the stirred suspension over 10 minutes. Causality Note: This exothermic reaction forms the acyl chloride in situ and generates HCl gas, which catalyzes the esterification. Dropwise addition at 0°C prevents overheating and side reactions.
Reaction: Remove the ice bath and heat the mixture to reflux (approx. 65°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Work-up: Cool the reaction mixture to room temperature. Carefully remove the solvent under reduced pressure using a rotary evaporator.
Neutralization: Re-dissolve the residue in ethyl acetate (50 mL). Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases (pH ~8). Trustworthiness Note: This step neutralizes residual acid and is critical for clean extraction.
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (25 mL each).
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure Methyl 3-amino-4,5-difluorobenzoate.
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Application I: A pH-Responsive ¹⁹F NMR Probe
The aniline amino group (pKa ~4-5) will be protonated at low pH. This change in the electronic character of the substituent will alter the shielding of the ortho (F-4) and meta (F-5) fluorine atoms, resulting in a pH-dependent chemical shift.
Figure 2. Experimental workflow for determining pKa via ¹⁹F NMR.
Protocol: pH Titration Experiment
Stock Solution: Prepare a 10 mM stock solution of Methyl 3-amino-4,5-difluorobenzoate in DMSO.
Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, Tris) covering a pH range from 2.0 to 8.0 in 0.5 pH unit increments.
NMR Sample Preparation: For each pH point, prepare an NMR sample in a 5 mm tube consisting of:
450 µL of the appropriate buffer.
50 µL of D₂O (for spectrometer lock).
5 µL of the 10 mM probe stock solution (final concentration: 100 µM).
(Optional) 5 µL of a stock solution of an internal reference standard (e.g., trifluoroacetic acid, TFA).
NMR Acquisition:
Use a spectrometer equipped with a broadband or fluorine-specific probe.
Lock and shim the spectrometer on the D₂O signal for each sample.
Acquire a 1D ¹⁹F spectrum for each sample. Typical parameters:
Pulse Program: zg (simple pulse-acquire).
Number of Scans: 128 (adjust for desired signal-to-noise).
Relaxation Delay (D1): 2 seconds.
Acquisition Time: 1 second.
Data Analysis:
Process each spectrum (Fourier transform, phase correction, baseline correction).
Reference the spectra to the internal standard or an external reference.
Record the chemical shifts (δ) for the two distinct ¹⁹F signals at each pH.
Plot the chemical shifts of F-4 and F-5 as a function of pH.
Fit the resulting titration curve to the Henderson-Hasselbalch equation to determine the pKa.
Expected Results
A significant downfield shift (deshielding) of the fluorine signals is expected upon protonation of the amino group at lower pH. The F-4 signal, being ortho to the amino group, should show a larger change (Δδ) than the meta F-5 signal.
pH
δ (F-4) / ppm (Hypothetical)
δ (F-5) / ppm (Hypothetical)
2.0
-140.50
-155.20
4.0
-140.65
-155.28
4.5
-140.95
-155.45
5.0
-141.25
-155.62
5.5
-141.40
-155.70
7.5
-141.50
-155.80
Application II: Fragment-Based Drug Discovery (FBDD)
In FBDD, the molecule is used as a potential binder (a "fragment") to a biological target like a protein. Binding is detected by changes in the ¹⁹F NMR signal of the fragment.
Reference Sample: Prepare a sample containing 200 µM Methyl 3-amino-4,5-difluorobenzoate in a suitable buffer (e.g., 50 mM phosphate, 150 mM NaCl, pH 7.4) with 10% D₂O.
Target Sample: Prepare an identical sample that also contains the target protein at a concentration of 10-20 µM. Causality Note: A 10:1 or 20:1 ligand-to-protein ratio is common to ensure that a significant fraction of the ligand population remains free, providing a sharp signal for comparison.
NMR Acquisition:
Acquire a 1D ¹⁹F spectrum for both the reference and target samples using identical acquisition parameters.
To detect weak binders which may only cause line broadening, a Carr-Purcell-Meiboom-Gill (CPMG) or relaxation-edited experiment can be used. These pulse sequences suppress broad signals, so a decrease in signal intensity in the target spectrum compared to the reference indicates binding.
Data Analysis:
Overlay the spectra from the reference and target samples.
A "hit" is identified by one or more of the following changes in the target spectrum:
A change in the chemical shift (Δδ) of either fluorine signal.
A broadening of the signal peaks (increased line-width).
A decrease in peak intensity (especially in relaxation-edited experiments).
Follow-up (Self-Validating System):
Titration: To confirm a hit and estimate the dissociation constant (K_D), perform a titration by acquiring ¹⁹F spectra of the fragment with increasing concentrations of the protein.
Competition: To validate binding at a specific site, perform a competition experiment. Add a known, non-fluorinated binder to the "Target Sample". If the ¹⁹F signal of our fragment reverts to its "Reference" state, it confirms binding at the same site.[8]
Expected Results
Upon binding to a protein, the fragment moves from tumbling rapidly in solution to tumbling slowly as part of the large protein-ligand complex. This leads to faster relaxation and signal broadening. The specific chemical environment of the binding pocket will also cause a chemical shift change.
Condition
δ (F-4) / ppm (Hypothetical)
Linewidth (Hz) (Hypothetical)
Observation
Fragment Only
-141.50
10
Sharp signal
Fragment + Protein
-141.85
50
Shifted & Broadened
Conclusion
Methyl 3-amino-4,5-difluorobenzoate is a promising and highly versatile molecule for ¹⁹F NMR applications. Its straightforward synthesis and structurally embedded reporter functionalities make it a valuable tool for both fundamental biochemical studies and applied drug discovery. The protocols outlined here provide a robust framework for its use as a pH sensor and as a screening fragment. The inherent sensitivity of its two fluorine nuclei to the local environment opens the door for further development, including its derivatization into more complex, targeted probes for exploring biological systems with the clarity and precision of ¹⁹F NMR.
References
Vertex AI Search. (n.d.). 19F NMR Reference Standards.
Ardejani, M. S., & Powers, R. (n.d.). A beginner's guide to 19F NMR and its role in drug screening. Biophysics Reports.
Gee, C. T., et al. (2024). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. MDPI.
Leung, E., & Gunic, E. (2016). Applications of 19F-NMR in Fragment-Based Drug Discovery. PMC - NIH.
Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table.
MilliporeSigma. (n.d.). Certified Reference Materials for ¹⁹F NMR.
Wohnert, J. (n.d.). Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. KOPS.
Life Chemicals. (2024, March 23). Fluorine Fragment Cocktails in Fragment-Based Drug Discovery.
Liu, Y., et al. (n.d.). Activatable Multiplexed 19F NMR Probes for Dynamic Monitoring of Biomarkers Associated with Cellular Senescence. PMC.
UCSB Department of Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants.
ResearchGate. (2025, October 16). (PDF) Applications of F-NMR in Fragment-Based Drug Discovery.
Luck, L. A., & Mueller, L. J. (n.d.). USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES. PMC.
Liu, Y., et al. (2024, August 31). Activatable Multiplexed 19F NMR Probes for Dynamic Monitoring of Biomarkers Associated with Cellular Senescence. ACS Measurement Science Au.
NextSDS. (n.d.). methyl 3-amino-4,5-difluorobenzoate — Chemical Substance Information.
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
Technical Support Center: Purification of Fluorinated Aromatic Amines
From the desk of a Senior Application Scientist Welcome, researchers and drug development professionals. The unique electronic properties conferred by fluorine make fluorinated aromatic amines invaluable building blocks...
Author: BenchChem Technical Support Team. Date: March 2026
From the desk of a Senior Application Scientist
Welcome, researchers and drug development professionals. The unique electronic properties conferred by fluorine make fluorinated aromatic amines invaluable building blocks in modern chemistry. However, these same properties—high electronegativity, steric effects, and the ability to form unique intermolecular interactions—can introduce significant and often frustrating challenges during purification. This guide is designed to serve as a technical resource, moving beyond simple protocols to explain the underlying chemical principles driving these purification hurdles. Here, you will find field-tested troubleshooting strategies and detailed workflows to help you achieve the desired purity for your critical compounds.
Frequently Asked Questions (FAQs)
Q1: Why are my fluorinated aromatic amine isomers so difficult to separate by column chromatography?
A: This is one of the most common challenges and stems from the subtle, yet powerful, influence of the fluorine atom. Unlike larger halogen substituents, fluorine's small size means it often fails to induce a significant change in the molecule's overall shape or polarity compared to its non-fluorinated parent or other positional isomers.[1][2] This results in very similar affinities for the stationary phase, leading to poor separation (co-elution). For instance, ortho-, meta-, and para-fluoroaniline have nearly identical sizes and only marginal differences in their dipole moments, making their separation on standard silica gel a significant challenge.
Q2: My fluorinated amine is streaking badly or disappearing entirely on my silica gel column. What is happening?
A: You are likely observing the consequences of a strong acid-base interaction. Standard silica gel is inherently acidic due to the presence of surface silanol groups (Si-OH).[3] The basic lone pair of the aromatic amine can be protonated by these acidic sites, causing the compound to bind very strongly, sometimes irreversibly, to the stationary phase.[3][4] This strong interaction disrupts the normal partitioning equilibrium required for good chromatography, leading to severe peak tailing (streaking) and, in worst-case scenarios, complete loss of the product on the column.[5]
Q3: I'm struggling to crystallize my fluorinated aromatic amine. It keeps oiling out. What should I do?
A: The difficulty in crystallizing these compounds often relates to their unique solubility profiles and intermolecular interactions. The presence of fluorine can enhance solubility in a wider range of solvents than expected. Furthermore, the C-F bond can participate in various non-covalent interactions that can either frustrate or favor crystal packing.[6] Oiling out occurs when the compound's solubility in the cooling solvent is still too high at a given temperature, or when the kinetics of nucleation are slow compared to liquid-liquid phase separation. A systematic approach to solvent screening is crucial.[6][7]
In-Depth Troubleshooting Guides
This section provides detailed, actionable protocols to address specific purification challenges.
Guide 1: Flash Column Chromatography
Flash chromatography is the workhorse of purification, but success with fluorinated aromatic amines requires careful optimization of both the stationary and mobile phases.
Problem: Poor or No Separation of Isomers
The key to separating closely related isomers is to exploit subtle differences in their electronic and steric properties.
Workflow for Optimizing Isomer Separations
Caption: Decision tree for troubleshooting poor isomer separation.
Detailed Protocol: Mobile & Stationary Phase Optimization
Mobile Phase Modification (Standard Silica):
Baseline: Start with a standard Hexane/Ethyl Acetate (EtOAc) system.
Reduce Polarity: Fluorinated compounds are often less polar than their non-fluorinated analogs. Begin with a very non-polar eluent (e.g., 98:2 Hexane/EtOAc) and gradually increase the polarity.
Change Solvents: If Hexane/EtOAc fails, switch to a different solvent system. Dichloromethane (DCM)/Hexane can offer different selectivity. Ethers like Diethyl Ether or MTBE in combination with Hexane can also alter interactions with the stationary phase.
Pentafluorophenyl (PFP) Phases: For particularly challenging separations of halogenated aromatics, a PFP column can provide unique selectivity based on dipole-dipole and π-π interactions.[8][9]
Stationary Phase Modification:
The Problem: If your amine streaks or is irreversibly adsorbed, the acidic silica surface is the culprit.[3][4]
Solution 1: Deactivate Silica: Before running the column, flush the packed silica with your starting eluent containing 0.5-1% triethylamine (TEA) or ammonia (e.g., in methanol).[4][5][10] This neutralizes the most acidic silanol sites, preventing strong ionic binding of your amine.
Solution 2: Switch to a Basic/Neutral Phase:
Alumina (Al₂O₃): Available in neutral or basic forms, alumina is an excellent alternative for acid-sensitive or basic compounds.[4][10][11]
Amine-functionalized Silica: This is often the best choice. These columns have a basic surface, which repels the amine, preventing strong binding and allowing for elution with less polar, "safer" solvents like Hexane/EtOAc.[5][12] This eliminates the need for basic additives, simplifying product workup.[12]
Data Summary: Stationary Phase Selection
Stationary Phase
Acidity
Best For
Key Considerations
Silica Gel
Acidic
General purpose, moderately polar compounds.
Can cause streaking and degradation of basic amines.[3][4][5]
Deactivated Silica
Neutralized
Basic amines that streak on standard silica.
Requires adding a basic modifier (e.g., TEA) to the mobile phase.[4]
Can have different selectivity compared to silica.
Amine-functionalized Silica
Basic
Basic amines, especially for complex mixtures.
Excellent for preventing streaking without mobile phase modifiers.[5][12]
Reversed-Phase (C18)
N/A
Polar amines.
Requires aqueous mobile phases; may need pH adjustment.
Pentafluorophenyl (PFP)
N/A
Halogenated isomers, aromatic compounds.
Offers unique selectivity based on π-π and dipole interactions.[8][9]
Guide 2: Crystallization
Crystallization is a powerful purification technique that can yield material of very high purity if the conditions are right.
Problem: Compound Fails to Crystallize or Oils Out
This common issue arises from improper solvent selection or cooling rate. A systematic approach is required.
Protocol: Systematic Solvent Screening for Crystallization
Solubility Testing (Microscale):
Place a few milligrams of your impure amine in a small test tube.
Add a candidate solvent dropwise at room temperature. A good single-solvent system is one where the compound is sparingly soluble at room temperature but fully soluble when heated.[6]
If the compound is too soluble at room temperature, the solvent is not suitable for single-solvent crystallization. If it's insoluble even when hot, it's not a suitable solvent.
The Two-Solvent (Anti-Solvent) Method:
This is often the most successful method for fluorinated compounds.[6]
Step A: Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble) at room temperature or with gentle heating.
Step B: Slowly add a "poor" or "anti-solvent" (in which the compound is insoluble) dropwise until the solution becomes persistently cloudy (turbid). The two solvents must be miscible.
Step C: Add a few drops of the "good" solvent to just redissolve the precipitate and obtain a clear solution.
Step D: Allow the solution to cool slowly. Covering the vial and letting it stand undisturbed at room temperature, followed by moving it to a refrigerator and then a freezer, maximizes crystal growth and purity.[7]
Data Summary: Common Solvent Systems for Crystallization
Good Solvents (High Polarity)
Poor/Anti-Solvents (Low Polarity)
Common Pairs
Dichloromethane (DCM)
Hexanes / Heptane
DCM / Hexanes
Ethyl Acetate (EtOAc)
Hexanes / Heptane
EtOAc / Hexanes
Acetone
Water, Hexanes
Acetone / Water
Methanol / Ethanol
Water, Diethyl Ether
Methanol / Water
Tetrahydrofuran (THF)
Hexanes, Water
THF / Hexanes
Guide 3: Distillation & Other Techniques
For thermally stable, volatile fluorinated aromatic amines, distillation can be an effective purification method, particularly for removing non-volatile impurities.
Problem: Compounds have very close boiling points or form an azeotrope.
Positional isomers of fluoroanilines often have boiling points that are too close for simple distillation. Furthermore, amines can form azeotropes with water or other solvents.[13][14][15]
Solutions:
Vacuum Distillation: Lowering the pressure significantly reduces the boiling point of the compound, which is essential for purifying compounds that are prone to thermal degradation at atmospheric pressure.[16]
Steam/Azeotropic Distillation: This technique is useful for separating amines from non-volatile inorganic salts or baseline impurities. Aniline itself forms a minimum-boiling azeotrope with water, allowing it to distill at a temperature below the boiling point of water (around 98 °C), despite its own boiling point of 184 °C.[14][15] This principle can be applied to many fluorinated analogs.
Acid/Base Extraction: Before attempting chromatography or other methods, a simple liquid-liquid extraction can significantly clean up a sample.
Dissolve the crude material in an organic solvent (e.g., EtOAc).
Wash with a dilute acid (e.g., 1M HCl). The basic fluorinated amine will be protonated and move into the aqueous layer, leaving non-basic impurities behind in the organic layer.[17]
Separate the layers. Basify the aqueous layer (e.g., with 2M NaOH) to deprotonate the amine, causing it to precipitate or become extractable with a fresh portion of organic solvent.
This technique is excellent for removing non-basic organic impurities.
References
Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Teledyne ISCO. [Link]
Google Patents. (1944). US2358182A - Method of distilling aniline.
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Chromatography Forum. (2013). Separation of 2-Chloro, 4-Fluorotoluene to its isomer. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for Methyl 3-amino-4,5-difluorobenzoate (CAS No. 1244642-76-9). This guide is designed for researchers, chemists, and formulation scientists who encounter challenges in dissolving this valuable synthetic building block. We will explore the underlying physicochemical reasons for its solubility behavior and provide practical, step-by-step troubleshooting strategies to ensure successful incorporation into your experimental workflows.
Section 1: Understanding the Molecule - A Physicochemical Profile
The solubility of a compound is intrinsically linked to its molecular structure. Methyl 3-amino-4,5-difluorobenzoate possesses a unique combination of functional groups that dictate its interaction with various organic solvents.
Aromatic Core: The benzene ring provides a non-polar surface area.
Amino Group (-NH₂): This group is polar and can act as a hydrogen bond donor. Its basicity is significantly reduced by the adjacent electron-withdrawing fluorine atoms.[1]
Methyl Ester Group (-COOCH₃): This group adds polarity and can act as a hydrogen bond acceptor.
Difluoro Substitution (-F): The two fluorine atoms are highly electronegative, creating strong dipoles on the aromatic ring. This can lead to strong intermolecular crystal lattice forces, often making fluorinated compounds more difficult to dissolve than their non-fluorinated counterparts.[2]
The combination of these features results in a molecule with significant polarity and the capacity for strong intermolecular interactions, primarily dipole-dipole forces and hydrogen bonding. Consequently, overcoming the high crystal lattice energy of this solid compound requires solvents with specific properties.
Q1: Why is my methyl 3-amino-4,5-difluorobenzoate not dissolving in a standard solvent like Dichloromethane (DCM) or Toluene at room temperature?
A: This is a common observation. While DCM and toluene are excellent solvents for many organic compounds, they may be insufficient for methyl 3-amino-4,5-difluorobenzoate for two primary reasons:
Polarity Mismatch: Toluene is largely non-polar, and DCM is only moderately polar. Neither may be polar enough to effectively solvate the polar amino and ester groups of the molecule and overcome the strong intermolecular forces in the solid crystal.
Lack of Hydrogen Bonding: The key to dissolving this compound is disrupting its crystal lattice, which is reinforced by hydrogen bonds and strong dipole interactions. Solvents that cannot effectively participate in hydrogen bonding (like DCM and toluene) will struggle to break apart the solute-solute interactions.
Q2: What are the recommended starting solvents for dissolving methyl 3-amino-4,5-difluorobenzoate?
A: Based on the molecule's structure, you should start with more polar solvents. We recommend screening solvents from the following classes:
Polar Aprotic Solvents: Tetrahydrofuran (THF), Acetone, Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO). These are often the most effective as they have strong dipole moments to interact with the solute.
Polar Protic Solvents: Methanol (MeOH), Ethanol (EtOH), and Isopropanol (IPA). Their ability to both donate and accept hydrogen bonds makes them good candidates.
Q3: Can I heat the mixture to improve solubility? What precautions should I take?
A: Yes, increasing the temperature is a standard and effective method to increase the solubility of most solid compounds. Heating provides the energy needed to overcome the crystal lattice forces. However, you must take the following precautions:
Thermal Stability: While the compound is generally stable, prolonged heating at high temperatures could lead to degradation. Start with gentle warming (40-50°C) in a controlled water or oil bath.
Solvent Volatility: Be mindful of the boiling point of your chosen solvent. Use a reflux condenser for prolonged heating of volatile solvents like DCM, Acetone, or MeOH to prevent evaporation.
Safety: Always heat solvents in a well-ventilated fume hood, away from ignition sources.
Q4: What is a co-solvent system, and how can it help with this compound?
A: A co-solvent system is a mixture of two or more miscible solvents used to dissolve a solute that is poorly soluble in any single solvent component.[7][8][9] This technique is highly effective for compounds like methyl 3-amino-4,5-difluorobenzoate. A small amount of a highly polar co-solvent (like DMF or DMSO) added to a less polar primary solvent (like THF or DCM) can dramatically increase solubility.[10][11] The highly polar co-solvent acts to "break up" the solute's crystal lattice, allowing the primary solvent to then solvate the molecule more effectively.
Q5: I observe an oily film or incomplete dissolution even after trying several solvents. What could be happening?
A: This could be due to a few factors:
Inadequate Solvation: You may be on the edge of solubility. The compound may be "crashing out" of the solution as an amorphous solid or oil rather than remaining crystalline. This indicates the need for a stronger solvent system or gentle heating.
Purity Issues: The starting material or the solvent may contain impurities. Water is a common impurity in organic solvents that can significantly reduce the solubility of non-polar to moderately polar compounds. Ensure you are using dry (anhydrous) solvents if possible.
Supersaturation: If you heated the mixture to dissolve the compound and then let it cool, it might be forming a metastable supersaturated solution that precipitates upon agitation.
Section 3: Troubleshooting Workflow for Dissolution
This workflow provides a logical sequence of steps to efficiently find a suitable solvent system for your experiment.
Caption: A step-by-step decision tree for troubleshooting solubility.
Section 4: Recommended Experimental Protocols
Protocol 4.1: Temperature-Assisted Dissolution
This protocol is the first-line approach after initial room temperature attempts fail.
Materials:
Methyl 3-amino-4,5-difluorobenzoate
Selected solvent (e.g., Acetonitrile or THF)
Glass vial or flask with a magnetic stir bar
Magnetic stir plate with heating capability (or a separate water bath)
Thermometer
Reflux condenser (if using a volatile solvent)
Procedure:
To the flask, add the methyl 3-amino-4,5-difluorobenzoate and the magnetic stir bar.
Add the desired volume of solvent to achieve your target concentration.
Begin stirring at room temperature and observe for 5-10 minutes.
If the solid is not dissolved, begin gently heating the mixture to 40-50°C. Use a water bath for even heating.
Maintain the temperature and continue stirring. Visually inspect for the disappearance of all solid material.
If dissolution occurs, you can proceed with your experiment at this elevated temperature or allow it to cool slowly to room temperature, observing for any precipitation.
Protocol 4.2: Developing a Co-Solvent System
Use this method when heating alone is insufficient or undesirable.
Materials:
All materials from Protocol 4.1
Primary solvent (e.g., THF)
Co-solvent (e.g., DMF or DMSO)
Graduated pipettes or syringes for accurate addition of the co-solvent
Procedure:
Prepare a suspension of the compound in the primary solvent (e.g., 10 mL of THF) at room temperature with stirring.
Using a pipette, add the co-solvent (e.g., DMF) dropwise or in small, measured aliquots (e.g., 0.1 mL at a time).
After each addition, allow the mixture to stir for 2-3 minutes and observe for any changes.
Continue adding the co-solvent until the solid is completely dissolved.
Record the total volume of both the primary and co-solvent used. This gives you the solvent ratio (e.g., 10:1 THF:DMF) required for dissolution at that concentration. This system can now be prepared directly for future experiments.
Section 5: Predictive Solubility Summary
Solvent Class
Specific Solvent
Predicted Solubility
Rationale & Comments
Non-Polar
Hexanes, Heptane
Insoluble
Polarity mismatch. These solvents cannot overcome the strong intermolecular forces of the polar solute.
Aromatic
Toluene, Xylene
Sparingly Soluble
Aromatic stacking interactions may provide some affinity, but the low polarity is a limiting factor.[12] Heating will likely be required.
Chlorinated
Dichloromethane (DCM)
Sparingly Soluble
Moderately polar but lacks hydrogen bonding capability. May work at low concentrations or with heating.
Ethers
Tetrahydrofuran (THF)
Moderately Soluble
Good polarity and can accept hydrogen bonds. A very good starting point for initial trials.
Ketones
Acetone
Soluble
Polar aprotic solvent, effective at solvating polar functional groups.
Alcohols
Methanol, Ethanol
Soluble
Polar protic solvents that can engage in hydrogen bonding with both the amino and ester groups, effectively breaking down the crystal structure.
Polar Aprotic
DMF, DMSO, NMP
Highly Soluble
These are powerful, highly polar solvents excellent at dissolving polar, crystalline organic compounds. They should be used when other common solvents fail.
References
Royal Society of Chemistry. "Fluorobenzoic acid coformers to improve the solubility and permeability of the BCS class IV drug naftopidil".
Benchchem. "An In-depth Technical Guide to the Solubility of 2-Fluorobenzoic Acid in Organic Solvents". Benchchem.
ScienceDirect. "Co-solvent: Significance and symbolism". ScienceDirect.
Wikipedia. "Cosolvent". Wikipedia.
Reddit. "Ways of crashing out amines : r/chemistry". Reddit.
CymitQuimica.
ChemScene.
EnviroTech Europe. "Co-Solvent Cleaners for Vapour Degreasing". EnviroTech Europe.
RB Products.
The Pharma Innovation. "Solubility enhancement techniques: A comprehensive review".
Indian Journal of Pharmaceutical and Biological Research. "Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review". Indian Journal of Pharmaceutical and Biological Research.
Technical Support Center: Purification & Troubleshooting for Methyl 3-amino-4,5-difluorobenzoate Synthesis
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic, kinetic, and mechanistic challenges associated with the synthesis and...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic, kinetic, and mechanistic challenges associated with the synthesis and purification of Methyl 3-amino-4,5-difluorobenzoate .
Whether you are synthesizing this intermediate via the esterification of 3-amino-4,5-difluorobenzoic acid or the catalytic reduction of methyl 3-nitro-4,5-difluorobenzoate, impurities are inevitable. This guide bypasses generic advice, focusing instead on the chemical causality behind impurity formation and providing self-validating, field-proven protocols to achieve >99% purity.
Purification Workflow Architecture
The following diagram illustrates the logical progression of purification stages required to isolate high-purity Methyl 3-amino-4,5-difluorobenzoate from a crude synthetic mixture.
Workflow for the purification of Methyl 3-amino-4,5-difluorobenzoate.
To effectively troubleshoot, you must first understand the quantitative landscape of your crude mixture. The table below summarizes the typical impurity profile, the mechanistic cause of each impurity, and the expected efficiency of targeted removal techniques.
Impurity Type
Mechanistic Cause
Typical Crude %
Primary Removal Technique
Expected Final %
3-Amino-4,5-difluorobenzoic acid
Incomplete equilibrium during Fischer esterification
5.0 - 15.0%
Aqueous NaHCO₃ Extraction
< 0.1%
Des-fluoro anilines
Hydrodefluorination (C-F cleavage) during Pd/C hydrogenation
2.0 - 8.0%
Silica Chromatography / Recrystallization
< 0.5%
Oxidized Aniline Species
Air/light exposure forming azo, azoxy, or quinoid compounds
1.0 - 3.0%
Activated Carbon / Silica Plug
< 0.1%
Residual Palladium
Catalyst leaching from upstream reduction steps
100 - 500 ppm
Metal Scavenging Resins
< 10 ppm
Troubleshooting Guides & FAQs
Q1: My esterification reaction leaves a significant amount of unreacted 3-amino-4,5-difluorobenzoic acid. How do I selectively remove it without resorting to column chromatography?Mechanistic Causality: Fischer esterification is an equilibrium-driven process. If water is not efficiently removed, unreacted free acid will remain. The separation relies on a strict pKa differential. The carboxylic acid group has a pKa of ~3.5, while the weakly basic difluoroaniline nitrogen has a conjugate acid pKa near ~1.0.
Solution: A mild acid-base extraction is a self-validating system for this issue. By washing the organic layer with saturated aqueous sodium bicarbonate (pH ~8), the free acid is selectively deprotonated into its water-soluble sodium carboxylate salt, partitioning entirely into the aqueous phase[1]. The target methyl ester, lacking an acidic proton, remains safely in the organic phase.
Q2: I synthesized the ester via catalytic hydrogenation of methyl 3-nitro-4,5-difluorobenzoate using Pd/C. My LC-MS shows des-fluoro impurities (loss of a fluorine atom). How can I separate them?Mechanistic Causality: Palladium is notorious for inserting into activated C-F bonds via oxidative addition, leading to hydrodefluorination side reactions. The resulting des-fluoro anilines share nearly identical polarity with your target compound, making standard separation difficult.
Solution: If using silica gel chromatography, you must modify the eluent system. Anilines interact strongly with the acidic silanol groups on silica gel, causing peak tailing and poor resolution. Adding a volatile base (0.1–1% triethylamine) to your petroleum ether/ethyl acetate gradient neutralizes these acidic sites, sharpening the elution bands and allowing for the separation of closely related des-fluoro analogs[2]. Alternatively, recrystallization is highly effective for rejecting structurally mismatched impurities from the crystal lattice[2].
Q3: My isolated product is dark brown instead of the expected light yellow/white crystalline solid. What causes this discoloration, and how is it resolved?Mechanistic Causality: A discolored product typically indicates the presence of oxidized species (azo or azoxy compounds) or residual transition metals. Aniline derivatives are highly sensitive to air and light oxidation. Furthermore, residual palladium from cross-coupling or hydrogenation steps can coordinate with the aniline nitrogen, forming dark-colored complexes[2].
Solution: To remove oxidized polyaniline species, perform a hot recrystallization in the presence of activated charcoal. The extended pi-systems of the colored impurities bind strongly to the carbon via pi-pi stacking. Perform a hot filtration to remove the charcoal before allowing the product to crystallize[3].
Step-by-Step Experimental Protocols
Protocol 1: Acid-Base Extraction for Free Acid Removal
This protocol ensures the complete removal of unreacted starting materials post-esterification.
Dilution: Transfer the crude reaction mixture to a separatory funnel and dilute with 3 volumes of Ethyl Acetate (EtOAc).
Neutralization: Add an equal volume of saturated aqueous Sodium Bicarbonate (NaHCO₃).
Extraction: Stopper the funnel and invert gently. Critical Step: Vent the funnel immediately and frequently to release CO₂ gas generated by the neutralization of the carboxylic acid and residual mineral acid catalysts.
Phase Separation: Allow the layers to separate. The lower aqueous layer contains the sodium salt of the unreacted acid. Drain the aqueous layer.
Back-Extraction: Extract the aqueous layer once more with fresh EtOAc to ensure no loss of the target ester[1].
Washing & Drying: Combine the organic layers, wash with brine to remove residual water, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Recrystallization is a powerful technique for purifying solid compounds, relying on differential solubility at varying temperatures[2].
Solvent Selection: Choose a solvent system (e.g., Toluene or an Ethanol/Water mixture) where Methyl 3-amino-4,5-difluorobenzoate is sparingly soluble at room temperature but highly soluble at its boiling point[4].
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat gently with stirring until the solid completely dissolves[3].
Decolorization (If required): Add 5% w/w activated charcoal to the hot solution. Boil gently for 5 minutes.
Hot Filtration: Rapidly filter the hot mixture through a pre-warmed Buchner funnel containing a pad of Celite to remove the charcoal and any insoluble palladium residues[3].
Crystallization: Allow the saturated filtrate to cool slowly to room temperature undisturbed. Slow cooling ensures the formation of a highly ordered crystal lattice, excluding structural impurities like des-fluoro analogs[4].
Isolation: Once at room temperature, place the flask in an ice bath for 30 minutes to maximize yield[3]. Collect the purified crystals via vacuum filtration, wash with a minimal amount of ice-cold solvent, and dry under high vacuum[2].
References
Title : Application Notes and Protocols: Purification of 4-(3-Chloro-4-fluorophenyl)aniline
Source : Benchchem
URL : 3
Title : Technical Support Center: Purification of 3-(3-Chloro-5-fluorophenyl)aniline, HCl
Source : Benchchem
URL : 2
Title : US4145364A - Preparation of fluorinated anilines
Source : Google Patents
URL : 1
Technical Support Center: Stability of Methyl 3-amino-4,5-difluorobenzoate Under Acidic Conditions
Welcome to the technical support center for Methyl 3-amino-4,5-difluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troublesh...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for Methyl 3-amino-4,5-difluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this compound under acidic conditions.
Introduction
Methyl 3-amino-4,5-difluorobenzoate is a key building block in the synthesis of various pharmaceutical compounds and advanced materials. Its stability under different reaction conditions is a critical factor for successful experimental outcomes. This guide focuses on its behavior in acidic environments, a common scenario in many synthetic and analytical procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for Methyl 3-amino-4,5-difluorobenzoate in acidic solutions?
The main stability concern is the acid-catalyzed hydrolysis of the methyl ester group, which converts the compound into 3-amino-4,5-difluorobenzoic acid and methanol. The rate of this hydrolysis is influenced by factors such as acid strength, temperature, and reaction time. Additionally, the amino group will be protonated in acidic conditions, which can affect the compound's solubility and reactivity.
Q2: How do the fluorine substituents on the aromatic ring affect the stability of the ester?
Fluorine atoms are strongly electron-withdrawing. This property can have a significant impact on the rate of ester hydrolysis. The presence of fluorine substituents on the acyl portion of an ester can accelerate the rate of hydrolysis compared to non-substituted counterparts[1]. Therefore, Methyl 3-amino-4,5-difluorobenzoate is expected to be more susceptible to acid-catalyzed hydrolysis than its non-fluorinated analog, methyl 3-aminobenzoate.
Q3: What is the expected state of the amino group in acidic media?
The amino group is basic and will be protonated by acids to form an ammonium salt[2][3][4]. Aromatic amines typically have a pKa for their conjugate acids in the range of 4-5[5]. This means that at a pH below this range, the amino group will predominantly exist in its protonated, water-soluble ammonium form. This can influence the compound's solubility characteristics.
Q4: Can the amino group participate in the hydrolysis reaction?
Yes, neighboring amino groups can participate in intramolecular catalysis. For instance, in 2-aminobenzoate esters, the amino group can act as a general base to catalyze hydrolysis, leading to a pH-independent reaction rate between pH 4 and 8[6][7][8]. While Methyl 3-amino-4,5-difluorobenzoate has the amino group at the 3-position, the possibility of intramolecular interactions should be considered, although the effect might be less pronounced than in the ortho-substituted case.
Troubleshooting Guide
Problem
Potential Cause(s)
Recommended Solution(s)
Unexpectedly rapid degradation of the starting material.
The combination of strong acid and elevated temperature is likely accelerating the hydrolysis of the methyl ester. The fluorine substituents also contribute to a faster hydrolysis rate[1].
- Lower the reaction temperature.- Use a weaker acid if the reaction chemistry allows.- Reduce the reaction time.- Monitor the reaction closely using an appropriate analytical technique (e.g., TLC, LC-MS).
Poor solubility of the compound in the reaction mixture.
In highly acidic conditions, the amino group will be protonated, forming an ammonium salt which is generally more water-soluble but may have lower solubility in organic solvents.
- If using an organic solvent, consider adding a co-solvent to improve solubility.- For aqueous reactions, the protonated form should be soluble. If precipitation occurs, it could be the hydrolyzed carboxylic acid product.
Formation of an unexpected byproduct.
Besides hydrolysis, other side reactions could occur under harsh acidic conditions, although hydrolysis is the most common degradation pathway for this class of compounds.
- Characterize the byproduct using techniques like NMR or Mass Spectrometry.- Consider if other functional groups in your reaction mixture are reacting with the starting material or the hydrolyzed product.
Inconsistent reaction rates between batches.
Variations in the concentration of the acid, water content in the solvent, or temperature control can lead to inconsistent hydrolysis rates.
- Ensure accurate and consistent measurement of the acid catalyst.- Use anhydrous solvents if water is not a desired reagent.- Maintain precise temperature control throughout the reaction.
Experimental Protocols
Protocol 1: Monitoring the Acid-Catalyzed Hydrolysis of Methyl 3-amino-4,5-difluorobenzoate
This protocol outlines a method to monitor the rate of hydrolysis of Methyl 3-amino-4,5-difluorobenzoate under acidic conditions using High-Performance Liquid Chromatography (HPLC).
Materials:
Methyl 3-amino-4,5-difluorobenzoate
Acid of choice (e.g., HCl, H₂SO₄)
Aqueous buffer of desired pH
Acetonitrile (HPLC grade)
Water (HPLC grade)
Formic acid (for mobile phase)
HPLC system with a UV detector
Thermostatted reaction vessel
Procedure:
Prepare a stock solution of Methyl 3-amino-4,5-difluorobenzoate in a suitable solvent (e.g., acetonitrile).
Prepare the acidic reaction medium in the thermostatted reaction vessel.
Initiate the reaction by adding a known volume of the stock solution to the acidic medium at a set temperature.
At specified time intervals, withdraw an aliquot of the reaction mixture.
Quench the reaction immediately by neutralizing the aliquot with a suitable base (e.g., sodium bicarbonate solution) to prevent further hydrolysis.
Dilute the quenched sample with the HPLC mobile phase to a suitable concentration for analysis.
Analyze the sample by HPLC. A typical method would be a reverse-phase C18 column with a gradient elution of water and acetonitrile containing 0.1% formic acid. Monitor the disappearance of the starting material and the appearance of the 3-amino-4,5-difluorobenzoic acid product at a suitable wavelength (e.g., determined by a UV scan).
Quantify the peak areas to determine the concentration of the reactant and product over time.
Visualizations
Mechanism of Acid-Catalyzed Ester Hydrolysis
Caption: Acid-catalyzed hydrolysis of Methyl 3-amino-4,5-difluorobenzoate.
Troubleshooting Workflow
Caption: Troubleshooting workflow for experiments with Methyl 3-amino-4,5-difluorobenzoate.
References
Effect of fluorine substitution on the rate for ester hydrolysis: Estimation of the hydrolysis rate of perfluoroalkyl esters. ResearchGate. Available at: [Link]
Lecture 6: Hydrolysis Reactions of Esters and Amides. University of Birmingham. Available at: [Link]
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Available at: [Link]
Acid-catalyzed ester hydrolysis. Khan Academy. Available at: [Link]
CHAPTER 21: AMINES. University of Massachusetts Lowell. Available at: [Link]
Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. RSC Publishing. Available at: [Link]
Basicity of Amines. Chemistry Steps. Available at: [Link]
Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. Web IITD Sites. Available at: [Link]
Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. ACS Publications. Available at: [Link]
Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. ResearchGate. Available at: [Link]
Intramolecular general base catalyzed ester hydrolysis. The hydrolysis of 2-aminobenzoate esters. PubMed. Available at: [Link]
Chapter 22 Notes - Amines. University of Wisconsin-Madison. Available at: [Link]
Using the mechanism for the acid-catalyzed hydrolysis of an ester... Pearson. Available at: [Link]
5.3 Amine Protonation. Open Oregon Educational Resources. Available at: [Link]
Technical Support Center: Managing Exothermic Reactions for Methyl 3-amino-4,5-difluorobenzoate
Welcome to the Process Safety & Scale-Up Support Center. This guide is designed for researchers and drug development professionals handling the thermal scale-up of Methyl 3-amino-4,5-difluorobenzoate (CAS: 1244642-76-9).
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Process Safety & Scale-Up Support Center. This guide is designed for researchers and drug development professionals handling the thermal scale-up of Methyl 3-amino-4,5-difluorobenzoate (CAS: 1244642-76-9). Below, you will find mechanistic troubleshooting guides, self-validating protocols, and process data to safely manage high-energy derivatizations.
Part 1: Chemical Profiling & Hazard FAQs
Q: What makes Methyl 3-amino-4,5-difluorobenzoate highly susceptible to dangerous exotherms during derivatization?A: The fundamental issue lies in the compound's electronic structure. The presence of an ester group and two strongly electronegative fluorine atoms (at the 4- and 5-positions) exerts a profound electron-withdrawing inductive effect (-I) on the aromatic ring. This severely reduces the basicity and nucleophilicity of the 3-amino group. Consequently, derivatization (such as N-acylation or diazotization) requires highly reactive, high-energy electrophiles or concentrated acidic media. When these high-energy reagents finally overcome the activation barrier, the resulting enthalpy of reaction (
ΔHrxn
) is massive, leading to rapid heat evolution .
Q: What are the primary safety classifications I must account for before scaling up?A: According to notified Classification and Labelling (C&L) data, this compound is classified under Acute Tox. 4 (oral/dermal/inhalation), Skin Irrit. 2, Eye Irrit. 2A, and STOT SE 3 . In a thermal runaway scenario, the uncontrolled exothermic heat can rapidly vaporize the solvent, aerosolizing the active pharmaceutical intermediate (API) and severely exacerbating inhalation and exposure risks.
Part 2: Troubleshooting Guide - Specific Exothermic Scenarios
Q: My batch diazotization of Methyl 3-amino-4,5-difluorobenzoate is experiencing rapid temperature spikes (>15°C/min) and uncontrolled gas evolution. How do I prevent this?A: You are experiencing a classic thermal runaway driven by intermediate accumulation. Diazotization is inherently exothermic. In traditional batch reactors, the low surface-area-to-volume ratio prevents efficient heat dissipation. Because the deactivated amine reacts slowly, unreacted nitrous acid and unstable diazonium intermediates pool in the reactor. If the dosing rate exceeds the cooling capacity, the accumulated diazonium salt undergoes a highly exothermic, gas-evolving decomposition cascade .
Solution: Transition to Continuous Flow Chemistry. Microreactors limit the active reacting volume to microliters, providing near-instantaneous heat dissipation and preventing the accumulation of explosive intermediates .
Q: During N-acylation at 5°C, I am seeing product discoloration and di-acylated impurities despite maintaining bulk temperature control. What is causing this?A: This is caused by localized "hot spots" due to mass transfer limitations. While your bulk thermocouple reads 5°C, poor mixing in the batch reactor creates localized zones of high acid chloride concentration. The intense exothermic reaction in these micro-environments spikes the local temperature, providing the activation energy required for secondary di-acylation reactions.
Solution: Implement Reaction Calorimetry (RC) coupled with Process Analytical Technology (PAT). By measuring the exact Heat Production Potential (HPP), you can optimize the dosing rate to strictly match the reactor's heat removal rate, ensuring isothermal conditions at the micro-scale .
Part 3: Quantitative Process Data
To illustrate the critical differences in thermal management, the following table summarizes the process parameters for the diazotization of Methyl 3-amino-4,5-difluorobenzoate at a 1.0 M scale.
Parameter
Traditional Batch Reactor
Continuous Flow Microreactor
Mechanistic Impact / Causality
Heat Production Potential
> 50 kW/L (Accumulated)
< 5 kW/L (Instantaneous)
Flow limits active volume, preventing thermal pooling of intermediates .
Objective: Safely N-acylate the deactivated amine while preventing localized hot spots.
Reactor Setup & Priming: Equip a 1L RC1 reaction calorimeter with an overhead stirrer (400 rpm) and an inline FTIR probe. Charge the reactor with Methyl 3-amino-4,5-difluorobenzoate (0.5 mol) and anhydrous dichloromethane (500 mL).
Thermal Equilibration & Baseline Validation: Set the jacket temperature (
Tj
) to 0°C.
Self-Validation Check: Wait until the internal temperature (
Tr
) stabilizes. The heat flow signal (
qr
) MUST read exactly 0 W for 5 consecutive minutes. If
qr=0
, do not proceed; this indicates a calibration failure or an active background reaction.
Dynamic Dosing: Begin dosing the acid chloride at 1.0 mL/min.
Automated Feedback Loop Validation: Program the dosing pump with a dual-condition feedback loop tied to the PAT systems:
Thermal Check: If
Tr
exceeds 5°C, the pump automatically pauses to validate cooling capacity.
Chemical Check: If the FTIR peak for the acid chloride (1750 cm⁻¹) shows accumulation without a proportional increase in the amide product peak (1650 cm⁻¹), the pump automatically pauses to prevent reagent pooling .
Quenching: Once FTIR confirms >99% amine consumption, quench with cold aqueous NaHCO3.
Protocol B: Continuous Flow Diazotization
Objective: Safely generate and consume the diazonium intermediate without accumulation.
System Priming: Prime a silicon carbide (SiC) microreactor (2 mL internal volume) with carrier solvent (MeCN/H2O) at 2.0 mL/min. Set the active chiller to -5°C.
Reagent Feed:
Stream A: Methyl 3-amino-4,5-difluorobenzoate (1.0 M) in MeCN with 3.0 equiv of aqueous HCl.
Stream B: Sodium nitrite (1.2 M) in H2O.
Continuous Mixing: Pump Stream A and Stream B at 1.0 mL/min each into a T-mixer attached to the SiC reactor (Residence time = 60 seconds).
Inline Spectroscopic Validation: Route the reactor effluent through an inline UV-Vis flow cell.
Self-Validation Check: Monitor the specific absorbance band of the diazonium species (approx. 270 nm). The system is validated only when the absorbance maintains a steady-state value (±2%). A fluctuating absorbance indicates uncontrolled nitrogen gas evolution (decomposition), triggering an immediate automated shutdown of the feed pumps .
Telescoped Quenching: Direct the validated effluent immediately into a stirred batch reactor containing the downstream coupling partner at 0°C.
Part 5: Process Workflow Visualization
Decision matrix for scaling exothermic reactions of Methyl 3-amino-4,5-difluorobenzoate.
Part 6: References
NextSDS Database. "methyl 3-amino-4,5-difluorobenzoate — Chemical Substance Information." NextSDS. [Link]
Westermann, T., et al. "Heat Management in Microreactors for Fast Exothermic Organic Syntheses – First Design Principles." Organic Process Research & Development.[Link]
Chen, K., et al. "Managing Hazards for Scale Up of Chemical Manufacturing Processes." Organic Process Research & Development.[Link]
Mettler Toledo. "Benefits of Continuous Flow Chemistry: Improving Flow Chemistry with Process Analytical Technology." Mettler Toledo AutoChem Applications.[Link]
Optimization
Technical Support Center: Base-Mediated Stability and Troubleshooting for Methyl 3-amino-4,5-difluorobenzoate
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with Methyl 3-amino-4,5-difluorobenzoate (CAS 1244642-76-9) [1].
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with Methyl 3-amino-4,5-difluorobenzoate (CAS 1244642-76-9) [1]. As a highly versatile fluorinated building block, this compound is critical in the synthesis of advanced anthranilic acid derivatives and targeted immunomodulators[2].
However, its polyfunctional nature—comprising an electrophilic methyl ester, an electron-donating amine, and two activated fluorine atoms—makes it highly sensitive to basic conditions[3]. This guide provides mechanistic insights, troubleshooting steps, and validated protocols to help you control chemoselectivity and prevent unwanted degradation during your synthetic workflows.
Part 1: Core FAQs (Mechanistic Insights & Causality)
Q1: Why does my Methyl 3-amino-4,5-difluorobenzoate degrade or form multiple spots on TLC when exposed to basic conditions?A: When exposed to base, this compound is susceptible to two competing reaction pathways:
Ester Saponification: Nucleophilic attack at the carbonyl carbon cleaves the methyl ester, yielding 3-amino-4,5-difluorobenzoic acid[4].
Nucleophilic Aromatic Substitution (SNAr): The fluorine at the C4 position is located para to the strongly electron-withdrawing ester group. This orientation significantly lowers the LUMO of the aromatic ring, stabilizing the anionic Meisenheimer intermediate[5]. Consequently, strong nucleophilic bases (e.g., hydroxide, alkoxides) can displace the C4-fluorine, leading to byproducts like Methyl 3-amino-5-fluoro-4-hydroxybenzoate (CAS 946121-50-2)[6].
Causality Insight: Although the C3-amine is electron-donating and theoretically deactivates the ring, the strong para-directing activation from the ester and the inductive pull of the adjacent C5-fluorine override this effect. This makes the C4-F highly labile under basic heating[7].
Q2: How can I selectively hydrolyze the ester without triggering SNAr at the C4 position?A: SNAr has a higher kinetic activation barrier than ester hydrolysis. To achieve chemoselective saponification, you must strictly control the temperature and base strength. Use a mild base like Lithium Hydroxide (LiOH) in a mixed aqueous/organic solvent system (e.g., THF/MeOH/H₂O) at 0°C to room temperature[2]. Avoid refluxing conditions and highly concentrated NaOH or KOH, which provide the thermal energy required to overcome the SNAr activation barrier.
Q3: I need to perform an N-alkylation on the amine. What base should I use to avoid reacting with the ester or the fluorines?A: The C3-amine is weakly nucleophilic due to the electron-withdrawing nature of the fluorines and the ester. Using strong, nucleophilic bases like Sodium Hydride (NaH) to deprotonate the amine can cause intermolecular condensation or transesterification.
Solution: Employ non-nucleophilic, heterogeneous bases such as Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) in polar aprotic solvents (DMF or MeCN) at moderate temperatures (60–80°C). These bases are basic enough to facilitate N-alkylation with reactive electrophiles but lack the nucleophilicity to trigger ester cleavage or SNAr.
Part 2: Troubleshooting Guide & Quantitative Data
The following table summarizes the quantitative and qualitative outcomes of subjecting Methyl 3-amino-4,5-difluorobenzoate to various basic environments. Use this to troubleshoot unexpected product distributions.
Base System
Temp (°C)
Solvent
Primary Outcome
Mechanistic Pathway
Recommended Action
LiOH (1.2 eq)
0 → 25
THF/H₂O (3:1)
3-amino-4,5-difluorobenzoic acid (>95% yield)
Chemoselective Saponification
Use for standard ester deprotection. Monitor via LC-MS.
NaOH (5.0 eq)
80 (Reflux)
EtOH/H₂O (1:1)
3-amino-5-fluoro-4-hydroxybenzoic acid
Saponification + SNAr at C4
Avoid unless C4-hydroxylation is the synthetic goal[6].
NaOMe (3.0 eq)
65 (Reflux)
MeOH
Methyl 3-amino-5-fluoro-4-methoxybenzoate
SNAr at C4 (+ Transesterification)
Use strictly for intentional C4-methoxylation.
K₂CO₃ (2.5 eq)
80
DMF
Stable (No degradation)
Base is non-nucleophilic
Ideal for N-alkylation or cross-coupling workflows.
Part 3: Experimental Protocols (Self-Validating Systems)
Objective: Isolate 3-amino-4,5-difluorobenzoic acid without displacing the C4-fluorine.
Dissolution: Dissolve Methyl 3-amino-4,5-difluorobenzoate (1.0 mmol) in a 3:1 mixture of THF and H₂O (4.0 mL).
Cooling: Chill the reaction flask to 0°C using an ice bath to suppress the kinetic SNAr pathway.
Base Addition: Add LiOH monohydrate (1.2 mmol, 1.2 eq) portion-wise.
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (20–25°C). Monitor by TLC (Hexanes/EtOAc 7:3). The starting material should be consumed within 2–4 hours[2].
Quenching & pH Control (Critical): Concentrate the mixture under reduced pressure to remove THF. Dilute with water (5 mL) and cool to 0°C. Carefully acidify with 1M HCl dropwise until the pH reaches ~3.5–4.0.
Self-Validation Step: The product will precipitate as a white/off-white solid at this pH. Do not over-acidify (pH < 2) , as this will protonate the C3-amine and pull the product back into the aqueous phase as a highly soluble hydrochloride salt, ruining your yield.
Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.
Objective: Synthesize Methyl 3-amino-5-fluoro-4-hydroxybenzoate via intentional nucleophilic aromatic substitution[6].
Preparation: Dissolve the starting material (1.0 mmol) in DMSO (3.0 mL).
Base Addition: Add powdered KOH (3.0 mmol, 3.0 eq).
Heating: Heat the mixture to 80°C for 12 hours. The thermal energy is required to overcome the SNAr activation barrier at the para position.
Workup: Cool to room temperature, dilute with water, and acidify to pH 4. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.
Part 4: Mandatory Visualization
Caption: Reaction pathways of Methyl 3-amino-4,5-difluorobenzoate under basic conditions.
References
NextSDS. "Methyl 3-amino-4,5-difluorobenzoate — Chemical Substance Information." NextSDS Chemical Database. Available at: [Link]
Molaid. "Methyl 3-amino-4,5-difluorobenzoate - CAS 1244642-76-9." Molaid Chemical Database. Available at: [Link]
Chan, L. C., et al. "Mechanism-Based Regiocontrol in SNAr: A Case Study of Ortho-Selective Etherification." Journal of the American Chemical Society. Available at: [Link]
Connon, S. J., et al. "Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis." ResearchGate. Available at: [Link]
Frontiers in Immunology. "Enhancing cell-mediated immunity through dendritic cell activation." Frontiers. Available at: [Link]
Comparative Analysis of pKa and Physicochemical Properties: Methyl 3-amino-4,5-difluorobenzoate vs. Aniline
Executive Summary In drug development and advanced organic synthesis, the basicity (pKa) of anilines dictates critical parameters ranging from gastrointestinal absorption to nucleophilic reactivity. While unsubstituted a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In drug development and advanced organic synthesis, the basicity (pKa) of anilines dictates critical parameters ranging from gastrointestinal absorption to nucleophilic reactivity. While unsubstituted aniline serves as the universal benchmark for aromatic amines, introducing multiple electron-withdrawing groups (EWGs) drastically alters its physicochemical landscape. This guide provides an in-depth comparative analysis between aniline and Methyl 3-amino-4,5-difluorobenzoate , exploring the thermodynamic causality behind their pKa differences, the resulting implications for drug design, and the self-validating experimental protocols required to measure ultra-low pKa values.
Structural & Electronic Causality (The "Why")
The fundamental difference between aniline and Methyl 3-amino-4,5-difluorobenzoate lies in the cumulative electron-withdrawing effects of the substituents on the aromatic ring. The basicity of an aromatic amine depends entirely on the availability of the nitrogen's lone pair to accept a proton.
Using the Hammett equation (
pKa=pKa,0−ρΣσ
), we can quantitatively predict this shift [1]. For the dissociation of the anilinium ion in water, the reaction constant (
ρ
) is approximately 2.89.
In Methyl 3-amino-4,5-difluorobenzoate, the substituents relative to the C3-amino group are:
Ortho-Fluorine (at C4): Exerts a powerful inductive pull (-I effect). Based on the pKa of 2-fluoroaniline, the apparent ortho-substituent constant (
σo
) is ~0.66.
Meta-Fluorine (at C5): Exerts a purely inductive withdrawal (-I effect) with a Hammett constant (
σm
) of 0.34.
Meta-Ester (at C1): Exerts both inductive and resonance withdrawal (-I, -M) with a Hammett constant (
σm
) of 0.39.
Thermodynamic Result: The total
Σσ
is approximately 1.39. Multiplying by
ρ
(2.89) yields a
ΔpKa
of -4.02. Subtracting this from aniline's baseline pKa (4.60) gives an estimated pKa of ~0.58 for Methyl 3-amino-4,5-difluorobenzoate. This extreme depletion of electron density transforms the amino group from a moderate base into an exceptionally weak one.
Electronic substituent effects driving the pKa reduction in the difluoro-ester derivative.
Comparative Data Summary
The calculated thermodynamic shift manifests in starkly different macroscopic properties, summarized below:
Standard potentiometric titration (using a glass pH electrode) is fundamentally flawed for Methyl 3-amino-4,5-difluorobenzoate. Glass electrodes suffer from severe "acid error" at pH < 1.0, and the compound is too weakly basic to yield a distinct inflection point.
To ensure absolute scientific integrity, UV-Vis Spectrophotometry must be employed [2]. This method relies on the shift in the chromophore's absorption spectrum as the molecule transitions from the neutral free base to the protonated anilinium ion.
Step-by-Step Protocol
Buffer Preparation: Prepare a series of acidic solutions ranging from pH 0.1 to 3.0 using HCl and KCl.
Causality: KCl is used to maintain a constant ionic strength (e.g.,
I=0.1
M). This stabilizes the activity coefficients, ensuring the calculated value is a true thermodynamic pKa rather than a concentration-dependent artifact.
Analyte Stock Preparation: Dissolve the analyte in spectroscopic-grade methanol.
Causality: Due to the compound's high lipophilicity, a co-solvent is required. However, the final methanol concentration in the test cuvette must be kept below 2% v/v to prevent dielectric constant shifts that would artificially alter the pKa.
Equilibration: Mix the analyte with the buffers and equilibrate at exactly 25.0 ± 0.1 °C.
Causality: Acid dissociation is an enthalpy-driven process; strict thermal control prevents thermodynamic drift during the assay.
Spectral Acquisition: Scan the samples from 200 nm to 400 nm using a dual-beam UV-Vis spectrophotometer.
Isosbestic Point Validation (The Trust Step): Overlay the acquired spectra and identify the isosbestic point (the wavelength where all spectra intersect).
Causality: This is the critical self-validating feature of the protocol. A sharp isosbestic point mathematically proves that only two absorbing species (protonated and unprotonated) are in equilibrium. If the lines do not perfectly intersect, it indicates experimental error, precipitation, or chemical degradation, and the data must be discarded [2].
Data Regression: Plot the absorbance at the wavelength of maximum difference (
λmax
) against the pH. Apply non-linear least-squares regression to the Henderson-Hasselbalch equation to extract the precise pKa.
Self-validating UV-Vis spectrophotometric workflow for ultra-low pKa determination.
Implications for Drug Development
Understanding this ~4.0 log unit drop in pKa is critical for downstream applications:
ADME & Bioavailability: Aniline is rapidly protonated in the acidic environment of the stomach (pH ~1.5), making it highly soluble but poorly absorbed until it reaches the higher pH of the intestine. Conversely, Methyl 3-amino-4,5-difluorobenzoate remains >99% unprotonated in the stomach. While this enhances its lipophilicity and potential for gastric absorption, it poses a severe risk of precipitation if formulated without appropriate solubilizers.
Synthetic Reactivity: The extreme electron withdrawal that lowers the pKa also plummets the nucleophilicity of the amine. Standard peptide coupling conditions (e.g., HATU/DIPEA) that work flawlessly for aniline will likely fail for Methyl 3-amino-4,5-difluorobenzoate. Chemists must pivot to transition-metal-catalyzed methods (like Buchwald-Hartwig amidation) or use highly reactive acyl chlorides with prolonged heating.
References
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.[Link]
Salgado, L. E. V., & Vargas-Hernández, C. (2014). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. American Journal of Analytical Chemistry, 5(13), 1290-1301.[Link]
Executive Summary & Chemical Context In modern drug discovery, fluorinated anilines and benzoates are critical building blocks for synthesizing kinase inhibitors and fluoroquinolone antibiotics. The precise positioning o...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Context
In modern drug discovery, fluorinated anilines and benzoates are critical building blocks for synthesizing kinase inhibitors and fluoroquinolone antibiotics. The precise positioning of fluorine and amine substituents on the aromatic ring drastically alters the molecule's electronic environment, lipophilicity, and hydrogen-bonding capacity.
This guide provides an objective, data-driven spectroscopic comparison of three closely related isomers:
Isomer A: (CAS: 1244642-76-9)
Isomer B: (CAS: 207346-42-7)
Isomer C: (CAS: 1162676-00-7)
Differentiating these isomers requires a multi-modal spectroscopic approach. Below, we dissect the causality behind their spectral signatures and provide self-validating protocols for unambiguous identification.
Theoretical Causality & Spectroscopic Principles
As a Senior Application Scientist, it is crucial to look beyond empirical peak matching and understand the physical causality driving these spectroscopic differences.
Symmetry & Magnetic Equivalence (¹H NMR): The structural symmetry of the benzene ring dictates the number of observable proton signals. Isomer C possesses a
C2v
axis of symmetry, rendering its two aromatic protons chemically and magnetically equivalent. Conversely, Isomers A and B are asymmetric, yielding two distinct aromatic proton signals.
Through-Bond Scalar Coupling (¹⁹F NMR): Fluorine-19 is highly sensitive to its local electronic environment. In Isomers A and B, the two fluorine atoms are ortho to each other, resulting in strong scalar F-F coupling (
3JFF≈20
Hz). In Isomer C, the fluorines are meta to each other and chemically equivalent, eliminating observable F-F splitting in a ¹H-decoupled spectrum.
Vibrational Modes & Hydrogen Bonding (FTIR): The proximity of the primary amine to the ester carbonyl in Isomer B (the 2-amino isomer) facilitates strong intramolecular hydrogen bonding. This interaction withdraws electron density from the C=O double bond, lowering its force constant and shifting the carbonyl stretching frequency to a lower wavenumber compared to the non-hydrogen-bonded Isomers A and C.
Quantitative Data Comparison
The following tables summarize the diagnostic spectroscopic markers used to differentiate the three isomers.
F-4 and F-5 are ortho to each other, resulting in strong scalar coupling.
2-amino-4,5-difluoro-
2 distinct signals
~20 Hz (Ortho)
F-4 and F-5 are ortho to each other, resulting in strong scalar coupling.
4-amino-3,5-difluoro-
1 signal (Integration 2F)
N/A (Equivalent)
F-3 and F-5 are chemically equivalent due to symmetry; no observable F-F splitting.
Table 3: IR Spectroscopy (ATR-FTIR) Diagnostic Bands
Isomer
N-H Stretch (cm⁻¹)
C=O Stretch (cm⁻¹)
Causality / Structural Assignment
3-amino-4,5-difluoro-
~3450, 3350
~1720
Free primary amine; standard conjugated ester carbonyl.
2-amino-4,5-difluoro-
~3480, 3380
~1690 (Shifted)
Intramolecular H-bond between -NH₂ and C=O weakens the C=O double bond, lowering frequency.
4-amino-3,5-difluoro-
~3450, 3350
~1720
Free primary amine; standard conjugated ester carbonyl.
Experimental Protocols: Self-Validating Workflows
To ensure absolute trustworthiness in your analytical data, execute the following self-validating protocols.
Protocol A: Multinuclear NMR Acquisition (¹H and ¹⁹F)
Sample Preparation: Dissolve 15 mg of the isomer in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.
Tuning and Locking: Insert the sample into a 400 MHz spectrometer. Lock the magnetic field to the deuterium resonance of CDCl₃. Tune and match the probe for both ¹H and ¹⁹F nuclei.
Shimming (Internal Validation): Perform gradient shimming. Validation Check: Acquire a preliminary ¹H scan. The full-width at half-maximum (FWHM) of the TMS peak at 0.00 ppm must be < 1.0 Hz. If broader, re-shim to ensure field homogeneity.
¹H Acquisition: Acquire 16 transients with a 30° pulse angle and a 2-second relaxation delay.
¹⁹F Acquisition (Internal Validation): Use trichlorofluoromethane (CFCl₃) as an external reference (0.00 ppm). Acquire two spectra: one standard ¹⁹F spectrum and one ¹H-decoupled ¹⁹F{¹H} spectrum. Validation Check: The collapse of complex F-H multiplets into simpler F-F doublets (or singlets) in the decoupled spectrum confirms the correct assignment of carbon-bound fluorines and eliminates proton-coupling artifacts.
Protocol B: ATR-FTIR Analysis
Crystal Preparation: Clean the diamond ATR crystal with isopropanol and a lint-free wipe. Allow to dry completely.
Background Scan (Internal Validation): Perform a background scan (32 scans, 4 cm⁻¹ resolution). Validation Check: The absence of peaks in the 4000-650 cm⁻¹ region validates a clean optical path. If a sharp peak at ~2350 cm⁻¹ is present, it indicates atmospheric CO₂ fluctuations; purge the system and re-scan the background.
Sample Acquisition: Place 2-3 mg of the solid isomer directly onto the crystal. Apply the pressure anvil until the force gauge indicates optimal contact.
Data Processing: Acquire 32 scans. Apply an ATR correction algorithm to compensate for wavelength-dependent penetration depth, ensuring accurate relative peak intensities.
Logical Workflow for Isomer Differentiation
The following decision tree illustrates the logical progression for identifying an unknown isomer using the spectroscopic data gathered above.
Spectroscopic decision matrix for the unambiguous identification of difluorobenzoate isomers.
References
NextSDS Chemical Substance Database. "Methyl 3-amino-4,5-difluorobenzoate (CAS: 1244642-76-9)". Retrieved from:[Link][1]
National Center for Biotechnology Information (PubChem). "PubChem Compound Summary for CID 18472001, Methyl 2-amino-4,5-difluorobenzoate". Retrieved from:[Link][2]
A Senior Application Scientist's Guide to Purity Assessment of Methyl 3-amino-4,5-difluorobenzoate: An HPLC-MS Centric Approach with Orthogonal Method Comparisons
Executive Summary In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is a cornerstone of safety and...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Methyl 3-amino-4,5-difluorobenzoate, a key building block in the synthesis of various therapeutic agents, is no exception. Its impurity profile can directly influence the downstream synthesis, final product quality, and toxicological safety. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the purity assessment of this critical intermediate, with a primary focus on High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). We will explore the causality behind method development choices, present a detailed experimental protocol, and contrast the performance of HPLC-MS with powerful orthogonal techniques like Quantitative Nuclear Magnetic Resonance (qNMR) and Gas Chromatography-Mass Spectrometry (GC-MS).
The Criticality of Purity for Pharmaceutical Intermediates
Methyl 3-amino-4,5-difluorobenzoate serves as a crucial precursor in complex synthetic pathways. Impurities—whether they are starting materials, by-products, intermediates, or degradation products—can have significant consequences.[1] Even at trace levels, certain impurities can carry their own pharmacological or toxicological activity, interfere with subsequent reaction steps, or impact the stability and physical properties of the final API.[1] Therefore, a robust, sensitive, and selective analytical strategy is paramount for ensuring the quality and consistency of this starting material, aligning with the "Quality by Design (QbD)" principles advocated in modern drug development.[]
The Gold Standard: HPLC-MS for Purity Profiling
For the comprehensive analysis of non-volatile and semi-volatile organic molecules like Methyl 3-amino-4,5-difluorobenzoate, HPLC is widely considered the gold standard due to its precision and versatility in separating complex mixtures.[3] When coupled with Mass Spectrometry (MS), its analytical power is magnified, providing not just quantitative data but also invaluable structural information for impurity identification.[3]
Rationale for Method Design: An Expert's Perspective
The development of a successful HPLC-MS method is not a matter of chance; it is a series of deliberate choices grounded in the physicochemical properties of the analyte and potential impurities.
Column Chemistry: For a moderately polar compound like Methyl 3-amino-4,5-difluorobenzoate, a reversed-phase (RP) C18 column is the logical starting point.[4][5] The non-polar stationary phase provides effective retention and separation from both more polar and less polar impurities through hydrophobic interactions.
Mobile Phase Selection: A gradient elution using acetonitrile and water is typically effective. The inclusion of a small amount of an acid modifier, such as 0.1% formic acid, is a critical choice.[6] This serves two purposes: it protonates the primary amine group on the analyte, ensuring a consistent charge state and sharp, symmetrical peak shapes, and it facilitates efficient ionization in the MS source, enhancing sensitivity.
Dual-Detector Strategy (UV and MS):
UV Detection: An ultraviolet (UV) detector provides robust and reproducible quantification for the main component and any UV-active impurities. It is the workhorse for calculating percentage purity based on peak area.
MS Detection: A mass spectrometer, particularly a single quadrupole or a more advanced system like a Triple Quadrupole (QqQ) or Time-of-Flight (TOF), offers unparalleled sensitivity and specificity.[][3] It is essential for detecting impurities at trace levels, especially those that might co-elute with the main peak, and for providing the mass-to-charge ratio (m/z) needed to tentatively identify unknown impurities.[1][7]
Experimental Workflow for HPLC-MS Purity Assessment
The following diagram illustrates a typical workflow for the purity analysis of a pharmaceutical intermediate using HPLC-MS.
Caption: HPLC-MS workflow from sample preparation to final report.
Detailed HPLC-MS Protocol
This protocol is a self-validating system, incorporating a system suitability test (SST) to ensure the analytical setup is performing correctly before sample analysis.
1. Materials and Reagents:
Methyl 3-amino-4,5-difluorobenzoate (Reference Standard and Test Sample)
Acetonitrile (LC-MS Grade)
Ultrapure Water (18.2 MΩ·cm)
Formic Acid (LC-MS Grade)
2. Sample and Standard Preparation:
Diluent: Acetonitrile/Water (50:50, v/v).
Standard Stock Solution (1.0 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Working Standard Solution (0.1 mg/mL): Transfer 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.
Sample Solution (0.1 mg/mL): Prepare the test sample in the same manner as the Working Standard Solution.
3. Chromatographic and MS Conditions:
Parameter
Condition
HPLC System
U(H)PLC system with UV/PDA and MS detector
Column
C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Gradient
5% B to 95% B over 10 min; hold at 95% B for 2 min; return to 5% B and equilibrate for 3 min
Flow Rate
0.3 mL/min
Column Temp.
40 °C
Injection Vol.
2 µL
UV Detection
254 nm
MS Detector
Single Quadrupole or equivalent
Ionization Mode
Electrospray Ionization (ESI), Positive
Scan Range
m/z 100 - 500
Capillary Voltage
3.5 kV
4. System Suitability Test (SST):
Inject the Working Standard Solution five times.
Acceptance Criteria:
Relative Standard Deviation (RSD) of the main peak area < 2.0%.
Tailing factor for the main peak between 0.8 and 1.5.
Theoretical plates > 2000.
5. Analysis Procedure:
Once the SST passes, inject the sample solution in duplicate.
Calculate the purity using the area percent method from the UV chromatogram.
Examine the MS data to confirm the mass of the main peak and to obtain the mass-to-charge ratios of any detected impurities.
Orthogonal Methods: A Comparative Analysis
Relying on a single analytical technique can sometimes lead to an incomplete picture. Orthogonal methods, which measure the same property using different physicochemical principles, provide a more robust and trustworthy assessment of purity.[8]
Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary method for purity determination.[9][10] Unlike chromatography, where the detector response can vary significantly between different compounds, the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[9]
Strengths:
Universal Detection: Provides a response for all proton-containing compounds, making it excellent for detecting impurities that lack a UV chromophore.[8][11]
Absolute Quantification: Allows for the determination of absolute purity against a certified internal standard of known purity, without needing reference standards for the impurities themselves.[11][12]
Structural Information: Provides simultaneous structural confirmation of the main component.
Limitations:
Sensitivity: Generally less sensitive than HPLC-MS, making it difficult to detect and quantify impurities below the ~0.1% level.
Complexity: Spectra can be complex, with potential for peak overlap between the analyte and impurities, which can complicate quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds that are thermally stable.[3]
Strengths:
High Efficiency: Offers excellent separation efficiency for volatile compounds.
Ideal for Residual Solvents: It is the preferred method for identifying and quantifying residual solvents from the manufacturing process.[3]
Sensitive Detection: Provides high sensitivity and structural information from mass spectra.
Limitations for this Analyte:
Analyte Suitability: Methyl 3-amino-4,5-difluorobenzoate, with its polar amine and ester groups, may have limited volatility and could require derivatization for optimal GC analysis.
Reactivity: Fluorinated compounds can sometimes be reactive at the high temperatures used in the GC injector and column, potentially leading to degradation and inaccurate results.[13]
Performance Comparison Guide
The following table provides a comparative summary of the primary analytical techniques for the purity assessment of Methyl 3-amino-4,5-difluorobenzoate.
Feature
HPLC-MS
qNMR
GC-MS
Principle
Chromatographic Separation & Mass Analysis
Nuclear Magnetic Resonance
Chromatographic Separation (Gas Phase) & Mass Analysis
Relative (Area %), requires standards for absolute
Absolute (with internal standard)
Relative/Absolute (requires standards)
Throughput
High
Moderate
High
Sample Prep
Simple dissolution
Simple dissolution
May require derivatization for this analyte
Decision-Making Framework for Method Selection
Choosing the right analytical tool depends on the specific question being asked. The following decision tree provides a logical framework for selecting the most appropriate method.
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion
For the comprehensive purity assessment of Methyl 3-amino-4,5-difluorobenzoate, HPLC-MS stands out as the most powerful and versatile technique. It provides an unparalleled combination of high-resolution separation, sensitivity, and specificity, making it the workhorse for detecting, identifying, and quantifying impurities in a drug development setting.[1][3] However, a truly robust quality control strategy embraces the principle of orthogonality. Integrating a primary method like qNMR provides an independent, absolute measure of purity that is not susceptible to the same biases as chromatography.[8][10][11] Similarly, employing GC-MS for the specific analysis of volatile impurities ensures all potential contaminants are accounted for. By leveraging the strengths of each of these techniques, researchers and drug development professionals can build a complete and accurate picture of their material's purity, ensuring the quality and safety of the final pharmaceutical product.
References
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry - ACS Publications. (2014, October 08).
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works - ResolveMass Laboratories Inc. (2025, December 29).
A Guide to Quantitative NMR (qNMR) - Emery Pharma. (2024, February 09). Emery Pharma.
Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed. (2014, November 26). PubMed.
Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance | NIST. (2016, September 28). NIST.
Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formul
Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs. (2024, September 04). Blogs.
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC. (2014, June 20). PMC.
Is it possible to analyze F-compounds with GCMS ? | ResearchGate. (2014, February 11).
Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry - PubMed. (2002, February 01). PubMed.
Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation” - Ijaresm. (2025, March 07). Ijaresm.
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). Unknown Source.
Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry - PubMed. (2014, December 29). PubMed.
Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software - Waters Corporation.
Collection of Airborne Fluorinated Organics and Analysis by Gas Chromatography/Chemical Ionization Mass Spectrometry | Analytical Chemistry - ACS Publications. (2002, January 04).
Identification and profiling of impurities in Pharmaceuticals - ResolveMass Laboratories Inc. (2025, June 08).
High-Throughput LC/MS Purification of Pharmaceutical Impurities - Agilent. Agilent.
Research Methods of Drug Impurities - BOC Sciences. (2023, May 07). BOC Sciences.
Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method - Shimadzu. Shimadzu.
Impurity profiling and HPLC methods for drug quality compliance - AMSbiopharma. (2025, September 22). AMSbiopharma.
Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and - Agilent. Agilent.
A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine - PubMed. (2021, August 15). PubMed.
Determination and Quantification of Primary Aromatic Amine in Printer Ink. (2026, March 10). KNAUER.
(PDF) Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry - ResearchGate. (2023, September 28).
methyl 3-amino-4,5-difluorobenzoate — Chemical Substance Inform
Quantitative Analysis of Methyl 3-aminobenzoate in Human Plasma by LC-MS/MS using a Deuterated Internal Standard - Benchchem. Benchchem.
Strategic Fluorine Scanning: A Comparative Guide to Ortho vs. Meta Substitution in Drug Design
As a Senior Application Scientist, I frequently encounter drug discovery programs that treat fluorine scanning as a brute-force empirical exercise. However, the decision to install a fluorine atom at the ortho versus the...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter drug discovery programs that treat fluorine scanning as a brute-force empirical exercise. However, the decision to install a fluorine atom at the ortho versus the meta position of an aromatic ring fundamentally alters the molecule's physicochemical trajectory. Fluorine is not merely a "small hydrogen"; its van der Waals radius (1.47 Å) is closer to oxygen, and its extreme electronegativity rewires the electron density of the parent scaffold.
This guide provides a rigorous, data-driven comparison of ortho and meta fluorine substitution, grounding experimental choices in mechanistic causality to help you design better, more predictable drug candidates.
Mechanistic Causality: The Ortho vs. Meta Dichotomy
To rationally design fluorinated analogs, we must separate the steric consequences of the fluorine atom from its electronic (inductive) effects. The position of the substitution dictates which of these forces dominates.
Ortho-Fluorination: Conformational Control and Steric Shielding
When fluorine is placed ortho to a bulky functional group or a biaryl linkage, it induces a severe steric clash.
Conformational Twisting: In diazepam analogs, ortho-substitution twists the phenyl ring out of plane from the 7-membered ring due to higher steric congestion[1]. This conformational locking can be leveraged to break planar crystal packing (thereby improving aqueous solubility) or to force a molecule into a specific 3D bioactive conformation.
Target Affinity Risks: If the target pocket requires a flat, planar conformation, ortho-fluorination is highly destructive. For instance, in pyrazole-based COX-2 inhibitors, moving a fluorine from the meta to the ortho position completely abolishes COX-2 inhibition[2].
Meta-Fluorination: Electronic Tuning and pKa Modulation
Meta-fluorination primarily exerts a strong inductive electron-withdrawing effect (-I) that traverses the pi-system without imposing significant steric hindrance on the primary functional group.
pKa and Permeability: This is a premier strategy for modulating the pKa of distant amines or phenols. Due to its inductive effect, fluorine can reduce the basicity of numerous compounds, thus improving membrane penetration by increasing lipophilicity and reducing the number of charged molecules at physiological pH[3].
Metabolic Rerouting: By electronically deactivating the aromatic ring, meta-fluorine substitution can slow down electrophilic attack by Cytochrome P450 (CYP450) enzymes, shifting clearance pathways without altering the molecule's overall shape.
Decision matrix for selecting ortho vs. meta fluorine substitution based on lead liability.
Comparative Physicochemical Data
The following table synthesizes the typical physicochemical shifts observed when transitioning a lead compound from a non-fluorinated state to an ortho- or meta-fluorinated analog.
Property
Ortho-Fluorination
Meta-Fluorination
Mechanistic Rationale
Conformation
High impact (twists rings)
Low impact (maintains planarity)
Steric clash with adjacent substituents forces dihedral angle shifts[1].
pKa Modulation
Strong (proximity-dependent)
Moderate to Strong (inductive)
Inductive effects decay with distance; ortho exerts stronger local dipole effects.
Lipophilicity (LogD)
Variable (depends on dipole)
Generally decreases LogD
Fluorine reduces basicity, altering the ionization state at physiological pH[3].
Metabolic Stability
High (steric shielding)
Moderate (blocks specific sites)
Ortho-F sterically shields adjacent C-H bonds from CYP450 oxidation.
Target Affinity
Highly sensitive
Generally well-tolerated
Ortho-F can abolish binding if the pocket is narrow (e.g., COX-2 inhibitors)[2].
Experimental Workflows & Protocols
To objectively compare ortho and meta effects, one must utilize self-validating experimental systems. The following protocols outline the synthesis, structural verification, and metabolic evaluation of fluorinated analogs.
Protocol 1: Regioselective Synthesis and Structural Validation
Modern late-stage functionalization, such as Ir-catalyzed C-H borylation, allows for the precise installation of functional groups guided by existing fluorinated moieties[4].
Step-by-Step Methodology:
Catalyst Preparation: In a nitrogen-filled glovebox, mix the Iridium precatalyst (e.g.,[Ir(OMe)(COD)]₂) with a bipyridine ligand to form the active complex. Causality: The electrostatic interaction between the catalyst and the substrate dictates regioselectivity[4].
Reaction Setup: Add the fluorinated arene substrate and pinacolborane (HBpin) in a bio-renewable solvent like MeTHF. Heat to 80°C for 16 hours.
Purification: Isolate the borylated intermediate via flash chromatography, which can then be converted to various functional groups (e.g., cross-coupling).
Self-Validating Verification (19F-NMR): Do not proceed to biological assays without this step. Acquire a 19F-NMR and 1H-NMR spectrum. The J-coupling values between the 19F atom and adjacent protons definitively assign the regiochemistry (ortho vs meta), providing absolute structural proof of the synthesized isomer.
Protocol 2: In Vitro Microsomal Stability Assay
To measure how the fluorine position affects CYP450-mediated clearance, we use a self-validating Human Liver Microsome (HLM) assay.
Step-by-Step Methodology:
Incubation: Incubate 1 µM of the ortho- and meta-fluorinated analogs separately with HLMs (0.5 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C.
Reaction Initiation: Add NADPH (1 mM final concentration) to initiate CYP450 activity.
Time-Course Quenching: At precisely 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an Internal Standard (IS). Causality: The IS is critical; it corrects for matrix effects and extraction recovery, ensuring the quantitative trustworthiness of the clearance rate.
LC-MS/MS Analysis: Centrifuge to pellet proteins and analyze the supernatant. Calculate the intrinsic clearance (CL_int) based on the half-life of parent compound depletion.
Self-validating experimental workflow for evaluating fluorinated analogs.
References
Source: Chemical Science (RSC Publishing)
Title: One-pot Cascade Synthesis of Pyrazole-based Isosteres of Valdecoxib
Source: Helmholtz-Zentrum Dresden-Rossendorf
URL
Title: Relevance of Fluorinated Ligands to the Design of Metallodrugs for Their Potential Use in Cancer Treatment
Source: MDPI
URL
Comparative Guide: Methyl 3-amino-4,5-difluorobenzoate vs. Chlorinated Analogs in Drug Discovery
As a Senior Application Scientist, one of the most frequent design dilemmas I encounter during hit-to-lead optimization is the selection of halogenated building blocks. When designing targeted therapies—such as poly (ADP...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, one of the most frequent design dilemmas I encounter during hit-to-lead optimization is the selection of halogenated building blocks. When designing targeted therapies—such as poly (ADP-ribose) polymerase (PARP) inhibitors or kinase modulators—the choice between a difluorinated building block like Methyl 3-amino-4,5-difluorobenzoate and a chlorinated analog (e.g., Methyl 3-amino-5-chloro-4-fluorobenzoate ) is rarely trivial.
This decision dictates the synthetic trajectory, the metabolic stability, and the ultimate pharmacokinetic (PK) profile of the drug candidate. This guide objectively compares these two classes of building blocks, leveraging molecular matched pair (MMP) principles, physicochemical data, and practical synthetic workflows to help you make causality-driven decisions in your drug development programs.
Physicochemical Causality: Fluorine vs. Chlorine
To understand why replacing a chlorine atom with a fluorine atom fundamentally shifts molecular behavior, we must examine their intrinsic properties and how they perturb the benzoate core. Neither building block is universally "better"; rather, they serve distinct strategic purposes.
Steric Bulk & Conformational Effects
Fluorine (van der Waals radius = 1.47 Å) is the closest steric bioisostere to hydrogen (1.20 Å) and oxygen (1.42 Å)[1]. Chlorine is significantly larger (1.74 Å), closer in size to a methyl group[1]. In the context of a 3-amino-benzoate core, a 5-chloro substitution introduces significant steric hindrance adjacent to the amino group. This can twist the ester or amino group out of planarity with the aromatic ring, potentially abrogating critical hydrogen-bonding interactions in the target binding pocket.
Electronic Effects & Binding Affinity
Both halogens are electron-withdrawing, but fluorine is highly electronegative with a very low polarizability (αD = 3.74)[1]. Chlorine has a much larger polarizability (αD = 14.6), leading to stronger induced dipole and van der Waals interactions[1]. This often translates to a ~10–12% increase in binding affinity for chlorinated compounds when occupying highly hydrophobic pockets[2].
Lipophilicity and Aqueous Solubility
Chlorinated building blocks consistently increase the lipophilicity (LogP) of the final active pharmaceutical ingredient (API), which can severely reduce aqueous solubility. Fluorinated matched pairs demonstrate roughly a 60% higher mean aqueous solubility compared to their chlorinated counterparts[2].
Metabolic Stability
The C–F bond is the strongest carbon-heteroatom bond (105.4 kcal/mol), making it highly resistant to CYP450-mediated oxidative metabolism[1]. The C–Cl bond is significantly weaker (78.5 kcal/mol)[1], which can be a metabolic liability or a synthetic advantage.
Quantitative Comparison Summary
Physicochemical Property
Methyl 3-amino-4,5-difluorobenzoate
Chlorinated Analog (e.g., 5-chloro-4-fluoro)
C–X Bond Dissociation Energy
~105.4 kcal/mol (C–F)
~78.5 kcal/mol (C–Cl)
Van der Waals Radius (X)
1.47 Å (Fluorine)
1.74 Å (Chlorine)
Polarizability (αD)
3.74 ± 0.08 (Low)
14.6 ± 0.1 (High)
Impact on Lipophilicity
Lower LogP, Higher Solubility
Higher LogP, Lower Solubility
Primary Synthetic Role
Permanent Bioisostere / Blocking Group
Cross-Coupling Handle (Pd/Ni Catalysis)
Synthetic Utility & Strategic Divergence
The choice between these building blocks ultimately comes down to your late-stage functionalization strategy.
When to choose the difluoro building block:
Methyl 3-amino-4,5-difluorobenzoate is deployed when the halogens are intended as permanent structural features. For example, in the recent development of novel PARP inhibitors, 3-amino-4,5-difluorobenzoate was utilized to synthesize fluoropyrazolo[1.5-a]quinoxalin-4(5H)-one derivatives, providing a metabolically bulletproof core.
When to choose the chlorinated analog:
Chlorinated analogs serve a dual purpose. While chlorine can act as a lipophilic binding determinant, its weaker C–Cl bond makes it an excellent orthogonal handle for late-stage functionalization via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The C–F bond remains completely inert under these conditions, allowing for selective diversification.
Decision matrix for selecting fluorinated versus chlorinated benzoate building blocks.
Experimental Workflows: Self-Validating Protocols
As a Senior Application Scientist, I design protocols that are not just a sequence of steps, but self-validating systems. When incorporating these building blocks into heterocyclic cores (such as quinoxalinones), the electronic differences between fluorine and chlorine dictate the reaction kinetics and the analytical checkpoints.
Protocol: Synthesis of Halogenated Quinoxalinone Cores
Step 1: N-Alkylation / Acylation of the 3-Amino Group
Methodology : Dissolve 1.0 eq of Methyl 3-amino-4,5-difluorobenzoate (or the chloro-analog) in anhydrous DMF (0.2 M). Add 1.5 eq of DIPEA and 1.1 eq of the corresponding electrophile. Heat to 80°C for 12 hours.
Causality : The dual fluorine substitution exerts a strong inductive electron-withdrawing effect (-I), significantly dampening the nucleophilicity of the 3-amino group compared to a non-halogenated analog. Elevated temperatures are mandatory to drive the reaction.
Self-Validation : Monitor via LC-MS. Product formation is confirmed by the mass shift (+[M+H] corresponding to the electrophile mass minus the leaving group). The starting material has a distinct UV signature that should completely disappear.
Step 2: Base-Promoted Intramolecular Cyclization
Methodology : Treat the intermediate with 2.0 eq of K₂CO₃ in an EtOH/Water mixture. Heat to reflux for 4 hours to drive ester hydrolysis and subsequent intramolecular amide bond formation.
Causality : Conversely to Step 1, during cyclization, these same electron-withdrawing halogens activate the adjacent methyl ester toward nucleophilic attack, accelerating ring closure.
Self-Validation : ¹⁹F NMR is the gold standard here. The chemical shift of the aromatic fluorines will migrate distinctly upon rigidification of the flexible benzoate into a bicyclic system.
Critical Checkpoint for Chlorinated Analogs: The MS isotopic signature (a strict 3:1 ratio of ³⁵Cl:³⁷Cl) must remain intact in the product peak. Its disappearance indicates unintended dehalogenation.
Causality : The weaker C–Cl bond is selectively activated by Pd(0) via oxidative addition, allowing the introduction of diverse aryl/heteroaryl groups—a pathway impossible with the difluoro analog due to the 105.4 kcal/mol C–F bond strength[1].
References
Pattison, G., & Summerfield, C. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science. Available at:[Link]
World Intellectual Property Organization. (2023). Substituted tricyclic compounds, and the use of these compounds as therapeutically effective PARP inhibitors and anticancer drugs (WO 2023/025307 A1).
A Senior Application Scientist's Guide to 2D NMR for Unambiguous Structure Elucidation of Methyl 3-amino-4,5-difluorobenzoate Adducts
In the landscape of drug discovery and development, the precise structural confirmation of newly synthesized molecules is a non-negotiable cornerstone of research.[1] For complex scaffolds like substituted and fluorinate...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of drug discovery and development, the precise structural confirmation of newly synthesized molecules is a non-negotiable cornerstone of research.[1] For complex scaffolds like substituted and fluorinated aromatics, such as adducts of Methyl 3-amino-4,5-difluorobenzoate, conventional one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy often falls short. Overlapping signals in the aromatic region and complex splitting patterns caused by fluorine-proton and fluorine-carbon couplings can create a puzzle that is difficult, if not impossible, to solve with confidence using 1D methods alone.[2][3]
This guide provides an in-depth comparison of two-dimensional (2D) NMR spectroscopy against alternative techniques, presenting a robust, self-validating workflow for the unambiguous structural determination of these challenging molecules. As a senior application scientist, my focus is not just on the "how," but the "why"—explaining the causality behind experimental choices to empower researchers to confidently identify their products. Two-dimensional NMR overcomes the limitations of 1D NMR by spreading signals across two frequency axes, which enhances resolution and reveals correlations between different nuclei within a molecule.[4][5][6]
The Analytical Challenge: Why 1D Methods Falter
Methyl 3-amino-4,5-difluorobenzoate is a common building block in medicinal chemistry. When it is functionalized, for example, through N-alkylation to form an adduct, the resulting structure presents several analytical hurdles:
Signal Crowding: The aromatic protons often have similar chemical shifts, leading to overlapping multiplets that are difficult to assign.
Complex Coupling: Long-range J-coupling between protons and fluorine atoms (J-HF) and carbons and fluorine atoms (J-CF) complicates the splitting patterns in both ¹H and ¹³C NMR spectra.[3][7]
Ambiguous Isomers: Distinguishing between regioisomers can be challenging without definitive connectivity data.
While techniques like Mass Spectrometry (MS) provide an accurate molecular weight, they cannot definitively distinguish between isomers.[1] This is where the power of 2D NMR becomes indispensable, providing a detailed map of the molecular framework.[8][9]
Comparative Analysis of Spectroscopic Techniques
The choice of analytical technique is critical. While each method provides valuable data, only 2D NMR offers the comprehensive connectivity information required for unambiguous confirmation in this context.
Technique
Information Provided
Strengths for This Application
Limitations for This Application
1D NMR Spectroscopy (¹H, ¹³C)
Basic carbon-hydrogen framework, functional group regions.
Fast acquisition; good for initial assessment of purity and success of reaction.
Signal overlap in the aromatic region; complex splitting from F-coupling makes assignments ambiguous.[2]
Mass Spectrometry (MS)
Molecular weight and fragmentation patterns.
High sensitivity; confirms the molecular formula of the adduct.[1]
Cannot distinguish between isomers; provides no information on atom connectivity or stereochemistry.
Infrared (IR) Spectroscopy
Presence of functional groups.
Quick confirmation of key functional groups (e.g., C=O of the ester, N-H of the amine).[1]
Provides minimal information about the overall molecular skeleton and no positional information.
Resolves signal overlap; definitively establishes the bonding network and confirms isomer identity. Non-destructive.[10]
Longer acquisition times; requires slightly more sample than MS.
The 2D NMR Toolkit: A Multi-faceted Approach
To illustrate the power of 2D NMR, we will consider a hypothetical adduct: Methyl 3-(ethylamino)-4,5-difluorobenzoate . Our goal is to confirm this precise structure and rule out other possible isomers.
The core 2D NMR experiments for small molecule structure elucidation are COSY, HSQC, and HMBC.[4][5][11] Together, they form a self-validating system where the data from each experiment must converge on a single, consistent structure.
A. COSY (Correlation Spectroscopy): Mapping ¹H-¹H Connections
The COSY experiment is the starting point for mapping the proton network, identifying which protons are J-coupled, typically through two or three bonds.[12][13] In a COSY spectrum, the 1D ¹H spectrum is plotted on both axes. The key information comes from the off-diagonal "cross-peaks," which indicate coupling between two distinct protons.[6]
Causality: For our example, we expect to see a cross-peak between the methylene (-CH₂) and methyl (-CH₃) protons of the N-ethyl group, confirming their connectivity. We would also look for any potential couplings involving the aromatic protons, though these can sometimes be weak or absent depending on the substitution pattern.
B. HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons
The HSQC experiment is exceptionally powerful because it directly correlates each proton with the carbon atom it is attached to (a one-bond correlation).[6][12][14] This allows for the unambiguous assignment of carbon signals for all protonated carbons.
Causality: We choose HSQC because of its high sensitivity compared to older methods and its ability to resolve ambiguity.[14] For our adduct, the HSQC spectrum would show:
A cross-peak connecting the aromatic H-2 signal to the C-2 carbon signal.
A cross-peak connecting the aromatic H-6 signal to the C-6 carbon signal.
Correlations for the N-ethyl group (-CH₂ and -CH₃) and the ester methyl group (-OCH₃).
This experiment definitively links the proton and carbon skeletons.
C. HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Fragments
The HMBC experiment is the final piece of the puzzle, revealing correlations between protons and carbons over two to three bonds (and sometimes four).[12][14][15] It is crucial for identifying connections to quaternary (non-protonated) carbons, such as the carbonyl carbon and the fluorinated carbons.
Causality: The HMBC is optimized to detect smaller, long-range coupling constants while suppressing the large one-bond couplings seen in HSQC.[16] This allows us to "see" across atoms and piece together the molecular fragments. For our adduct, key HMBC correlations would include:
A correlation from the aromatic H-2 proton to the C-4 (fluorinated) and C-6 carbons.
A correlation from the aromatic H-6 proton to the C-4 (fluorinated) and C-2 carbons.
Crucially, a correlation from the H-2 and H-6 protons to the ester carbonyl carbon (C=O), confirming their position relative to the ester group.
A correlation from the N-ethyl -CH₂ protons to the C-3 and C-4 carbons, confirming the attachment point of the ethylamino group.
A Self-Validating Experimental Workflow
Caption: Diagram 1: A workflow for unambiguous structure confirmation.
Detailed Experimental Protocols
1. Sample Preparation:
Accurately weigh 5-10 mg of the purified adduct.
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.
Ensure the sample is fully dissolved to avoid poor spectral quality. Homogeneity is key.
2. 1D NMR Acquisition:
Acquire standard ¹H and ¹³C{¹H} spectra. These are essential for determining chemical shift ranges and for referencing the 2D spectra.
If possible, acquire a ¹⁹F{¹H} spectrum to identify the fluorine chemical shifts, which can be useful for confirming the substitution pattern.
3. 2D NMR Acquisition (Standard Parameters on a 500 MHz Spectrometer):
COSY: Acquire a gradient-selected (gCOSY) experiment. Use standard spectral widths determined from the ¹H spectrum. Typically, 2-4 scans per increment over 256-512 increments are sufficient.
HSQC: Acquire a sensitivity-enhanced gradient HSQC experiment (e.g., hsqcedetgpsisp2.3). Set the ¹³C spectral width to cover the expected range (~0-180 ppm). Optimize for a one-bond ¹J-CH coupling of 145 Hz.
HMBC: Acquire a gradient-selected HMBC experiment (e.g., hmbcgplpndqf). Optimize for a long-range nJ-CH coupling of 8 Hz. This value is a good compromise for detecting both two- and three-bond correlations.[12] A longer relaxation delay (e.g., 2.0 s) is often beneficial.
Assembling the Puzzle: An Integrated Data Analysis
The final step is to combine all the data into a single, coherent structural assignment. By mapping the correlations visually, we can build the molecule piece by piece, ensuring every connection is supported by experimental evidence.
Caption: Diagram 2: A visual representation of key 2D NMR correlations.
Narrative Analysis:
Identify Spin Systems (COSY): The COSY spectrum reveals a single isolated spin system for the N-ethyl group, confirmed by the red dashed line between H(CH₂) and H(CH₃).
Assign Protonated Carbons (HSQC): The HSQC data (bold blue lines) definitively links each proton signal to its attached carbon. This allows us to confidently assign the chemical shifts for C-2, C-6, the ester methyl carbon, and the two carbons of the ethyl group.
Connect the Fragments (HMBC): The HMBC correlations (dotted green lines) are the key to the final structure. The correlations from H-2 and H-6 to the quaternary carbonyl carbon (C1) place the ester group between C-1 and C-2/C-6. Most importantly, the correlations from the N-ethyl protons (H(CH₂)) to C-3 and C-4 confirm that the ethylamino substituent is located at the C-3 position, ruling out other regioisomers.
By following this integrated approach, the collective evidence from COSY, HSQC, and HMBC experiments provides an unambiguous and trustworthy confirmation of the Methyl 3-(ethylamino)-4,5-difluorobenzoate structure, a level of certainty unattainable with 1D methods alone.
References
Preprints.org. (2024). The Role of Two-Dimensional NMR Spectroscopy (2D NMR Spectroscopy) in Pharmaceutical Research: Applications, Advancements, and Future Directions. [Link]
ResearchGate. (2024). (PDF) The Role of Two-Dimensional NMR Spectroscopy (2D NMR Spectroscopy) in Pharmaceutical Research: Applications, Advancements, and Future Directions. [Link]
National Center for Biotechnology Information. (n.d.). 2D-Cosy NMR Spectroscopy as a Quantitative Tool in Biological Matrix: Application to Cyclodextrins. [Link]
Royal Society of Chemistry. (2023). Chapter 11: Application of Fast 2D NMR Methods in the Pharmaceutical Industry. [Link]
MDPI. (2025). Advanced Modern NMR Techniques Enhance the Efficacy of Pharmaceutical Analysis. [Link]
Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]
YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. [Link]
ResearchGate. (2021). How does 2D NMR help to elucidate chemical structure?. [Link]
Royal Society of Chemistry. (2025). Towards automatically verifying chemical structures: the powerful combination of 1 H NMR and IR spectroscopy. [Link]
Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility. [Link]
Creative Biostructure. (2025). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column. [Link]
PubMed. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. [Link]
ACS Publications. (2013). Use of HSQC, HMBC, and COSY in Sophomore Organic Chemistry Lab. [Link]
University of Wisconsin-Madison. (n.d.). 2D NMR FOR THE CHEMIST. [Link]
Vietnam Journal of Science and Technology. (n.d.). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. [Link]
Royal Society of Chemistry. (2021). A framework for automated structure elucidation from routine NMR spectra. [Link]
Research Journal of Pharmaceutical Negatives. (2024). Advancements in Spectroscopic Determination of Organic Structures through Artificial Intelligence. [Link]
ResearchGate. (n.d.). NMR spectroscopic and theoretical studies on the isomerism of 1,5-benzodiazepin-2-one derivatives containing a perfluorinated side chain | Request PDF. [Link]
University of Colorado Boulder. (n.d.). Aromatics - Organic Chemistry at CU Boulder. [Link]
Eötvös Loránd University. (n.d.). Structure Determination by Spectroscopic Methods. [Link]
University of Oxford. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link]
ResearchGate. (n.d.). ¹³C nuclear magnetic resonance (NMR) spectrum (100 MHz, CD₃OD) of the target compound. [Link]
Helvetica. (n.d.). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. [Link]
JEOL Ltd. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes. [Link]
ResearchGate. (2020). Application of INADEQUATE NMR techniques for directly tracing out the carbon skeleton of a natural product. [Link]
ACS Publications. (2010). New Fluoro Derivatives of the Pyrazolo[5,1-c][4][5][8]benzotriazine 5-Oxide System.... [Link]
National Center for Biotechnology Information. (n.d.). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate.... [Link]
NextSDS. (n.d.). methyl 3-amino-4,5-difluorobenzoate — Chemical Substance Information. [Link]
IUCr Journals. (n.d.). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile.... [Link]
National Center for Biotechnology Information. (n.d.). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold.... [Link]
Operational & Disposal Master Plan: Methyl 3-amino-4,5-difluorobenzoate
Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Process Engineers, and EHS Professionals As a Senior Application Scientist, I have designed this protocol to bridge the gap between regulato...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Senior Application Scientist
Target Audience: Analytical Chemists, Process Engineers, and EHS Professionals
As a Senior Application Scientist, I have designed this protocol to bridge the gap between regulatory compliance and mechanistic chemical safety. Handling fluorinated aromatic amines like Methyl 3-amino-4,5-difluorobenzoate (CAS: 1244642-76-9) requires more than standard laboratory hygiene; it demands a rigorous understanding of molecular stability, thermal degradation pathways, and environmental stewardship.
Below is the definitive, self-validating guide to the operational handling and ultimate disposal of this compound.
Molecular Causality and Hazard Profiling
To safely manage this compound, we must first deconstruct its molecular architecture and understand why it behaves the way it does:
The Amino Group (-NH2): This electron-rich moiety is the primary driver of the compound's acute toxicity and its classification as a skin and eye irritant[1]. It also introduces dangerous cross-reactivity with strong oxidizing agents.
The Difluoroaromatic Ring: Carbon-fluorine (C-F) bonds are highly electronegative and chemically stable. While this provides stability during drug development assays, it poses a severe logistical challenge for disposal. Incomplete thermal destruction of fluorinated organics can generate toxic products of incomplete combustion (PICs)[2].
The Methyl Ester: Susceptible to hydrolysis under strongly acidic or basic conditions. If mixed with incompatible aqueous waste, this can lead to off-gassing and dangerous pressure buildup in sealed containers.
Quantitative Hazard & Control Matrix
The following table synthesizes the compound's hazard profile with the necessary engineering controls, grounded in the causality of its chemical structure.
GHS Classification
Hazard Statement & Code
Causality / Chemical Driver
Required PPE & Engineering Control
Acute Tox. 4
H302, H312, H332 (Harmful if swallowed, in contact with skin, or inhaled)[1]
Bioactive amino group interacting with systemic biological targets.
Systemic absorption and central nervous system (CNS) interaction.
Continuous ambient air monitoring in the workspace.
Self-Validating Standard Operating Procedure (SOP): Spill Response
Do not simply follow steps; validate each phase of your containment strategy.
Step 1: Environmental Validation
Before initiating cleanup, verify that the laboratory's ambient negative pressure is functioning. Validation: Check the differential pressure monitor to ensure a reading of >0.05 inches of water column to prevent aerosol dissemination into adjacent hallways.
Step 2: Dry Containment
Surround the solid spill with a chemically inert absorbent (e.g., diatomaceous earth). Causality: Sweeping the dry powder directly risks aerosolizing the acute inhalation hazard (H332).
Step 3: Wetting & Collection
Lightly mist the spill with a 5% isopropanol/water solution to suppress dust. Carefully scoop the wetted matrix using non-sparking polyethylene tools into a hazardous waste container.
Step 4: Chemical Decontamination & Verification
Wash the affected surface with a mild detergent solution, followed by a 0.1 M HCl wash to protonate and solubilize residual amine traces. Validation: Swab the surface, extract with methanol, and analyze via UV-Vis spectroscopy. The protocol is only complete when the swab extract shows zero absorbance at the compound's
λmax
.
Waste Segregation Logistics
Improper segregation of fluorinated amines can lead to catastrophic laboratory incidents.
Waste Category
Compatibility Rule
Mechanistic Rationale
Halogenated Organics
PRIMARY SINK: Collect in dedicated, clearly labeled HDPE carboys.
Ensures proper downstream routing to high-temperature incinerators equipped with HF scrubbers.
Strong Oxidizers
INCOMPATIBLE: Keep strictly isolated.
The electron-rich amino group can undergo rapid, exothermic oxidation, risking thermal runaway.
Strong Acids/Bases
INCOMPATIBLE: Do not mix in the same waste stream.
Catalyzes the hydrolysis of the methyl ester, leading to unpredictable off-gassing and container rupture.
The only scientifically sound method for the ultimate disposal of fluorinated aromatic compounds is high-temperature incineration equipped with advanced flue gas scrubbing. Standard laboratory autoclaving or biological degradation will fail against the C-F bond.
Phase 1: Thermal Cleavage (>1000°C Requirement)
Due to the electronegativity of fluorine, the C-F bond requires immense thermal energy to undergo unimolecular decomposition and radical reaction[2]. The waste must be injected into a rotary kiln incinerator operating at a minimum of 1000°C–1100°C with a residence time of >2 seconds. Lower temperatures risk the formation of highly toxic, smaller fluorinated PICs[2].
Phase 2: Acid Gas Generation
Complete combustion of this molecule yields Carbon Dioxide (
CO2
), Water (
H2O
), Nitrogen Oxides (
NOx
), and critically, Hydrogen Fluoride (
HF
) gas.
HF
is highly corrosive and cannot be released into the atmosphere.
Phase 3: Alkaline Scrubbing & Mineralization
To prevent environmental contamination, the incinerator's exhaust must be routed through a wet alkaline scrubber. The scrubber injects a Calcium Hydroxide (
Ca(OH)2
) slurry to convert the strong fluorocarbon chains into safe, inorganic compounds[3].
Reaction:
2HF+Ca(OH)2→CaF2(s)+2H2O
This converts the dangerous
HF
gas into Calcium Fluoride (
CaF2
), a benign, insoluble mineral salt that can be safely landfilled[3].
Phase 4: Real-Time Process Validation
The destruction efficiency is validated continuously. Validation: Monitor the pH of the scrubber effluent (must maintain pH > 8.0) and utilize on-line Fourier-transform infrared spectroscopy (FTIR) on the flue gas to confirm the absolute absence of fluorinated fragments before atmospheric release.
Disposal Workflow Visualization
Fig 1: Thermal degradation and mineralization pathway for fluorinated aromatic waste.
References
NextSDS Database. "methyl 3-amino-4,5-difluorobenzoate — Chemical Substance Information." NextSDS. Available at:[Link]
U.S. Environmental Protection Agency (EPA). "Per- and Polyfluoroalkyl Substances (PFAS): Options and Considerations for the Disposal of PFAS Waste via Incineration." EPA.gov. Available at:[Link]
Commonwealth Scientific and Industrial Research Organisation (CSIRO). "International research team decodes how to safely incinerate 'forever chemicals'." CSIRO.au. Available at:[Link]